molecular formula C22H30O4 B032935 Bis(4-methylcyclohexyl) phthalate CAS No. 18249-11-1

Bis(4-methylcyclohexyl) phthalate

Cat. No.: B032935
CAS No.: 18249-11-1
M. Wt: 358.5 g/mol
InChI Key: JKJWMYHRXOJYJS-UHFFFAOYSA-N
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Description

Bis(4-methylcyclohexyl) phthalate is a high-molecular-weight diester plasticizer valued in materials science and polymer research for its specific performance characteristics. Its primary research application lies in the modification of polymer matrices, most notably polyvinyl chloride (PVC), to investigate structure-property relationships. The incorporation of the bulky, saturated 4-methylcyclohexyl groups significantly reduces the compound's volatility and enhances its resistance to extraction compared to more common phthalate plasticizers with linear or aromatic alkyl chains. Researchers utilize this compound to study and develop flexible PVC formulations with improved permanence, lower migration tendencies, and enhanced performance under thermal stress. The mechanism of action involves the intercalation of the phthalate molecules between polymer chains, effectively disrupting secondary bonding and increasing free volume. This reduces the glass transition temperature (Tg) of the polymer, thereby imparting flexibility, ductility, and processability at lower temperatures. Its specific stereochemistry, resulting from the isomeric mixture of cis and trans forms of the 4-methylcyclohexyl rings, provides a unique model system for investigating the impact of plasticizer molecular geometry on polymer compatibility, solvation dynamics, and the ultimate mechanical properties of the plasticized material. This reagent is essential for advanced studies in developing specialized polymers, coatings, and elastomers with tailored performance for demanding applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJWMYHRXOJYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609388
Record name Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18249-11-1
Record name Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of Bis(4-methylcyclohexyl) Phthalate

[1]

Executive Summary

Bis(4-methylcyclohexyl) phthalate (CAS: 18249-11-1) is a high-molecular-weight phthalate ester utilized primarily as a plasticizer in specialized polymer applications (e.g., optical films, nitrocellulose coatings).[1][2] In pharmaceutical development, it is critical as a potential process-related impurity (e.g., in Rifabutin synthesis) and a leachable from packaging materials.[1]

This guide synthesizes the compound's core physicochemical data, synthesis pathways, and analytical methodologies.[1] It addresses the "black box" nature of this specific isomer by correlating predicted molecular descriptors with experimental behaviors observed in the broader cyclohexyl phthalate class.[1]

Chemical Identity & Structural Analysis

Bis(4-methylcyclohexyl) phthalate consists of a central phthalate core esterified with two 4-methylcyclohexyl rings.[1] The presence of the methyl group on the cyclohexane ring introduces geometric isomerism (cis/trans), which significantly influences the compound's viscosity and melting behavior compared to the unsubstituted dicyclohexyl phthalate.[1]

Table 1: Chemical Identification Data
ParameterDetail
IUPAC Name Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate
CAS Number 18249-11-1 (Specific isomer); 27987-25-3 (General methyl isomer)
Molecular Formula C₂₂H₃₀O₄
Molecular Weight 358.47 g/mol
SMILES CC1CCC(CC1)OC(=O)c2ccccc2C(=O)OC3CCC(C)CC3
InChI Key JKJWMYHRXOJYJS-UHFFFAOYSA-N
Structural Class Phthalate Ester; Cycloaliphatic Diester

Physicochemical Properties (Core Data)

Understanding the physicochemical profile is essential for predicting migration kinetics in plastics and retention behavior in chromatography.[1]

Table 2: Physicochemical Parameters
PropertyValue / RangeSource/Type
Physical State Viscous Liquid or Waxy SolidExperimental (Analog)
Boiling Point ~441°C (760 mmHg) / >240°C (14 mmHg)Predicted / Lit. [1]
Density 1.11 ± 0.1 g/cm³Predicted [2]
LogP (Octanol/Water) 5.16 – 5.80Predicted [2][3]
Refractive Index ~1.523 (at 23°C)Experimental (Analog) [1]
Water Solubility Insoluble (< 0.1 mg/L)Inferred (LogP > 5)
Solubility (Organic) Soluble in DCM, DMSO, Methanol, Ethyl AcetateExperimental
Flash Point > 200°CPredicted

Scientific Insight: The high LogP (>5) indicates extreme lipophilicity.[1] In drug development, this property suggests that if leached into a formulation, the compound will partition heavily into lipid-based excipients or cell membranes, potentially affecting bioavailability or toxicity assessments.[1]

Synthesis & Manufacturing Pathway

The synthesis of Bis(4-methylcyclohexyl) phthalate follows a classic Fischer esterification pathway.[1] The reaction kinetics are typically second-order, driven by acid catalysis and the continuous removal of water to shift the equilibrium.[1]

Reaction Mechanism

The process involves the nucleophilic attack of 4-methylcyclohexanol on the carbonyl carbons of phthalic anhydride.[1]

SynthesisPathwaycluster_conditionsReaction ConditionsPAPhthalic Anhydride(C8H4O3)MonoMonoester Intermediate(Fast Step)PA->MonoRing Opening(150°C)Alc4-Methylcyclohexanol(2 eq)Alc->MonoDiBis(4-methylcyclohexyl) Phthalate(Crude)Mono->DiEsterification(-H2O, H+ Cat)PurePurified Product(>98%)Di->PureNeutralization &Vac. DistillationCondTemp: 150-180°CCat: H2SO4 or Ti(OBu)4Solvent: Xylene (Azeotrope)

Figure 1: Step-wise esterification pathway for the synthesis of Bis(4-methylcyclohexyl) phthalate.

Detailed Synthesis Protocol

Objective: Produce high-purity (>98%) Bis(4-methylcyclohexyl) phthalate for use as an analytical standard.

  • Reagent Loading: Charge a 3-neck round-bottom flask with Phthalic Anhydride (1.0 eq) and 4-Methylcyclohexanol (2.2 eq). The excess alcohol drives the reaction to completion.[1]

  • Catalysis: Add 0.5% w/w p-Toluenesulfonic acid (pTSA) or Titanium(IV) butoxide.[1] Note: Titanium catalysts are preferred for pharma-grade materials to avoid acidic residues.[1]

  • Reflux & Dehydration: Heat the mixture to 160–180°C. Use a Dean-Stark trap with an entrainer (e.g., Xylene) to continuously remove the water byproduct.[1]

  • Monitoring: Monitor the Acid Value (AV). The reaction is complete when AV < 2 mg KOH/g.[1]

  • Work-up:

    • Cool to 90°C.

    • Neutralize catalyst with aqueous Sodium Carbonate (Na₂CO₃).[1]

    • Wash with brine to remove unreacted alcohol and salts.[1]

  • Purification: Perform fractional distillation under high vacuum (< 5 mmHg) to remove excess alcohol and isolate the diester.

Analytical Characterization & Impurity Profiling

In drug development, detecting this compound as a leachable requires high-sensitivity methods due to its lack of strong UV chromophores compared to other impurities.[1]

Analytical Workflow[1]

AnalyticalWorkflowSampleSample Matrix(Drug Product / Polymer)ExtractExtraction(L/L or Soxhlet with Hexane)Sample->ExtractIsolate AnalytesCleanCleanup(SPE - Florisil)Extract->CleanRemove MatrixGCGC-MS Analysis(EI Source, SIM Mode)Clean->GCInjectDataQuantification(Target Ion m/z 149)GC->DataIdentify

Figure 2: Analytical workflow for the extraction and quantification of phthalate leachables.

Identification Parameters[1][5]
  • GC-MS (EI): The mass spectrum is dominated by the phthalic anhydride fragment ion at m/z 149 .[1] Secondary ions corresponding to the methylcyclohexyl loss may be observed [4].[1]

  • 1H-NMR (CDCl₃):

    • Aromatic protons:

      
       7.5–7.7 ppm (multiplet).[1]
      
    • Methine proton (ester linkage):

      
       4.8–5.0 ppm (multiplet, shift depends on cis/trans isomerism).[1]
      
    • Cyclohexyl/Methyl protons:

      
       0.9–2.0 ppm (complex aliphatic region).[1]
      

Applications & Safety in Drug Development

Applications
  • Impurity Reference: Used to qualify impurities in API synthesis, particularly for drugs like Rifabutin where cyclohexyl-based reagents are used [5].[1]

  • Plasticizer: Provides flexibility to semi-crystalline polymers.[1] Its bulky cyclohexyl groups offer lower volatility than diethyl phthalate (DEP) but higher glass transition suppression than linear analogs.[1]

Toxicology & Safety Profile
  • Hazard Classification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Endocrine Disruption: Like many ortho-phthalates, it is under scrutiny for potential reproductive toxicity (H360 family), though specific data for the 4-methyl isomer is less abundant than for DEHP.[1]

  • Handling: All handling should occur in a fume hood with nitrile gloves. Avoid aerosol formation.[1]

References

  • Google Patents. Cyclohexyl phthalates and process of making same (US1643393A).[1] Available at: [1]

  • ChemSrc. Bis(4-methylcyclohexyl) phthalate Physicochemical Data. Available at: [Link][1]

Technical Guide: Molecular Architecture & Isomerism of Bis(4-methylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure and Isomerism of Bis(4-methylcyclohexyl) Phthalate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary

Bis(4-methylcyclohexyl) phthalate (CAS: 18249-11-1) represents a specialized class of cycloaliphatic plasticizers used in high-performance optical films and polarizing sheets.[1][2][3] Unlike linear-chain phthalates (e.g., DEHP), the physicochemical properties of this molecule are governed strictly by the conformational dynamics of its cyclohexane rings.[2][3]

This guide provides a rigorous analysis of the stereochemical permutations of the molecule, detailing the thermodynamic stability of cis/trans conformers, synthetic protocols for isomeric control, and analytical methods for structural validation.[2][3]

Molecular Architecture & Stereochemistry

The structural complexity of Bis(4-methylcyclohexyl) phthalate arises not from the rigid phthalate core, but from the two 4-methylcyclohexyl moieties attached via ester linkages.[1][2][3]

The Cyclohexane Ring Conformation

The 4-methylcyclohexyl group exhibits geometric isomerism.[1][2] To understand the diester, one must first analyze the alcohol precursor, 4-methylcyclohexanol.[2][3]

  • Trans-Isomer (Thermodynamically Favored):

    • Conformation: Diequatorial (1e, 4e).[1][2][3]

    • Stability: Both the bulky methyl group and the hydroxyl (or ester) group occupy equatorial positions, minimizing 1,3-diaxial interactions.[1][2][3]

    • Symmetry: Possesses a plane of symmetry passing through C1 and C4; it is achiral.[1][2][3]

  • Cis-Isomer (Less Stable):

    • Conformation: Axial-Equatorial (1a, 4e).[1][2][3]

    • Stability: The bulky methyl group remains equatorial to minimize strain (A-value of –CH3 ≈ 1.74 kcal/mol).[1][3] Consequently, the oxygen linkage is forced into the axial position (A-value of –OR ≈ 0.6 kcal/mol).[1][3] This introduces destabilizing 1,3-diaxial interactions with protons on C3 and C5.[1][2][3]

    • Symmetry: Also possesses a plane of symmetry; it is achiral.[1][2][3]

The Diester Permutations

Since the phthalate core binds two independent cyclohexyl rings, the final product exists as a mixture of three primary diastereomers:

  • Trans-Trans (TT): Both rings are in the stable diequatorial conformation.[1][2][3] This is the predominant species in thermodynamic equilibrium.[2][3]

  • Cis-Trans (CT): One ring is diequatorial; the other is axial-equatorial.[1][2][3]

  • Cis-Cis (CC): Both rings are in the higher-energy axial-equatorial conformation.[1][2][3]

Isomer Hierarchy Diagram

The following diagram illustrates the stereochemical flow from the starting alcohol to the final diester distribution.[2][3]

IsomerHierarchy Start Starting Material: 4-Methylcyclohexanol TransAlc Trans-Isomer (Diequatorial) ~70-80% Typical Feed Start->TransAlc CisAlc Cis-Isomer (Axial-Equatorial) ~20-30% Typical Feed Start->CisAlc Reaction Esterification (Retention of Configuration) TransAlc->Reaction CisAlc->Reaction Product Bis(4-methylcyclohexyl) Phthalate (Diastereomeric Mixture) Reaction->Product TT Trans-Trans (TT) Most Stable Low Viscosity Product->TT Major CT Cis-Trans (CT) Intermediate Energy Product->CT Minor CC Cis-Cis (CC) Highest Energy Steric Bulk Product->CC Trace/Minor

Caption: Stereochemical lineage showing how the alcohol feed ratio dictates the final diester distribution.

Synthetic Pathways & Isomeric Control[1][2][3]

To synthesize Bis(4-methylcyclohexyl) phthalate, a Fischer esterification is employed.[1][2][3] Crucially, this reaction mechanism involves acyl-oxygen cleavage of the anhydride/acid, not alkyl-oxygen cleavage of the alcohol.[2][3]

Implication: The stereochemistry of the C1 carbon on the cyclohexane ring is retained .[2] The cis/trans ratio of the product is strictly determined by the cis/trans ratio of the starting alcohol.[2][3]

Experimental Protocol

Reagents:

  • Phthalic Anhydride (1.0 eq)[1][3]

  • 4-Methylcyclohexanol (2.2 eq, slight excess)[1][2][3]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mol%) or Titanate catalyst (for industrial purity).[1][2][3]

  • Solvent: Toluene (for azeotropic water removal).[1][3]

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add Phthalic Anhydride, 4-Methylcyclohexanol, and Toluene.

  • Catalysis: Add p-TSA.

  • Reflux: Heat to reflux (approx. 115°C).[1][2][3] Monitor water collection in the Dean-Stark trap.

    • Endpoint: Cessation of water evolution (theoretical yield of H2O).[1][3]

  • Neutralization: Cool to RT. Wash organic layer with 10% Na2CO3 to remove unreacted acid/anhydride.[1][2][3]

  • Purification: Wash with brine, dry over MgSO4, and concentrate

    • Final Step: High-vacuum distillation is required to remove excess alcohol.[1][2][3] (Note: Boiling point is high; >200°C at reduced pressure).[1][3]

Synthesis Logic Diagram

SynthesisWorkflow Input Reagents: Phthalic Anhydride 4-Methylcyclohexanol p-TSA / Toluene Process1 Reflux (115°C) Dean-Stark Trap (Water Removal) Input->Process1 Check Check Acid Value (< 0.5 mg KOH/g) Process1->Check Check->Process1 Fail Workup Wash: Na2CO3 Wash: Brine Dry: MgSO4 Check->Workup Pass Purify Vacuum Distillation Remove Excess Alcohol Workup->Purify Output Final Product Viscous Liquid Purify->Output

Caption: Step-by-step synthetic workflow for the production of the phthalate ester.

Analytical Characterization

Distinguishing the isomers requires high-resolution NMR or chromatographic separation.[1][2][3]

1H-NMR Analysis (Isomer Differentiation)

The methine proton (H1) attached to the ester linkage provides the clearest diagnostic signal.[1][3]

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)
H1 Conformation Axial (Anti-parallel to C2/C6 axial H)Equatorial (Gauche to C2/C6 H)
Coupling (J-value) Large coupling (~10-12 Hz) due to diaxial relationship.[1][2][3]Small coupling (~2-4 Hz) due to eq-ax/eq-eq relationships.
Chemical Shift Upfield (shielded) relative to cis.[1][3]Downfield (deshielded) relative to trans.
GC-MS Separation

Due to the slight difference in boiling points and molecular shape (globularity), the isomers can be separated on non-polar capillary columns (e.g., DB-5ms).[1][2][3]

  • Elution Order: typically Trans-Trans (most linear/compact) elutes last due to higher boiling point interactions, though this depends heavily on the stationary phase polarity.[1][2][3]

Functional Implications in Applications

The ratio of cis/trans isomers significantly impacts the macroscopic properties of the material, particularly in its use as a plasticizer for optical films.[2][3]

  • Viscosity: The cis conformers (axial substituents) have a larger hydrodynamic volume and less efficient packing, leading to higher viscosity compared to the pure trans form.[1][3]

  • Plasticization Efficiency: The trans isomer (diequatorial) is more "flat" and extended, potentially allowing for better intercalation between polymer chains (e.g., PVC or Cellulose Acetate), improving flexibility.[1][3]

  • Optical Clarity: For polarizing sheets, isomeric purity is often preferred to prevent micro-domains of varying refractive indices, which can cause haze.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034464, Bis(methylcyclohexyl) phthalate.[1][3] Retrieved from [Link][1][3]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[1][2][3] Wiley-Interscience.[1][2][3] (Foundational text for cyclohexane conformational analysis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2][3] Oxford University Press.[1][2][3] (Source for A-values and esterification mechanisms).

Sources

Bis(4-methylcyclohexyl) phthalate CAS number and chemical identifiers

[1][2]

Part 1: Executive Summary & Strategic Context

In the landscape of polymer additives and pharmaceutical extractables/leachables (E&L), Bis(4-methylcyclohexyl) phthalate represents a critical analyte. Unlike the ubiquitous bis(2-ethylhexyl) phthalate (DEHP), this molecule features a cycloaliphatic ester functionality, imparting unique steric bulk and lipophilicity profiles.

For the drug development professional, this compound is not merely a plasticizer; it is a signal of specific manufacturing contact materials—often originating from specialized optical films, polarizing sheets, or legacy rubber gaskets where 4-methylcyclohexanol derivatives were employed. Its detection in a drug product matrix requires precise differentiation from other structural isomers (e.g., dicyclohexyl phthalate) to avoid false-positive regulatory flags.

This guide provides a definitive technical breakdown of Bis(4-methylcyclohexyl) phthalate, synthesizing chemical identifiers, synthesis pathways, and validated analytical protocols.

Part 2: Chemical Identity & Structural Analysis[3][4]

Core Identifiers

The following table consolidates the essential registry numbers and descriptors required for regulatory filing and database searching.

Identifier TypeValueContext
CAS Number 18249-11-1 Specific to Bis(4-methylcyclohexyl) ester
Generic CAS 27987-25-3Bis(methylcyclohexyl) phthalate (unspecified position)
IUPAC Name Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylateOfficial systematic name
Molecular Formula C₂₂H₃₀O₄-
Molecular Weight 358.47 g/mol Monoisotopic Mass: 358.2144 Da
SMILES CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(C)CC3Useful for cheminformatics
InChI Key LBKFHGHXATXEBY-UHFFFAOYSA-NStandard hash for verification
Structural Stereochemistry & Conformation

As a Senior Scientist, one must recognize that "4-methylcyclohexyl" implies stereoisomerism. The cyclohexane ring can exist in cis or trans configurations regarding the methyl group and the ester linkage.

  • Commercial Grade: Typically a mixture of cis/trans isomers, resulting in a depression of the melting point compared to pure stereoisomers.

  • Steric Implications: The bulky methylcyclohexyl group increases the "hydrodynamic volume" of the molecule compared to linear alkyl phthalates, affecting its migration rate (leaching) from plastics into aqueous drug formulations.

Part 3: Physicochemical Properties[3][4]

Understanding these properties is vital for designing extraction protocols. The high lipophilicity (LogP) dictates that aqueous extraction will be inefficient; organic solvents (Hexane, DCM) are required.

PropertyData PointTechnical Insight
Physical State Viscous Liquid / Low Melting SolidMP range 19–23°C indicates it may crystallize in cold storage.
Boiling Point >300°C (Atmospheric) / 112–114°C (Reduced Pressure*)Note: Literature values of ~112°C often refer to high vacuum conditions (e.g., 0.1 mmHg). Do not attempt atmospheric distillation.
Density 1.066 g/cm³Slightly denser than water, facilitating phase separation in LLE.
Solubility Soluble: Hexane, Toluene, DCMInsoluble: WaterHigh hydrophobicity drives partition into lipid-rich drug formulations (e.g., emulsions).
Flash Point ~113°CRequires careful handling during high-temp extraction steps.

Part 4: Synthesis & Manufacturing Logic

The synthesis follows a classic Fischer-Speier esterification or an anhydride-alcohol condensation. Understanding this pathway helps in identifying potential impurities (e.g., mono-esters).

Reaction Mechanism

The reaction involves Phthalic Anhydride and 4-Methylcyclohexanol, catalyzed by a strong acid (e.g., p-Toluenesulfonic acid or Sulfuric acid).

  • Ring Opening: The alcohol attacks the anhydride to form the Mono(4-methylcyclohexyl) phthalate.

  • Esterification: The second alcohol molecule attacks the carboxylic acid group of the monoester, releasing water to form the diester.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the chemical transformation and critical process control points.

SynthesisPathwaycluster_processReaction Conditions: Reflux / Dean-Stark TrapAnhydridePhthalic Anhydride(C8H4O3)MonoesterIntermediate:Mono(4-methylcyclohexyl) phthalateAnhydride->Monoester Ring OpeningAlcohol4-Methylcyclohexanol(Excess)Alcohol->MonoesterDiesterFinal Product:Bis(4-methylcyclohexyl) phthalate(CAS 18249-11-1)Alcohol->DiesterCatalystAcid Catalyst(p-TSA, Heat)Catalyst->MonoesterCatalyst->DiesterWaterByproduct:Water (H2O)Monoester->Water -H2OMonoester->Diester Esterification

Figure 1: Step-wise synthesis pathway from Phthalic Anhydride to the Diester, highlighting the monoester intermediate.[1]

Part 5: Analytical Characterization & Protocols

For the researcher detecting this compound, the following protocols ensure data integrity.

Mass Spectrometry (GC-MS) Signature

Phthalates exhibit a characteristic fragmentation pattern.

  • Base Peak (m/z 149): The protonated phthalic anhydride ion (

    
    ). This is the universal "phthalate flag."
    
  • Parent Ion (m/z 358): Often weak or absent in EI (Electron Impact) due to rapid fragmentation.

  • Differentiation: To distinguish from Dicyclohexyl phthalate (MW 330), look for the mass shift (+28 Da for two methyl groups) in the molecular ion or high-mass fragments.

Analytical Workflow for Extractables

This protocol is designed for testing pharmaceutical packaging (e.g., rubber stoppers).

Step 1: Extraction

  • Solvent: Hexane or Isopropanol (IPA).

  • Method: Reflux (4 hours) or Soxhlet extraction (8 hours).

  • Scientist's Note: Do not use plastic pipette tips during sample prep; they contain plasticizers. Use glass/stainless steel only.

Step 2: Separation (GC-MS)

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

  • Temp Program: Hold 50°C (1 min) -> Ramp 20°C/min to 300°C -> Hold 5 min.

  • Rationale: High final temperature is needed to elute the bulky dicycloalkyl ester.

Analytical Logic Diagram

AnalyticalWorkflowSampleSample Matrix(Polymer/Drug Product)ExtractionLiquid-Solid Extraction(Solvent: Hexane/DCM)Sample->Extraction SolubilizationCleanupSample Cleanup(SPE / Filtration)Extraction->Cleanup Remove ParticulatesGCGas Chromatography(DB-5ms Column)Cleanup->GC InjectionMSMass Spectrometry(EI Source)GC->MS ElutionDataData Analysis(Target Ion: m/z 149)MS->Data FragmentationCheckPeak atm/z 149?Data->CheckCheck->Data No (Not Phthalate)IdentifyConfirm Parent(m/z 358)Check->Identify Yes

Figure 2: Analytical decision tree for identifying Bis(4-methylcyclohexyl) phthalate in complex matrices.

Part 6: Toxicology & Regulatory Status[8]

Toxicity Profile

Like many high molecular weight phthalates, Bis(4-methylcyclohexyl) phthalate is scrutinized for:

  • Reproductive Toxicity: Classified as H360 (May damage fertility or the unborn child).

  • Sensitization: H317 (May cause an allergic skin reaction).

  • Environmental: H411 (Toxic to aquatic life with long-lasting effects).[2]

Regulatory Handling
  • REACH (EU): Often grouped with "Substances of Very High Concern" (SVHC) if generic phthalate restrictions apply.

  • Pharmaceuticals: Must be evaluated as a "Genotoxic Impurity" or "Leachable" per ICH M7 guidelines if found in drug products.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034464, Bis(methylcyclohexyl) phthalate. Retrieved from [Link]

Thermodynamic Stability of Cycloalkyl Phthalate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of cycloalkyl phthalate esters, with a specific focus on Dicyclohexyl Phthalate (DCHP) . Designed for drug development professionals, this document moves beyond basic properties to explore the mechanistic drivers of stability—specifically steric hindrance and entropy—and provides validated protocols for assessing shelf-life and degradation pathways in pharmaceutical formulations.

Part 1: Theoretical Framework

The Steric Advantage of Cycloalkyl Groups

Thermodynamic stability in phthalate esters is governed principally by the steric bulk of the alcohol moiety. Unlike linear alkyl esters (e.g., diethyl phthalate), cycloalkyl esters possess a secondary carbon attached to the oxygen, embedded within a ring structure.

Key Mechanism: The hydrolysis of esters proceeds through a tetrahedral intermediate .[1] The formation of this intermediate requires the nucleophile (water or hydroxide ion) to attack the carbonyl carbon.

  • Linear Esters (Low Stability): The carbonyl carbon is relatively accessible.

  • Cycloalkyl Esters (High Stability): The bulky cycloalkyl ring creates a "steric shield" (Newman projection analysis), significantly raising the activation energy (

    
    ) required to form the tetrahedral intermediate.
    
Quantifying Stability: The Taft Equation

To predict the stability of novel cycloalkyl prodrugs or excipients without extensive testing, researchers should utilize the Taft Equation, which separates polar (


) and steric (

) effects:


  • 
     : Relative rate of hydrolysis compared to a methyl standard.
    
  • 
     (Steric Substituent Constant):  For a cyclohexyl group, 
    
    
    
    is significantly more negative than for an ethyl group, mathematically predicting a slower rate of hydrolysis (
    
    
    ).

Part 2: Hydrolytic Stability & Degradation Pathways

Hydrolysis is the primary degradation pathway for phthalate esters in aqueous pharmaceutical formulations.

Degradation Pathway

The degradation of Dicyclohexyl Phthalate (DCHP) follows a stepwise kinetics model. The first hydrolysis step is the rate-determining step (RDS) due to the loss of the first bulky group.

Pathway Diagram:

HydrolysisPathway Figure 1: Stepwise Hydrolysis of Dicyclohexyl Phthalate DCHP Dicyclohexyl Phthalate (DCHP) TS1 Tetrahedral Intermediate DCHP->TS1 + H2O / k1 (Slow) MCHP Monocyclohexyl Phthalate (MCHP) + Cyclohexanol TS1->MCHP Collapse PA Phthalic Acid + Cyclohexanol MCHP->PA + H2O / k2 (Fast)

Figure 1: The rate-limiting step is the initial attack on DCHP. Once the mono-ester (MCHP) is formed, the increased solubility and acid catalysis often accelerate the second step.

Comparative Stability Data

The following table synthesizes kinetic data comparing cycloalkyl esters to their linear counterparts under neutral conditions (pH 7.0, 25°C).

Ester TypeSpecific CompoundSteric Bulk (

)
Approx. Half-Life (

)
Primary Risk
Linear Diethyl Phthalate (DEP)-0.07~3.2 YearsRapid Hydrolysis
Branched Di(2-ethylhexyl) Phthalate-1.13~20+ YearsLeaching/Lipophilicity
Cycloalkyl Dicyclohexyl Phthalate -0.79 ~11.7 Years Thermal Oxidation

Note: Data derived from Taft steric parameters and environmental hydrolysis rates [1][2].

Part 3: Experimental Protocols (ICH Q1A Compliant)

To validate the stability of a cycloalkyl phthalate in a drug formulation, you must determine the Arrhenius parameters (


 and 

).
Accelerated Stability Testing Workflow

Objective: Determine the shelf-life (


) at 25°C using elevated temperature stress testing.

Reagents:

  • Buffer Systems: Phosphate (pH 2.0, 7.0) and Borate (pH 9.0) to assess pH-rate profiles.

  • Internal Standard: Benzoic acid or Dimethyl phthalate (must be structurally distinct).

  • Solvent: Acetonitrile/Water (50:50) for quenching.

Protocol Steps:

  • Preparation: Dissolve DCHP in acetonitrile (stock) and spike into buffer solutions to reach 50

    
    g/mL.
    
  • Incubation: Aliquot samples into amber glass vials (to prevent photolysis). Incubate at 40°C, 50°C, 60°C, and 70°C .

  • Sampling: At defined intervals (

    
     hours), remove a vial.
    
  • Quenching: Immediately lower temperature to 4°C and adjust pH to neutral if testing acid/base catalysis.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

Data Analysis (Arrhenius Plot)
  • Plot

    
     vs. Time for each temperature. The slope 
    
    
    
    .
  • Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Calculate Activation Energy (

    
    ) from the slope (
    
    
    
    ).
  • Extrapolate

    
     to 25°C to predict shelf life.
    

Experimental Logic Flow:

StabilityProtocol Figure 2: Accelerated Stability Testing Workflow (ICH Q1A) Start Start: Formulation Prep (Spike DCHP into Buffer) Split Split into Temp Groups (40°C, 50°C, 60°C, 70°C) Start->Split Sample Sampling Interval (0, 24, 48, 96 hrs) Split->Sample Quench Quench Reaction (Cool to 4°C) Sample->Quench HPLC HPLC Analysis (Quantify DCHP & MCHP) Quench->HPLC HPLC->Start If Mass Balance < 95% (Check for adsorption) Calc Calculate k_obs (First Order Kinetics) HPLC->Calc Arrhenius Arrhenius Plot (Predict k at 25°C) Calc->Arrhenius

Figure 2: Standard workflow for determining kinetic stability parameters.

Part 4: Thermal & Oxidative Stability

While hydrolytically stable, cycloalkyl esters have unique thermal risks.

  • Thermal Decomposition: DCHP is stable up to ~200°C. Above this, it undergoes elimination. Unlike ethyl esters which undergo Chugaev elimination easily, the cycloalkyl ring restricts the conformational flexibility required for the cis-elimination transition state, imparting higher thermal stability.

  • Oxidative Risk: The tertiary hydrogens on the cyclohexane ring are susceptible to radical abstraction (auto-oxidation) if stored in the presence of peroxides or UV light.

    • Mitigation: Store in amber glass; consider adding antioxidants (e.g., BHT) if the formulation contains radical initiators.

References

  • Taft, R. W. (1952). Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society. (Context: Foundational theory for steric stability calculations).

  • U.S. EPA. (2017).[2] Physical Chemistry and Fate and Transport Assessment for Dicyclohexyl Phthalate (DCHP). Regulations.gov. (Context: Hydrolysis half-life data and environmental fate).

  • ICH. (2003).[3] Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[4] (Context: Global standard for stability testing protocols).

  • NIST. (2023). Dicyclohexyl phthalate Thermochemical Data. NIST Chemistry WebBook.[5] (Context: Thermal properties and phase change data).

Sources

Technical Guide: Synthesis and Stereochemical Engineering of Bis(4-methylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of the synthesis, chemical architecture, and historical evolution of Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1).

Executive Summary

Bis(4-methylcyclohexyl) phthalate is a specialized diester plasticizer synthesized from phthalic anhydride and 4-methylcyclohexanol. Unlike commodity phthalates (e.g., DEHP, DINP) derived from aliphatic alcohols, this molecule incorporates cycloaliphatic rings in its ester wings. This structural rigidity confers unique optical properties, making it a critical component in optical films and polarizing sheets where low volatility and specific refractive indices are required.

This guide details the transition from acid-catalyzed historical methods to modern organometallic catalytic routes, emphasizing the control of stereoisomers (cis/trans) which dictate the final rheological performance.

Historical Evolution of Synthesis

The synthesis of cyclohexyl-based phthalates emerged in the mid-20th century as researchers sought plasticizers with higher solvation power and lower migration rates than their alkyl counterparts.

EraMethodologyCatalyst SystemKey Limitation
1940s-1960s Acid Catalysis Sulfuric Acid (

), p-TSA
Dark color formation, side reactions (etherification), corrosion.
1970s-1990s Amphoteric Catalysis Tin(II) Oxalate, Zinc AcetateImproved color, but slower reaction rates.
2000s-Present Organometallic Catalysis Tetraalkyl Titanates (

), Zirconates
High yield (>99%), low acid value, minimal purification needed.
The Stereochemical Challenge

A unique historical pivot point was the realization that the physical properties of the ester depend heavily on the cis/trans ratio of the precursor alcohol, 4-methylcyclohexanol. This alcohol is produced via the hydrogenation of p-cresol.

  • High-Trans Alcohol: Leads to crystalline or semi-solid esters (poor plasticizers).

  • High-Cis Alcohol: Leads to liquid esters with superior flexibility. Modern synthesis is not just esterification; it is the management of the p-cresol

    
     4-methylcyclohexanol 
    
    
    
    Phthalate stereochemical pipeline.

Reaction Mechanism & Chemistry

The formation of Bis(4-methylcyclohexyl) phthalate proceeds via a two-step nucleophilic acyl substitution. The first step is rapid and autocatalytic; the second is the rate-determining step requiring external catalysis and water removal.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the pathway from Phthalic Anhydride to the final Diester, highlighting the critical intermediate.

ReactionMechanism PA Phthalic Anhydride Monoester Mono(4-methylcyclohexyl) Phthalate (Intermediate) PA->Monoester Step 1: Ring Opening (Fast, Exothermic) Alcohol 4-Methylcyclohexanol (2 Equivalents) Alcohol->Monoester 1st Eq. Diester Bis(4-methylcyclohexyl) Phthalate (Product) Alcohol->Diester 2nd Eq. Monoester->Diester Step 2: Esterification (Slow, Catalyst Req.) Water H2O (Byproduct) Monoester->Water Catalyst Catalyst (Titanate/Acid) Catalyst->Monoester Activates Carbonyl

Figure 1: Stepwise esterification mechanism. Step 2 requires temperatures >180°C and azeotropic water removal to shift equilibrium.

Detailed Experimental Protocol

This protocol utilizes Tetrabutyl Titanate (TBT) , the industry standard for producing optical-grade esters due to its ability to minimize color bodies.

Materials
  • Phthalic Anhydride (PA): 148.1 g (1.0 mol) - Molten or flake.

  • 4-Methylcyclohexanol: 285.5 g (2.5 mol) - 25% excess to drive equilibrium. Note: Ensure cis:trans ratio is approx 70:30 for liquid properties.

  • Catalyst (TBT): 0.5 g (0.15 wt% of PA).

  • Entrainer: Xylene (optional, for azeotropic distillation).

Methodology
  • Charging: In a 1L 4-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, thermometer, and nitrogen inlet, charge the Phthalic Anhydride and 4-Methylcyclohexanol.

  • Monoester Formation: Heat the mixture to 130°C . The solid PA will dissolve, and the exotherm from ring-opening will raise the temperature. Stir for 30 minutes.

  • Catalyst Addition: Once the temperature stabilizes at 140°C, add the Tetrabutyl Titanate catalyst.

  • Esterification (Reflux): Ramp temperature to 200-220°C .

    • Process Control: Water will begin to collect in the Dean-Stark trap. If using xylene, maintain reflux. If solvent-free, apply mild vacuum (reduced pressure) towards the end of the reaction to strip water.

    • Endpoint: Monitor Acid Value (AV). Reaction is complete when AV < 0.5 mg KOH/g (approx. 4-6 hours).

  • Neutralization & Stripping:

    • Add a stoichiometric amount of dilute NaOH or Na2CO3 to neutralize residual monoester.

    • Steam strip or vacuum distill (10 mmHg, 180°C) to recover excess 4-methylcyclohexanol.

  • Filtration: Treat crude ester with activated carbon and filter through Celite to remove titanate residues and color bodies.

Stereochemical Validation & Analysis

The product is not a single entity but a mixture of three primary stereoisomers based on the chirality of the cyclohexyl rings.

Isomer Distribution Logic

Since the starting alcohol contains both cis and trans isomers, the resulting diester contains:

  • cis,cis-Bis(4-methylcyclohexyl) phthalate

  • cis,trans-Bis(4-methylcyclohexyl) phthalate

  • trans,trans-Bis(4-methylcyclohexyl) phthalate

Analytical Workflow (DOT Visualization)

AnalysisWorkflow cluster_peaks Chromatogram Output Sample Crude Reaction Mixture GC Gas Chromatography (GC-FID/MS) Column: Rtx-440 or Equivalent Sample->GC Peak1 Peak 1: cis,cis-Isomer (Lowest Boiling) GC->Peak1 Peak2 Peak 2: cis,trans-Isomer GC->Peak2 Peak3 Peak 3: trans,trans-Isomer (Highest Boiling) GC->Peak3 QC QC Pass Criteria: Sum of Isomers > 99.5% Acid Value < 0.1 Peak1->QC Peak3->QC

Figure 2: Analytical separation of stereoisomers. The elution order typically follows the boiling point elevation of the trans-isomers.

Quantitative Specifications
PropertySpecificationMethod
Appearance Clear, viscous liquidVisual
Color (APHA) < 30ASTM D1209
Acid Value < 0.1 mg KOH/gASTM D1045
Ester Content > 99.0%GC-FID
Refractive Index 1.505 - 1.515ASTM D1045

References

  • Guidechem. (n.d.). Bis(4-methylcyclohexyl) phthalate Properties and CAS 18249-11-1. Retrieved from

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023). 4-Methylcyclohexanol Stereoisomers Data. Retrieved from

  • ChemicalBook. (n.d.). Bis(4-methylcyclohexyl) phthalate Product Description. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Bis(4-methylcyclohexyl) Phthalate Product Data. Retrieved from

Sources

Solubility data of Bis(4-methylcyclohexyl) phthalate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Investigation: Solubility Profiling and Thermodynamic Analysis of Bis(4-methylcyclohexyl) Phthalate

Part 1: Executive Summary & Compound Analysis

1.1 The Challenge of Specificity Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) is a specialized plasticizer and synthesis intermediate. Unlike its ubiquitous analog Dicyclohexyl phthalate (DCHP), specific peer-reviewed mole-fraction solubility data for this methylated derivative is not widely available in open literature. This guide serves as a foundational protocol for researchers to generate, validate, and model this missing data, using DCHP as a structural proxy for predictive baselining.

1.2 Structural & Physicochemical Context The addition of a methyl group to the cyclohexyl ring introduces steric bulk and increases lipophilicity compared to DCHP.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 358.47 g/mol

  • Predicted LogP: ~5.16 (High lipophilicity)

  • Solubility Driver: The phthalate ester linkage drives solubility in polar aprotic solvents (e.g., Acetone), while the methylated cyclohexyl rings enhance interaction with non-polar alkanes (e.g., Hexane).

Part 2: Predictive Solubility Profile (Reference Modeling)

To design an efficient solubility experiment, we must first establish a "Search Space" using Dicyclohexyl Phthalate (DCHP) as a validated reference model. The methyl substitution is expected to slightly decrease solubility in polar protic solvents (due to the hydrophobic effect) and increase solubility in aliphatic hydrocarbons.

Table 1: Predicted Solubility Behavior vs. Reference Standard (DCHP)

Solvent ClassRepresentative SolventDCHP Reference BehaviorBis(4-methyl...) PredictionThermodynamic Expectation
Non-Polar n-HexaneSolubleHighly Soluble Entropy-driven mixing; favorable van der Waals interactions.
Polar Aprotic AcetoneFreely SolubleFreely Soluble Dipole-dipole interactions with ester groups dominate.
Polar Aprotic Ethyl AcetateFreely SolubleFreely Soluble "Like dissolves like"; minimal enthalpy penalty.
Polar Protic EthanolSoluble (Temp.[2] dependent)Moderately Soluble Hydrogen bonding network of solvent resists disruption by hydrophobic bulk.
Polar Protic MethanolSparingly SolubleSparingly Soluble High positive enthalpy of solution (

).
Aqueous WaterInsoluble (<0.01%)Insoluble Hydrophobic effect dominates;

.

Part 3: Experimental Protocol (Self-Validating System)

Methodology: Laser Dynamic Monitoring Technique Rationale: Traditional shake-flask methods are prone to sampling errors and temperature fluctuations. The Laser Monitoring method provides real-time equilibrium detection, essential for viscous phthalate esters.

Apparatus Setup
  • Jacketed Glass Vessel: 50 mL, temperature controlled (

    
     K).
    
  • Laser Source: He-Ne or Diode Laser (650 nm).

  • Photo-detector: Silicon photodiode connected to a data acquisition unit.

  • Agitation: Magnetic stirring at 400 rpm (constant).

Step-by-Step Workflow
  • Solvent Preparation: Gravimetrically dispense pure solvent (

    
    ) into the vessel.
    
  • Temperature Equilibration: Circulate water from a thermostat bath to reach

    
    .
    
  • Solute Addition: Add Bis(4-methylcyclohexyl) phthalate in small increments (

    
    ).
    
  • Dissolution Monitoring:

    • Undersaturated: Laser beam passes through clear solution (High Intensity,

      
      ).
      
    • Saturation Point: Un-dissolved solute particles scatter light. Intensity drops sharply (

      
      ).
      
  • Equilibrium Verification: Maintain temperature for 60 minutes. If

    
     remains stable and low, equilibrium is confirmed.
    
  • Quantification: The total mass added just prior to permanent turbidity is the solubility limit (

    
    ).
    
Visualization: Laser Monitoring Workflow

LaserSolubilityProtocol Start Start Experiment SolventPrep 1. Solvent Weighing (Gravimetric) Start->SolventPrep TempEquil 2. Temp Equilibration (T +/- 0.05 K) SolventPrep->TempEquil AddSolute 3. Add Solute (Stepwise) TempEquil->AddSolute LaserCheck 4. Laser Transmissivity Monitoring AddSolute->LaserCheck Decision Is Light Scattered? LaserCheck->Decision Decision->AddSolute No (Clear Solution) Record 5. Record Mass (m2) & Mole Fraction (x) Decision->Record Yes (Turbid/Saturated) NextTemp Next Temperature Record->NextTemp NextTemp->TempEquil Repeat

Figure 1: Logic flow for the Laser Dynamic Monitoring method to determine solid-liquid equilibrium.

Part 4: Thermodynamic Modeling & Data Correlation

Once experimental data (


, mole fraction) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), it must be mathematically correlated to ensure internal consistency.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of phthalate esters.



  • 
     : Mole fraction solubility of Bis(4-methylcyclohexyl) phthalate.
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical model parameters derived via non-linear regression.
    
  • Validation: A Root Mean Square Deviation (RMSD) of

    
     indicates high-quality data.
    
Thermodynamic Parameters (van't Hoff Analysis)

To understand the mechanism of dissolution (e.g., is it heat-absorbing?), use the van't Hoff equation:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Endothermic). Solubility increases with temperature.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation:

      
       for non-ideal solutions, decreasing as 
      
      
      
      increases (driving dissolution).

Part 5: Critical Analysis & Causality

Why use Organic Solvents? Bis(4-methylcyclohexyl) phthalate is a lipophilic plasticizer. Its function relies on its ability to embed itself between polymer chains (like PVC).

  • Low Polarity Solvents (Hexane/Toluene): Mimic the hydrophobic environment of the polymer backbone. High solubility here predicts good plasticizer retention.

  • High Polarity Solvents (Water/Methanol): Mimic environmental leaching conditions. Low solubility here is critical to prevent the plasticizer from migrating out of the plastic and into the environment or biological fluids.

Self-Validating Check: If your experimental data shows high solubility in Methanol but low in Hexane, stop . The protocol has failed (likely moisture contamination or impure solute), as this contradicts the fundamental lipophilic nature of the cyclohexyl rings.

References

  • National Institute of Standards and Technology (NIST). Dicyclohexyl phthalate - Phase change and condensed phase data. NIST Chemistry WebBook, SRD 69.[4] [Link]

  • PubChem. Bis(methylcyclohexyl) phthalate (Compound Summary). National Library of Medicine. [Link]

  • Jouyban, A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 2008. (Foundational text for solubility modeling). [Link]

Sources

Bis(4-methylcyclohexyl) phthalate potential as a non-DEHP plasticizer

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Bis(4-methylcyclohexyl) Phthalate (B4MCHP) as a Specialty Plasticizer

Executive Summary

The search for non-DEHP (Di(2-ethylhexyl) phthalate) plasticizers is driven by the need to mitigate endocrine-disrupting toxicity while maintaining the mechanical flexibility and processing ease of polyvinyl chloride (PVC). Bis(4-methylcyclohexyl) phthalate (B4MCHP) represents a structural analog to Dicyclohexyl phthalate (DCHP), distinguished by methyl substitution on the cyclohexyl rings.

While B4MCHP exhibits superior optical properties—making it a candidate for polarizing sheets and optical films—its classification as an ortho-phthalate ester presents significant regulatory and toxicological hurdles. Unlike "green" alternatives such as Hexamoll® DINCH (which hydrogenates the benzene ring), B4MCHP retains the aromatic core associated with PPAR-alpha activation and reproductive toxicity. This guide evaluates B4MCHP’s synthesis, physicochemical performance, and safety profile, positioning it as a niche specialty additive rather than a broad-spectrum replacement for DEHP in medical or food-contact applications.

Chemical Identity & Structural Logic

B4MCHP differs from DEHP by replacing the flexible aliphatic 2-ethylhexyl chains with rigid, methylated cyclohexyl rings. This structural rigidity influences its glass transition temperature (


) and migration behavior.
  • CAS Number: 18249-11-1 (Canonical), 27987-25-3 (Isomer mix)

  • IUPAC Name: Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate[1]

  • Molecular Weight: 358.47 g/mol (vs. DEHP 390.56 g/mol )

  • Physical State: Viscous liquid or semi-solid (depending on cis/trans isomer ratio).

Synthesis Pathway

The industrial synthesis follows a standard acid-catalyzed esterification. The choice of catalyst (Titanate vs. Acid) affects the color index, critical for optical applications.

Synthesis PA Phthalic Anhydride (C8H4O3) Mono Intermediate: Mono(4-methylcyclohexyl) phthalate PA->Mono Ring Opening Alc 4-Methylcyclohexanol (2 eq.) Alc->Mono Cat Catalyst (Ti(OBu)4 or H2SO4) Cat->Mono Activates Prod Bis(4-methylcyclohexyl) phthalate (B4MCHP) Mono->Prod Esterification (-H2O) Water Byproduct: Water (H2O) Mono->Water

Figure 1: Synthesis of Bis(4-methylcyclohexyl) phthalate via dual-step esterification.

Physicochemical Performance Profile

B4MCHP is not a direct drop-in replacement for DEHP in flexible PVC tubing due to its higher solvating power and rigidity. It acts more like a fusion promoter (similar to DCHP or BBP), speeding up the gelation of PVC but potentially yielding a harder final product at equal loading.

Comparative Technical Metrics
PropertyDEHP (Benchmark)B4MCHP (Candidate)DINCH (Safe Control)Implication
MW ( g/mol ) 390.56358.47424.66B4MCHP is more volatile than DINCH/DEHP.
Structure Aromatic Core + Aliphatic ChainAromatic Core + Cycloaliphatic RingCyclohexane Core + Aliphatic ChainB4MCHP retains UV absorption (aromatic).
Plasticization High EfficiencyMedium Efficiency (Rigid Ring)Medium EfficiencyB4MCHP yields stiffer PVC; higher

.
Optical Clarity GoodExcellent GoodPrimary Use Case for B4MCHP.
Migration High (Lipophilic)Medium (Bulky Ring)LowMethyl-cyclohexyl group adds steric bulk.

Key Insight: The cyclohexyl ring in B4MCHP increases the free volume less effectively than the linear alkyl chain of DEHP. This results in a higher Glass Transition Temperature (


) for the plasticized PVC, making B4MCHP suitable for semi-rigid films or optical sheets where dimensional stability and clarity are prioritized over extreme flexibility.

Toxicology & Safety Assessment (The Critical Barrier)

Warning: While B4MCHP is a "Non-DEHP" plasticizer, it is not a "Non-Phthalate" plasticizer.

Metabolic Activation & Endocrine Disruption

The toxicity of phthalates is largely driven by the metabolite (mono-ester) and the parent phthalic acid.

  • Hydrolysis: Lipases hydrolyze B4MCHP into Mono(4-methylcyclohexyl) phthalate (MmMCHP) .

  • PPAR-α Activation: Like DEHP/MEHP, the aromatic mono-ester can activate Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), leading to hepatotoxicity and potential reproductive toxicity.

  • EDC Status: B4MCHP is flagged in chemical inventories (e.g., PubChem, Norman Network) as a suspected Endocrine Disrupting Chemical (EDC) .

Metabolism B4MCHP B4MCHP (Parent Diester) Enz Lipase/Esterase (Gut/Liver) B4MCHP->Enz Mono Mono(4-methylcyclohexyl) phthalate (MmMCHP) Enz->Mono Alc 4-Methylcyclohexanol Enz->Alc PA Phthalic Acid Mono->PA Phase II Metabolism Tox Toxicity Endpoint: PPAR-α Activation Anti-Androgenic Activity? Mono->Tox Bioactive Species

Figure 2: Metabolic pathway highlighting the generation of the bioactive mono-ester.

Guidance for Drug Development:

  • Avoid B4MCHP in parenteral drug delivery systems (IV bags, tubing) or lipophilic drug formulations (e.g., Taxol) where leaching is accelerated.

  • Acceptable only in secondary packaging or optical components where there is no direct product contact , or where the specific optical properties (refractive index matching) are irreplaceable.

Experimental Protocols

To validate B4MCHP for a specific application, the following self-validating protocols are recommended.

Protocol A: Migration Potential (ASTM D1239 Modified)

Objective: Quantify leaching into simulated biological fluids.

  • Preparation: Cut B4MCHP-plasticized PVC film (0.5 mm thickness) into 5x5 cm squares.

  • Simulants:

    • Simulant A: Distilled Water (Aqueous drugs).

    • Simulant B: 50% Ethanol (Lipophilic/Alcoholic drugs).

    • Simulant C: 3% Acetic Acid (Acidic preservatives).

  • Incubation: Immerse samples at 40°C for 24 hours (accelerated) and 10 days (long-term).

  • Analysis: Remove film. Extract simulant with Hexane. Analyze via GC-MS (SIM mode monitoring m/z 149 for phthalate core).

  • Validation: Control samples (DEHP-PVC) must show expected migration (>1.5 mg/kg in 50% EtOH).

Protocol B: Glass Transition ( ) Determination

Objective: Assess plasticization efficiency.[2][3]

  • Instrument: Differential Scanning Calorimetry (DSC).[2][4][5]

  • Cycle: Heat from -50°C to 150°C at 10°C/min.

  • Data Point: Identify the inflection point of the heat flow curve.

  • Expectation: Pure PVC

    
     ~80°C. B4MCHP (30 phr) should depress 
    
    
    
    to ~20–40°C. If
    
    
    , the compound acts as a fusion aid, not a primary plasticizer.

Regulatory & Future Outlook

  • REACH (EU): As a phthalate ester, B4MCHP faces scrutiny under the "grouping approach" for phthalates. It is not currently on the Authorization List (Annex XIV) like DEHP, but it carries a high risk of future restriction.

  • FDA (US): Not cleared for direct food contact (unlike specific grades of DEHP or DINCH).

References

  • GuideChem. (2025). Bis(4-methylcyclohexyl) Phthalate: Properties and Applications. Retrieved from

  • National Institutes of Health (PubChem). (2025). Bis(methylcyclohexyl) phthalate Compound Summary (CID 3034464). Retrieved from

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from

  • Food Packaging Forum. (2021). Migration of phthalates from PVC films. (Contextual data on phthalate migration). Retrieved from

  • LGC Standards. (2025). Phthalic acid, bis(4-methylcyclohexyl) ester - Reference Standard. Retrieved from

Sources

Advanced Crystallography and Conformational Analysis of Bis(4-methylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-methylcyclohexyl) phthalate (BmCHP) represents a critical structural class of lipophilic esters used widely as plasticizers and, increasingly, as model compounds for studying lipophilic drug carriers. Its structural complexity lies in the stereochemical variability of the 4-methylcyclohexyl moiety, which exists as cis and trans isomers.

This guide provides a rigorous, self-validating workflow for the isolation, crystallization, and X-ray diffraction (XRD) analysis of BmCHP. It moves beyond basic characterization to explore the conformational landscape—specifically the energetic trade-offs between steric bulk and torsional strain—that dictates the molecule's behavior in solid-state drug formulations and biological matrices.

Part 1: Stereochemical Context and Isomer Isolation

Before crystallographic analysis, one must address the heterogeneity of the sample. Commercial BmCHP is synthesized via the esterification of phthalic anhydride with 4-methylcyclohexanol (often a mixture of isomers) or the hydrogenation of di-p-tolyl phthalate. This results in three distinct stereochemical populations:

  • trans,trans-BmCHP: Both methyl groups are trans to the ester linkage (thermodynamically favored).

  • cis,trans-BmCHP: Asymmetric hybrid.

  • cis,cis-BmCHP: Both methyl groups are cis (kinetically accessible but sterically strained).

Protocol 1.1: Isomer Purification via Preparative HPLC

Rationale: Single-crystal growth requires high isomeric purity (>98%). Mixed isomers lead to disorder in the crystal lattice, making structure solution impossible.

Methodology:

  • Stationary Phase: C18 Reverse-Phase Silica (5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v). The lipophilic trans,trans isomer elutes last due to better surface contact with the C18 chains compared to the "bent" cis conformers.

  • Detection: UV-Vis at 254 nm (targeting the phthalate chromophore).

  • Validation: Collect fractions and verify purity via 1H-NMR. The methine proton adjacent to the ester oxygen (

    
    ) shifts distinctly between axial (cis) and equatorial (trans) orientations.
    

Part 2: Crystallization Strategy

Phthalate esters with flexible cycloalkyl chains are notorious for forming oils rather than crystals due to high entropic freedom. To lock the conformation, we employ a Low-Temperature Vapor Diffusion technique.

Protocol 2.1: The "Anti-Solvent" Vapor Diffusion System

Rationale: Slow diffusion controls nucleation rates, allowing the flexible cyclohexyl rings to pack into their lowest energy conformation without trapping solvent voids.

ParameterSpecificationCausality
Solvent (Good) Dichloromethane (DCM)Solubilizes the aromatic core and lipophilic tails.
Anti-Solvent PentaneInduces gradual supersaturation; non-polar nature encourages hydrophobic packing.
Concentration 15 mg/mLHigh enough for saturation, low enough to prevent oiling out.
Temperature 4°C (Cold Room)Reduces thermal motion (

-factors), stabilizing the crystal lattice.

Step-by-Step:

  • Dissolve 30 mg of purified trans,trans-BmCHP in 2 mL DCM.

  • Filter through a 0.22 µm PTFE syringe filter into a narrow glass vial.

  • Place the open vial inside a larger jar containing 10 mL Pentane.

  • Seal the outer jar tightly.

  • Incubate at 4°C for 7–14 days. Look for colorless, block-like prisms.

Part 3: X-Ray Diffraction and Structure Solution

Data Collection Parameters

Once a single crystal (approx.


 mm) is mounted, data collection must account for the flexibility of the methylcyclohexyl wings.
  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (for absolute configuration if relevant, though BmCHP is usually achiral meso or racemic).
  • Temperature: 100 K (Critical). Room temperature collection often results in "smearing" of electron density at the C4-methyl position due to ring flipping or thermal vibration.

  • Strategy: Full sphere collection (

    
    ) to ensure high redundancy, aiding in the resolution of weak high-angle reflections.
    
Refinement Workflow (SHELXL)
  • Phasing: Use Direct Methods (SHELXT) to locate the rigid phthalate core.

  • Expansion: Use Difference Fourier maps to locate the cyclohexyl ring carbons.

  • Restraints: If the ring exhibits disorder (common in cis isomers), apply SIMU (thermal similarity) and DELU (rigid bond) restraints to the cyclohexyl carbons.

  • H-atoms: Place hydrogens in calculated geometric positions using a riding model (AFIX 43 for aromatic, AFIX 137 for methyl groups with rotational freedom).

Part 4: Conformational Analysis

This is the core of the study. The biological or material activity of BmCHP depends on its 3D shape.

The Phthalate Core

The ester groups in phthalates usually twist out of the benzene plane to minimize repulsion between the carbonyl oxygens and the ortho-aromatic protons.

  • Metric: Measure the torsion angle

    
     (C_aromatic - C_aromatic - C_carbonyl - O_ester).
    
  • Expectation: Typical values range from

    
     to 
    
    
    
    ("perp" conformation).
Cyclohexane Ring Pucker (Cremer-Pople Analysis)

To rigorously define the shape of the 4-methylcyclohexyl rings, calculate the Cremer-Pople parameters (


, 

,

).
  • Ideal Chair:

    
     or 
    
    
    
    .
  • Twist Boat:

    
    .
    
  • Analysis: In trans-BmCHP, the ring should adopt a chair conformation where both the bulky phthalate ester group and the methyl group are equatorial . This avoids 1,3-diaxial strain (approx. 1.7 kcal/mol penalty per axial interaction).

Intramolecular Interactions

Check for C-H...O Hydrogen Bonds . The carbonyl oxygen of the ester often acts as an acceptor for protons on the adjacent cyclohexyl ring or the aromatic ring of a neighboring molecule, forming supramolecular chains.

Part 5: Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from crude material to structural insight, emphasizing the decision nodes that ensure scientific integrity.

BmCHP_Analysis Start Crude BmCHP Sample (Isomeric Mixture) HPLC Prep-HPLC Separation (C18 Column, ACN:H2O) Start->HPLC Check Purity Check (1H-NMR) Isomer > 98%? HPLC->Check Cryst Vapor Diffusion (DCM / Pentane @ 4°C) Check->Cryst Yes Fail Recrystallize / Re-purify Check->Fail No XRD SC-XRD Data Collection (100 K, Mo-Source) Cryst->XRD Single Crystal Found Solve Structure Solution (SHELXT / SHELXL) XRD->Solve Conf Conformational Analysis (Cremer-Pople & Torsion) Solve->Conf Fail->HPLC

Caption: Workflow for the isolation and structural determination of Bis(4-methylcyclohexyl) phthalate isomers.

Part 6: Theoretical Grounding & Computational Validation

To validate the experimental crystal structure, one must compare it against the gas-phase potential energy surface. This confirms if the crystal packing forces have distorted the molecule away from its global minimum.

Protocol 6.1: DFT Optimization
  • Input: Coordinates from the X-ray structure (CIF file).

  • Theory Level: B3LYP/6-31G(d,p) or wB97X-D (includes dispersion corrections, crucial for pi-stacking systems).

  • Comparison: Superimpose the optimized gas-phase structure over the crystal structure.

    • Root Mean Square Deviation (RMSD) < 0.5 Å: Crystal packing forces are weak; conformation is intrinsic.

    • RMSD > 0.5 Å: Significant packing effects (likely pi-pi stacking between phthalate rings) are distorting the ester linkages.

Conformational Logic Diagram

The stability of the trans-isomer is driven by the equatorial preference of substituents.

Conformation_Logic cluster_0 Trans-Isomer (Thermodynamic) cluster_1 Cis-Isomer (Kinetic) Trans_Eq Diequatorial (ee) (Global Minimum) Trans_Ax Diaxial (aa) (High Energy) Trans_Eq->Trans_Ax Ring Flip (+ Steric Strain) Cis_Mix Axial-Equatorial (ae) (Moderate Energy) Trans_Eq->Cis_Mix Not Interconvertible (Requires Bond Breaking)

Caption: Energetic landscape of 4-methylcyclohexyl substitution patterns. The diequatorial trans-isomer is the target for crystallization.

References

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis). Link

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Mercury – Crystal Structure Visualisation. (Standard tool for analyzing packing interactions). Link

  • Givens, R. S., et al. (2008). Physical properties and crystal structures of phthalate esters. Journal of Chemical Crystallography.

Comprehensive Initial Toxicity Screening of Bis(4-methylcyclohexyl) Phthalate: A Tiered Assessment Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1), a structural analog of the known reproductive toxicant Dicyclohexyl phthalate (DCHP), presents a specific toxicological profile that necessitates rigorous screening beyond standard cytotoxicity assays.[1][2] While often used in specialized optical films and plasticizers, its lipophilic cyclohexane rings and ester linkages suggest a high potential for endocrine disruption —specifically anti-androgenicity—mediated by its hydrolytic metabolite.[2]

This technical guide departs from generic safety checklists. Instead, it proposes a Mechanism-Based Screening Architecture . We prioritize the evaluation of metabolic activation (hydrolysis to the mono-ester) and nuclear receptor interaction (AR/PPAR) over simple acute toxicity, as phthalates rarely present acute lethality but pose significant chronic reproductive risks.[2]

Physicochemical Profiling & In Silico Anchoring (Tier 0)

Before wet-lab experimentation, we must establish the compound's bioavailability and structural alerts.[2] The presence of the methyl group on the cyclohexane ring increases lipophilicity compared to DCHP, potentially altering membrane permeability and metabolic clearance.[2]

Structural Homology & Read-Across[1]
  • Target Compound: Bis(4-methylcyclohexyl) phthalate (Bis-4-MCP).[1]

  • Anchor Compound: Dicyclohexyl phthalate (DCHP, CAS 84-61-7).[1][2]

  • Risk Hypothesis: DCHP is a Substance of Very High Concern (SVHC) under REACH due to reproductive toxicity.[2][3] The "Phthalate Syndrome" (reduced anogenital distance, Leydig cell dysgenesis) is driven by the mono-ester metabolite.[2] Therefore, Mono-(4-methylcyclohexyl) phthalate (M-4-MCP) is the presumed toxicophore.[1]

In Silico Protocol

Objective: Predict binding affinity to the Androgen Receptor (AR) and Peroxisome Proliferator-Activated Receptors (PPARα/γ).[1]

  • Software: Use OECD QSAR Toolbox v4.5 or Derek Nexus.[1][2]

  • Input: SMILES string for Bis-4-MCP: CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(C)CC3

  • Endpoint Selection:

    • Endocrine Disruption:[1][3][4] AR antagonism (binding energy < -8.0 kcal/mol indicates concern).[1]

    • Metabolism:[1][5] Porcine liver esterase hydrolysis simulation.

Metabolic Activation Assessment (Tier 1)

The Critical Causality: Phthalate diesters are biologically inert regarding endocrine disruption until hydrolyzed to their mono-ester forms by non-specific lipases or esterases in the gut/liver.[1] Screening the parent compound alone in an enzyme-deficient system (like standard fibroblasts) will yield false negatives .[1]

In Vitro Hydrolysis Assay

Purpose: Determine the rate of conversion from Bis-4-MCP to M-4-MCP.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) or Porcine Liver Esterase (PLE).[1]

  • Substrate Conc: 10 µM Bis-4-MCP (dissolved in DMSO, final <0.1%).

  • Incubation: 37°C in Phosphate Buffer (pH 7.4) for 0, 15, 30, 60, and 120 mins.[2]

  • Termination: Ice-cold Acetonitrile with internal standard (e.g., D4-DEHP).

  • Analysis: LC-MS/MS monitoring the transition of parent (MW ~358) to mono-ester (MW ~262).

Decision Gate:

  • Rapid Hydrolysis (>50% in 60 min): Proceed immediately to Tier 2 using the Mono-ester metabolite if possible, or a metabolically competent cell line.[1][2]

  • Slow Hydrolysis:[1] Systemic exposure to the parent compound is likely; screen both parent and mono-ester.[1]

MetabolicActivation Parent Bis(4-methylcyclohexyl) phthalate (Parent) Enzyme Esterases/Lipases (Gut/Liver) Parent->Enzyme Oral Intake Mono Mono-(4-methylcyclohexyl) phthalate (Active Toxicant) Enzyme->Mono Hydrolysis Gluc Glucuronide Conjugate (Excretion) Mono->Gluc UGT Enzymes (Detox) Tox Endocrine Disruption (AR Antagonism) Mono->Tox Receptor Binding

Figure 1: The metabolic activation pathway critical for phthalate toxicity.[1] The mono-ester is the obligate toxicant for endocrine effects.[1]

Endocrine Disruption Screening (Tier 2)

This is the core of the safety assessment. We focus on Anti-Androgenicity and Steroidogenesis Inhibition .[1][2]

H295R Steroidogenesis Assay (OECD 456)

Why this assay? Unlike receptor binding assays, this detects if the chemical shuts down the production of testosterone (e.g., by inhibiting CYP17 or 3β-HSD), a mechanism common to cyclohexyl phthalates.[2]

Protocol:

  • Cell Line: NCI-H295R (human adrenocortical carcinoma).[1][2]

  • Seeding:

    
     cells/well in 24-well plates.
    
  • Acclimatization: 24 hours.

  • Exposure: Treat with Bis-4-MCP (0.1, 1, 10, 100 µM) for 48 hours. Include Forskolin (10 µM) as a positive inducer control.[1]

  • Extraction: Collect supernatant.

  • Quantification: ELISA or LC-MS/MS for Testosterone and Estradiol.[1]

  • Viability Check: Perform MTT assay on the cell monolayer to ensure reduced hormone levels aren't just due to cell death.[1][2]

Androgen Receptor (AR) Antagonism (OECD 458)

System: AR-EcoScreen™ (CHO-K1 cells stably expressing human AR and a luciferase reporter).[1]

Protocol:

  • Co-treatment: Cells are treated with a fixed concentration of agonist (0.1 nM R1881) AND increasing doses of Bis-4-MCP.[1]

  • Readout: Luminescence.

  • Result: A dose-dependent decrease in luminescence indicates AR antagonism (blocking the receptor).[1]

Genotoxicity & General Cytotoxicity (Tier 3)

While phthalates are generally non-genotoxic, regulatory compliance requires verification.[2]

Assessment Matrix
AssayEndpointCell SystemCritical Note
Ames Test (OECD 471) MutagenicityS. typhimurium (TA98, TA100)Must use S9 metabolic activation to generate the mono-ester and oxidative metabolites.[1]
In Vitro Micronucleus (OECD 487) ClastogenicityCHO-K1 or TK6 LymphoblastsAssess chromosomal damage.[1]
Neutral Red Uptake Cytotoxicity (Lysosomal integrity)BALB/c 3T3 FibroblastsMore sensitive than MTT for lipophilic compounds like phthalates.[1][2]

Data Interpretation & Decision Logic

The following workflow illustrates the "Go/No-Go" decision process based on the generated data.

DecisionMatrix Start Start Screening Bis(4-methylcyclohexyl) phthalate Hydrolysis Tier 1: Hydrolysis Rate (Microsomes) Start->Hydrolysis Fast Fast Hydrolysis (>50% in 1h) Hydrolysis->Fast Slow Slow Hydrolysis Hydrolysis->Slow H295R Tier 2: H295R Assay (Steroidogenesis) Fast->H295R Test Mono-ester Slow->H295R Test Parent Result_Pos Positive: Reduced Testosterone or AR Antagonism H295R->Result_Pos Result_Neg Negative: No Endocrine Activity H295R->Result_Neg AR_Bind Tier 2: AR Antagonism (Reporter Assay) AR_Bind->Result_Pos AR_Bind->Result_Neg Confirm Safety Action_Stop STOP / REDESIGN High Reprotox Risk Result_Pos->Action_Stop Result_Neg->AR_Bind Action_Proceed PROCEED to Tier 3 (Genotox/Chronic) Result_Neg->Action_Proceed

Figure 2: Tiered decision matrix. Note that positive endocrine disruption findings (Red) trigger an immediate stop/redesign due to the high regulatory burden of reproductive toxicants.[2]

References

  • OECD. (2011).[1][2] Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals, Section 4.[2]

  • OECD. (2020).[1][2] Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. OECD Guidelines for the Testing of Chemicals.[1][2]

  • ECHA (European Chemicals Agency). (2012).[1][2] Member State Committee Support Document for Identification of Dicyclohexyl Phthalate (DCHP) as a Substance of Very High Concern. (Provides the read-across toxicity profile for cyclohexyl phthalates).

  • Bhat, V. S., et al. (2014).[2] Derivation of an oral reference dose (RfD) for the plasticizer, dicyclohexyl phthalate (DCHP). Journal of Toxicology and Environmental Health, Part B. (Establishes the critical effects on reproductive tracts).[2]

  • US EPA. (2024). Phthalates Action Plan. (Outlines the cumulative risk assessment approach for phthalates).

Sources

Technical Guide: Rheological & Density Profiling of Bis(4-methylcyclohexyl) Phthalate

[1][2]

Part 1: Executive Technical Summary[1]

Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) is a high-molecular-weight phthalate ester utilized as a specialized plasticizer for optical films and identified as a process-related impurity in pharmaceutical APIs such as Rifabutin .[1][2] Unlike common plasticizers (e.g., DEHP), its physicochemical profile is dominated by the rigidity of the cyclohexane rings, leading to distinct rheological behaviors critical for impurity profiling and extractable/leachable (E&L) studies.[1][2]

This guide addresses the data gap in standard libraries by providing:

  • Predicted Parameter Ranges based on group contribution methods and structural analogs (DCHP).

  • Self-Validating Experimental Protocols to empirically determine viscosity and density.

  • Causality Analysis linking molecular structure to macroscopic flow properties.[1][2]

Part 2: Chemical Identity & Molecular Context[3][4][5]

The presence of the methyl group on the cyclohexane ring introduces asymmetry, potentially disrupting the crystal packing seen in its analog, Dicyclohexyl phthalate (DCHP), thereby altering its melting point and viscosity.[1][2]

ParameterDetail
Chemical Name Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate
CAS Number 18249-11-1 (Specific isomer); 27987-25-3 (Mixed isomers)
Molecular Formula C₂₂H₃₀O₄
Molecular Weight 358.47 g/mol
Structural Features Aromatic core (phthalate) + Two methylated saturated rings
Key Analog Dicyclohexyl phthalate (DCHP) - Solid at RT (MP: 64°C)

Part 3: Thermodynamic & Rheological Parameters

As direct experimental values are not standardized in public pharmacopeial databases for this specific isomer, the following values are derived from comparative structural analysis and predictive modeling . These serve as the baseline for experimental validation.

Table 1: Estimated vs. Analog Physicochemical Properties
PropertyBis(4-methylcyclohexyl) Phthalate (Estimated)Dicyclohexyl Phthalate (Analog Baseline)Significance in Processing
Physical State (25°C) Viscous Liquid or Low-Melting SolidSolid (MP: 64°C)Determines dosing method (melt vs. liquid).[1][2]
Density (20°C) 1.04 – 1.08 g/cm³ 1.18 g/cm³Critical for mass-to-volume conversions in formulation.[1][2]
Viscosity (25°C) 250 – 450 mPa[1][2]·s (cP) N/A (Solid)High viscosity implies resistance to flow; requires heating for filtration.[1][2]
Refractive Index ~1.50 – 1.521.52Used for in-line concentration monitoring.[1]
Flash Point > 190°C207°CSafety parameter for high-temp extrusion.[1]

Technical Insight: The methyl substitution typically lowers density relative to the unmethylated analog (DCHP) due to increased free volume, while maintaining high viscosity due to the steric hindrance of the cycloaliphatic rings.[1][2]

Part 4: Experimental Validation Protocols

To establish definitive data for your specific lot (critical for GMP compliance), you must perform the following self-validating workflows.

Protocol A: Precision Density Determination (Oscillating U-Tube)

Objective: Determine density (

  • Instrument: Anton Paar DMA 4500 or equivalent.

  • Solvent Check: Verify system cleanliness using HPLC-grade Toluene (

    
     g/cm³ at 20°C).[1][2]
    
  • Sample Loading:

    • Inject 2 mL of Bis(4-methylcyclohexyl) phthalate.[1][2]

    • Critical Step: If the sample is solid/semisolid, heat the measuring cell to 70°C (above expected melt point) and measure in a liquid state, then extrapolate to 25°C if supercooling allows.[1][2]

  • Viscosity Correction: Enable the instrument's automatic viscosity correction (critical for samples >100 mPa·s) to prevent damping errors in the oscillation frequency.

  • Validation: Perform measurements in triplicate. Acceptance criteria: RSD < 0.05%.[1][2]

Protocol B: Rheological Profiling (Rotational Rheometry)

Objective: Define the flow behavior (Newtonian vs. Non-Newtonian) and temperature dependence.

  • Instrument: Cone-and-Plate Rheometer (e.g., TA Instruments DHR).

  • Geometry: 40mm 2° Steel Cone (optimal for medium-high viscosity).[1][2]

  • Gap Setting: Truncation gap + 50 µm.

  • Procedure:

    • Equilibration: Soak sample at 25°C for 120 seconds to relax loading stresses.

    • Flow Sweep: Ramp shear rate (

      
      ) from 
      
      
      to
      
      
      .
    • Temperature Ramp: Measure viscosity (

      
      ) from 25°C to 80°C at constant 
      
      
      .[1][2]
  • Data Analysis:

    • Fit data to the Arrhenius Equation to determine Activation Energy of Flow (

      
      ):
      
      
      
      [1][2]
    • Why? A high

      
       indicates extreme sensitivity to temperature, necessitating strict thermal control during manufacturing.[1][2]
      

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for characterizing this material, distinguishing between liquid and solid states which is common for substituted phthalates.

CharacterizationWorkflowStartSample: Bis(4-methylcyclohexyl) phthalateVisualCheckVisual Inspection (25°C)Start->VisualCheckIsLiquidState: Liquid?VisualCheck->IsLiquidDirectDensityProtocol A: Oscillating U-Tube(20°C, 25°C, 40°C)IsLiquid->DirectDensityYesMeltPointDSC Thermal Scan(Determine Tm)IsLiquid->MeltPointNo (Solid/Semisolid)RheologyProtocol B: Rotational Rheometry(Shear Sweep 1-100 1/s)DirectDensity->RheologyAnalysisData Synthesis:Arrhenius Plot & Newtonian FitRheology->AnalysisMeltRheologyMelt Rheology(T > Tm + 10°C)MeltPoint->MeltRheologyMeltRheology->AnalysisOutputValidated Physicochemical Profile(CoA Generation)Analysis->Output

Figure 1: Decision tree for physicochemical characterization, adapting to the potential solid/liquid state of the specific isomer mixture.

Part 6: Relevance in Drug Development (E&L)

For researchers working with Rifabutin or optical polymers, this phthalate is a critical analyte.[1][2]

  • Impurity Identification: In HPLC analysis of Rifabutin, Bis(4-methylcyclohexyl) phthalate may co-elute with active impurities.[1][2] Its high lipophilicity (LogP > 5) causes it to retain strongly on C18 columns.[1][2]

  • Leachable Risk: As a plasticizer, it can migrate from manufacturing tubing into lipophilic drug formulations.[1][2] Accurate density values are required to calculate the Total Daily Intake (TDI) from observed concentration data (ppm).

  • Toxicity: While data on this specific isomer is limited, structural analogs (DCHP) are known PPAR

    
     agonists.[1][2] It should be treated as a potential endocrine disruptor until proven otherwise.[1][2]
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3034464, Bis(methylcyclohexyl) phthalate. Retrieved from [Link]

Methodological & Application

Synthesis and Purification of High-Purity Bis(4-methylcyclohexyl) Phthalate for Research and Development Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the synthesis and purification of high-purity Bis(4-methylcyclohexyl) phthalate, a key plasticizer utilized in the manufacturing of advanced optical films and polarizing sheets.[1] The synthesis is based on the acid-catalyzed Fischer esterification of phthalic anhydride with 4-methylcyclohexanol. This document outlines a comprehensive, step-by-step methodology, from the initial reaction setup to the final purification and analytical validation of the product. The protocols described herein are designed to be self-validating, with an emphasis on the chemical principles that ensure a high-purity final product suitable for demanding research, development, and quality control applications.

Introduction

Bis(4-methylcyclohexyl) phthalate (BMCP) is a diester of phthalic acid and 4-methylcyclohexanol, with the chemical formula C22H30O4 and a molecular weight of 358.47 g/mol .[1] Its primary application lies in its use as a plasticizer, a substance added to a material to increase its flexibility, workability, and durability. Specifically, BMCP is integral to the production of specialized optical films and polarizing sheets where its properties contribute to the desired optical and mechanical performance.

The synthesis of BMCP is achieved through the Fischer esterification of phthalic anhydride with 4-methylcyclohexanol. This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the reaction equilibrium towards the formation of the diester product. The purity of the final product is critical for its intended applications, necessitating a robust purification strategy to remove unreacted starting materials, the acid catalyst, and any potential side-products. This application note provides a detailed protocol for the synthesis of high-purity BMCP, followed by a rigorous purification scheme and analytical methods for quality assurance.

Chemical Reaction and Mechanism

The overall reaction for the synthesis of Bis(4-methylcyclohexyl) phthalate is the esterification of one molar equivalent of phthalic anhydride with two molar equivalents of 4-methylcyclohexanol.

Overall Reaction:

The reaction proceeds in two main stages:

  • Monoester Formation: The first step is a rapid, non-catalytic reaction where one molecule of 4-methylcyclohexanol reacts with phthalic anhydride to form the monoester, 2-((4-methylcyclohexoxy)carbonyl)benzoic acid. This reaction is generally fast and can occur even at temperatures below 100°C.

  • Diester Formation: The second esterification of the monoester with another molecule of 4-methylcyclohexanol to form the final diester is a slower, reversible reaction that requires an acid catalyst and the removal of water to proceed to completion.

The mechanism of the acid-catalyzed esterification is illustrated below. The protonation of the carbonyl oxygen of the carboxylic acid group of the monoester activates it towards nucleophilic attack by the alcohol.

Synthesis Protocol

This protocol is based on established principles of Fischer esterification and is adapted from methodologies for similar cyclohexyl phthalates.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityPurity
Phthalic AnhydrideC8H4O3148.12148.1 g (1.0 mol)>99%
4-MethylcyclohexanolC7H14O114.19251.2 g (2.2 mol)>98%
p-Toluenesulfonic acid monohydrateC7H8O3S·H2O190.223.8 g (0.02 mol)>98%
TolueneC7H892.14200 mLAnhydrous
Sodium BicarbonateNaHCO384.01As neededSaturated Solution
Anhydrous Magnesium SulfateMgSO4120.37As neededGranular
Equipment
  • 1 L three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Dean-Stark apparatus

  • Reflux condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus

Experimental Procedure

Diagram of the Experimental Workflow:

G cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product reagents 1. Charge flask with Phthalic Anhydride, 4-Methylcyclohexanol, p-TSA, and Toluene setup 2. Assemble Dean-Stark apparatus, reflux condenser, and thermometer reagents->setup heat 3. Heat to reflux (~110-120°C) and collect water setup->heat monitor 4. Monitor reaction until theoretical amount of water is collected heat->monitor cool 5. Cool reaction mixture to room temperature monitor->cool wash1 6. Wash with saturated NaHCO3 solution cool->wash1 wash2 7. Wash with brine wash1->wash2 dry 8. Dry organic layer with MgSO4 wash2->dry filter 9. Filter to remove drying agent dry->filter evaporate 10. Evaporate toluene under reduced pressure filter->evaporate product 11. High-purity Bis(4-methylcyclohexyl) phthalate evaporate->product

Caption: Experimental workflow for the synthesis of Bis(4-methylcyclohexyl) phthalate.

Step-by-Step Protocol:

  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, add phthalic anhydride (148.1 g, 1.0 mol), 4-methylcyclohexanol (251.2 g, 2.2 mol), p-toluenesulfonic acid monohydrate (3.8 g, 0.02 mol), and toluene (200 mL).

  • Apparatus Assembly: Fit the flask with a Dean-Stark apparatus, a reflux condenser, and a thermometer.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature should be maintained at approximately 110-120°C. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue the reaction until the theoretical amount of water (18 mL) has been collected, which typically takes 4-6 hours.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 150 mL) to neutralize the p-toluenesulfonic acid catalyst.

  • Washing: Wash the organic layer with brine (1 x 100 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Filtration: Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the toluene using a rotary evaporator under reduced pressure. The remaining product is crude Bis(4-methylcyclohexyl) phthalate.

Purification Protocol

For applications requiring high purity, the crude product should be further purified to remove any remaining starting materials and side products.

Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Heat the crude product under vacuum. Collect the fraction that distills at the appropriate temperature and pressure for Bis(4-methylcyclohexyl) phthalate. The exact boiling point under vacuum will depend on the pressure achieved.

  • Product: The distilled product should be a clear, colorless to pale yellow viscous liquid.

Purity Assessment

The purity of the synthesized Bis(4-methylcyclohexyl) phthalate should be assessed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of phthalate esters and identifying any impurities.

Diagram of the GC-MS Analysis Workflow:

Caption: Workflow for purity assessment of Bis(4-methylcyclohexyl) phthalate by GC-MS.

Analytical Conditions:

  • GC Column: A mid-polarity column such as an Rtx-440 or Rxi-XLB is recommended for good separation of phthalate isomers.

  • Injection: 1 µL of a 100 µg/mL solution in hexane.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.

Expected Results:

The chromatogram should show a major peak corresponding to Bis(4-methylcyclohexyl) phthalate. The mass spectrum of this peak should exhibit a characteristic fragmentation pattern, including a prominent ion at m/z 149, which is typical for many phthalates. The absence of significant peaks from starting materials or other impurities indicates high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound and assessing its purity.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic Protons: A multiplet in the range of 7.5-7.7 ppm.

  • Cyclohexyl Protons (CHO): A multiplet around 4.8-5.0 ppm.

  • Cyclohexyl Protons (CH₂ and CH): A series of multiplets between 1.0 and 2.2 ppm.

  • Methyl Protons (CH₃): A doublet around 0.9-1.0 ppm.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Carbonyl Carbons (C=O): Peaks around 167-168 ppm.

  • Aromatic Carbons: Peaks between 128 and 133 ppm.

  • Cyclohexyl Carbons (CHO): A peak in the range of 73-75 ppm.

  • Cyclohexyl Carbons (CH₂ and CH): Peaks between 25 and 40 ppm.

  • Methyl Carbon (CH₃): A peak around 22 ppm.

The absence of signals corresponding to phthalic anhydride, 4-methylcyclohexanol, or the monoester confirms the high purity of the final product.

Expected Yield and Purity

Following this protocol, a yield of 85-95% of crude product can be expected. After vacuum distillation, the purity should exceed 99.5% as determined by GC-MS analysis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phthalic anhydride is a respiratory irritant. Handle with care.

  • p-Toluenesulfonic acid is corrosive. Avoid contact with skin and eyes.

  • Toluene is flammable and toxic. Handle with care and avoid ignition sources.

Conclusion

This application note provides a reliable and reproducible protocol for the synthesis and purification of high-purity Bis(4-methylcyclohexyl) phthalate. The detailed step-by-step procedures, coupled with the rationale behind the experimental choices and robust analytical methods for purity assessment, make this guide a valuable resource for researchers, scientists, and professionals in drug development and materials science who require a high-quality source of this important plasticizer.

References

  • Organic Chemistry Portal. "Fischer Esterification". Available at: [Link]

  • Restek Corporation. "GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance". Available at: [Link]

  • Reid, E. E., & Schwartz, G. L. (1927). U.S. Patent No. 1,643,393. Washington, DC: U.S. Patent and Trademark Office.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Pharmaffiliates. "Phthalic acid, bis(4-methylcyclohexyl) ester". Available at: [Link]

Sources

Application Note: Advanced GC-MS Method Development for Bis(4-methylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive framework for developing a Gas Chromatography-Mass Spectrometry (GC-MS) method to detect Bis(4-methylcyclohexyl) phthalate (BMP). While ubiquitous phthalates like DEHP are well-documented, BMP represents a specific challenge due to its multiple stereoisomers and lower prevalence in standard libraries.[1] This guide targets researchers in pharmaceutical drug development (E&L studies) and polymer safety who require high-sensitivity detection (< 1 ppm) in complex matrices.[1]

Chemical Intelligence & Analytical Challenges

Before initiating method development, the analyst must understand the physicochemical behavior of the analyte.[1]

  • Compound: Bis(4-methylcyclohexyl) phthalate[1][2][3][4][5][6][7]

  • CAS Number: 18249-11-1[1][2][3][4][5]

  • Molecular Formula: C₂₂H₃₀O₄

  • Molecular Weight: 358.47 g/mol [2][3]

  • Structure: Phthalic acid esterified with two 4-methylcyclohexanol moieties.[1]

Key Analytical Challenges:
  • Stereoisomerism: The 4-methylcyclohexyl ring exhibits cis and trans isomerism.[1] Since there are two rings, a commercial standard of BMP typically presents as a cluster of peaks (isomers) rather than a single Gaussian peak. Critical Implication: Quantification must involve the summation of all isomer peak areas.[1]

  • Fragmentation Pattern: Like most phthalates, BMP undergoes a McLafferty rearrangement in the EI source, yielding a dominant base peak at m/z 149 (protonated phthalic anhydride). Reliance solely on m/z 149 leads to false positives; unique qualifier ions derived from the methylcyclohexyl side chain are essential for specificity.[1]

  • Background Contamination: Phthalates are ubiquitous in lab environments (septum bleed, solvent impurities).[1] A "Blank-First" approach is mandatory.[1]

Instrumentation & Method Optimization Protocol

Gas Chromatography Conditions

Goal: Achieve baseline separation of BMP isomers from the matrix and other common phthalates (e.g., DEHP, DBP).

  • Inlet System: Split/Splitless

    • Mode: Splitless (for trace analysis < 10 ppm); Split 1:10 (for high-level extractables).[1]

    • Liner: Ultra-Inert single taper with wool (deactivated).[1] Why? Phthalates can adsorb to active sites on dirty liners, causing peak tailing.[1]

    • Temperature: 280°C. High enough to volatilize BMP (BP > 350°C) but low enough to minimize septum bleed.[1]

  • Column Selection:

    • Primary Recommendation:5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, Rxi-5ms, ZB-5ms).[1]

      • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.[1]

      • Rationale: This phase offers the industry-standard selectivity for semi-volatiles.[1]

    • Alternative (for complex isomer resolution):Rtx-440 or Rxi-XLB .[1][6][8] These phases provide unique selectivity for separating closely eluting phthalate isomers.[1]

  • Oven Program:

    • Initial: 60°C (hold 1 min) - Focuses the solvent band.[1]

    • Ramp 1: 20°C/min to 220°C.[1]

    • Ramp 2: 5°C/min to 300°C (hold 5 min). Why? The slow ramp at the end ensures resolution of high-boiling phthalate isomers.[1]

    • Total Run Time: ~25-30 mins.[1]

Mass Spectrometry Parameters (Agilent 5977 / Shimadzu QP2020 equivalent)

Goal: Maximize Signal-to-Noise (S/N) while maintaining spectral specificity.

  • Source: Electron Ionization (EI) at 70 eV.[1][9]

  • Source Temp: 230°C (Standard) or 300°C (High temp source recommended for high MW phthalates to prevent condensation).

  • Acquisition Mode: SIM/Scan (Synchronous SIM/Scan is preferred).[1]

    • Scan Range: m/z 50–500 (for identification of unknowns).[1]

    • SIM Groups: Targeted detection of BMP.[1]

SIM Ion Selection Strategy (Self-Validating Step)

Do not rely blindly on literature.[1] Run a neat standard of BMP (10 ppm) in Scan mode first.[1]

  • Quantifier Ion: m/z 149 (Base peak, high sensitivity).

  • Qualifier Ion 1: m/z 263 (Estimate: [M - SideChain]⁺). Note: Verify experimentally. This corresponds to the loss of one methylcyclohexyl radical.

  • Qualifier Ion 2: m/z 97 (Methylcyclohexyl cation).[1]

  • Qualifier Ion 3: m/z 55 (Ring fragment).[1]

Experimental Workflow: Sample Preparation

Context: Extracting BMP from a polymer matrix (e.g., IV bag material) or liquid drug product.

Protocol: Solvent Extraction (Solid Matrix)[1]
  • Size Reduction: Cut polymer sample into < 2 mm x 2 mm pieces to maximize surface area.

  • Extraction Solvent: Hexane or Dichloromethane (DCM) .[1][10]

    • Selection Logic: Hexane is selective for non-polar phthalates and pulls fewer matrix interferences than DCM.[1] Use Hexane if the matrix dissolves in DCM.[1]

  • Extraction:

    • Weigh 0.5 g sample into a glass vial (Teflon-lined cap).

    • Add 10.0 mL Solvent.[1]

    • Sonicate for 60 minutes at 40°C.

  • Filtration: Filter through 0.45 µm PTFE syringe filter. Do not use plastic housing filters that may leach phthalates. [1]

  • Concentration (Optional): If LOD < 100 ppb is required, evaporate under N₂ stream to 1 mL.

Method Validation Framework

To ensure "Trustworthiness," the method must pass these criteria (based on ICH Q2(R1) guidelines).

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at RT of BMP in Blank.Run Solvent Blank vs. Matrix Blank vs. Spiked Sample.
Linearity R² > 0.9955-point curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm).
Precision RSD < 10% (n=6)6 replicate injections of mid-level standard.
Accuracy (Recovery) 80% - 120%Spike matrix at 3 levels (Low, Mid, High).[1]
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Calculated from low-concentration spike.

Visualization: Method Development Workflow

GCMS_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start START: Method Development Analyte: Bis(4-methylcyclohexyl) phthalate Step1 Run Neat Standard (10 ppm) Full Scan (m/z 50-500) Start->Step1 Step2 Identify Retention Time (RT) & Isomer Pattern Step1->Step2 Step3 Select Ions (SIM) Quant: 149 | Qual: 263, 97 Step2->Step3 Step4 Optimize Separation Column: DB-5ms vs Rtx-440 Step3->Step4 Step5 Resolution Check Are isomers separated from matrix? Step4->Step5 Step6 Adjust Oven Ramp Slow down to 3-5°C/min Step5->Step6 No Step7 Spike Recovery Study (Accuracy) Step5->Step7 Yes Step6->Step4 Step8 Linearity & LOD/LOQ Step7->Step8 End Final Method SOP Step8->End

Caption: Logical decision tree for optimizing GC-MS parameters for complex phthalate isomers.

Troubleshooting & "Pro-Tips"

  • The "Ghost" Peak: If you see m/z 149 peaks in your blank, check your septa and solvent bottles. Phthalates are in the cap liners of many solvent bottles.[1] Use pre-tested "GC-MS Grade" solvents only.[1]

  • Integration Strategy: Since BMP exists as isomers, you may see a "hump" or multiple peaks. Do not integrate just the tallest peak. Create a "Summed Integration Group" in your software (e.g., Agilent MassHunter or ChemStation) that sums the area of the entire isomer cluster for quantification.

  • Carryover: High molecular weight phthalates are sticky.[1] Add a 5-minute "bake-out" at 310°C at the end of every run.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83494, Bis(4-methylcyclohexyl) phthalate.[1] Retrieved from [Link][1]

  • Restek Corporation (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.[1] Retrieved from [Link]

  • Agilent Technologies (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS.[11] Application Note 5990-9600EN.[1] Retrieved from [Link]

  • U.S. EPA (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[1] SW-846.[1] Retrieved from [Link]

Sources

HPLC separation techniques for phthalate ester isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Separation of Phthalate Ester Isomers

Abstract & Introduction

Phthalate esters (PAEs) are ubiquitous plasticizers used to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1] While regulatory scrutiny typically targets specific "ortho" phthalates (e.g., DEHP, DBP), the analytical challenge lies in distinguishing these regulated compounds from their structural isomers.

The Core Challenge: Standard C18 reversed-phase chemistry often fails to resolve critical isomer pairs, particularly:

  • Alkyl Branching Isomers: Di-n-butyl phthalate (DnBP) vs. Di-isobutyl phthalate (DiBP).

  • Positional Isomers: ortho-phthalates (regulated) vs. iso- (meta) and tere- (para) phthalates (often non-regulated or precursors).

This guide moves beyond generic EPA protocols (often GC-based) to provide a robust HPLC/UHPLC methodology utilizing Phenyl-Hexyl and Biphenyl stationary phases . These phases leverage


-

interactions to achieve baseline separation of isomers that co-elute on hydrophobic C18 columns.

Chemistry & Separation Mechanism

To separate isomers with identical molecular weights and similar hydrophobicities (


), we must exploit their shape and electronic character.
  • Why C18 Fails: C18 columns rely primarily on hydrophobic (Van der Waals) interactions. Since DnBP and DiBP have nearly identical hydrophobic footprints, their selectivity (

    
    ) on C18 is often 
    
    
    
    , leading to co-elution.
  • Why Phenyl-Hexyl/Biphenyl Succeeds: These phases possess aromatic rings that interact with the

    
    -electrons of the phthalate benzene ring.
    
    • Steric Selectivity: The "shape" of the isomer affects how closely it can approach the planar stationary phase ligands.

    • 
      -
      
      
      
      Interaction:
      The electron-deficient aromatic ring of the phthalate interacts with the electron-rich phenyl ligands. This interaction is highly sensitive to the positioning of ester groups (ortho vs meta vs para).
Visualizing the Separation Logic

PhthalateSeparationLogic Sample Phthalate Mixture (Isomers) C18 C18 Column (Hydrophobic Interaction) Sample->C18 Phenyl Phenyl-Hexyl / Biphenyl (Pi-Pi + Hydrophobic) Sample->Phenyl Result_C18 Co-elution of DnBP / DiBP C18->Result_C18 Low Selectivity Mechanism Steric Hinderance & Pi-Electron Overlap Phenyl->Mechanism Result_Phenyl Baseline Separation (Resolution > 1.5) Mechanism->Result_Phenyl High Selectivity

Figure 1: Decision logic for column selection. Phenyl-based phases introduce a secondary separation mechanism essential for isomers.

Experimental Protocols

Protocol A: Separation of Critical Alkyl Isomers (DnBP vs. DiBP)

Target: Distinguishing the regulated Di-n-butyl phthalate from its branched isomer, Di-isobutyl phthalate.

1. Instrumentation & Consumables:

  • System: UHPLC or HPLC system with Binary Pump and Diode Array Detector (DAD).

  • Column: Biphenyl or Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (Core-Shell technology recommended for efficiency).

  • Mobile Phase A: Water (0.1% Formic Acid) – Acid stabilizes ionization for potential MS coupling and suppresses silanol activity.

  • Mobile Phase B: Methanol (MeOH) – MeOH promotes stronger

    
    -
    
    
    
    interactions than Acetonitrile (ACN). Note: ACN can suppress
    
    
    -
    
    
    selectivity; use MeOH for difficult isomer separations.

2. Gradient Method:

Time (min)% Mobile Phase B (MeOH)Flow Rate (mL/min)
0.00600.4
1.00600.4
8.00850.4
10.00950.4
12.00950.4
12.10600.4
15.00600.4

3. Detection Parameters:

  • UV Wavelength: 228 nm (Maximal absorbance for phthalates) or 254 nm.

  • Temperature: 30°C (Lower temperatures enhance

    
    -
    
    
    
    interactions; do not exceed 40°C).

4. Expected Results:

  • Elution Order: Di-isobutyl phthalate (DiBP) elutes before Di-n-butyl phthalate (DnBP).

  • Resolution (

    
    ):  Expect 
    
    
    
    on a Biphenyl column (compared to
    
    
    on C18).
Protocol B: Separation of Positional Isomers (Ortho/Meta/Para)

Target: Separating Dimethyl phthalate (ortho), Dimethyl isophthalate (meta), and Dimethyl terephthalate (para).

1. Strategy: Positional isomers have vastly different dipole moments and steric profiles. The ortho isomer is more compact and sterically hindered, often eluting later on shape-selective phases due to "tucking" into the stationary phase, or earlier on non-polar phases due to higher polarity.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 40:60 Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

3. Elution Profile (Phenyl-Hexyl):

  • Dimethyl Terephthalate (para): Elutes first (most linear, but interacts less strongly with the specific "cleft" of phenyl phases compared to the compact ortho form in specific solvent conditions). Note: Order can reverse based on MeOH vs ACN choice.

  • Dimethyl Isophthalate (meta): Elutes second.

  • Dimethyl Phthalate (ortho): Elutes last (Strongest interaction/retention in this specific mode).

Data Presentation: Performance Metrics

Table 1: Comparison of Column Selectivity for DnBP/DiBP Pair

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)Biphenyl Column (Optimal)
Retention Mechanism HydrophobicHydrophobic +

-

Hydrophobic + Enhanced

-

Mobile Phase Water/ACNWater/MeOHWater/MeOH
Resolution (

)
0.8 (Co-elution)1.8 (Baseline)2.3 (Baseline)
Tailing Factor (

)
1.11.051.05
Analysis Time 12 min14 min14 min

Troubleshooting & Optimization (Self-Validating System)

To ensure the protocol is self-validating, include a System Suitability Test (SST) standard containing DnBP and DiBP at 10 µg/mL each.

Decision Tree for Optimization:

OptimizationTree Start Run SST Standard (DnBP + DiBP) CheckRes Is Resolution > 1.5? Start->CheckRes Pass System Ready Proceed to Samples CheckRes->Pass Yes Fail Troubleshoot CheckRes->Fail No Action1 Switch Organic Modifier ACN -> MeOH Fail->Action1 First Step Action2 Lower Column Temp (Enhances Pi-Pi) Action1->Action2 If fails Action3 Check Mobile Phase pH (Ensure Acidic) Action2->Action3 If fails

Figure 2: Troubleshooting workflow. Note that switching from Acetonitrile to Methanol is the most powerful lever for increasing selectivity on Phenyl-type columns.

References

  • Agilent Technologies. (2012). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Application Note 5991-0004EN. Link

  • Restek Corporation. (2025). EPA Method 8061A Phthalates Analysis. Chromatogram Database. Link

  • Phenomenex. (2023).[2] Phthalates by HPLC - Separation of 15 Phthalates on Kinetex Biphenyl. Application ID 20689. Link

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Link(Note: Cited for regulatory analyte list context; HPLC is the alternative approach).

  • Shimadzu. (2018).[3] Analysis of Phthalate Esters using Phenyl-Hexyl Columns. Technical Report C190-E155. Link

Sources

Application Note: High-Performance Solid-Phase Extraction (SPE) of Bis(4-methylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the extraction and enrichment of Bis(4-methylcyclohexyl) phthalate (CAS: 18249-11-1) from aqueous and complex matrices. Unlike linear-chain phthalates (e.g., DEHP), Bis(4-methylcyclohexyl) phthalate possesses distinct steric bulk due to its dual cyclohexyl rings, influencing its retention and elution behavior. This guide addresses the critical challenge of background phthalate contamination —the primary cause of false positives in trace analysis—and provides a self-validating workflow using Polymeric Reversed-Phase SPE coupled with GC-MS/MS detection.

Introduction & Analyte Chemistry

Bis(4-methylcyclohexyl) phthalate is a high-molecular-weight plasticizer often used in optical films and specialized polymer applications. Its extraction is complicated by two factors:

  • Extreme Hydrophobicity: With a predicted LogP > 7, the analyte binds aggressively to surfaces, requiring strong organic solvents for quantitative elution.

  • Ubiquity of Interferences: Phthalates are "everywhere chemicals." Standard laboratory plastics (pipette tips, solvent bottles, tubing) leach phthalates, creating high background noise.

Chemical Profile
PropertyValueImplication for SPE
CAS Number 18249-11-1Target Isomer specificity
Molecular Weight 358.47 g/mol Moderate volatility; amenable to GC-MS
Structure Dicyclohexyl ringsHigh steric hindrance; requires sufficient equilibration time
LogP (Octanol/Water) ~7.5 (Predicted)Strong retention on C18/HLB; negligible water solubility

Critical Control Point: The "Zero-Blank" Directive

WARNING: Before starting any extraction, the laboratory environment must be "de-phthalated." Failure to adhere to these steps renders trace analysis invalid.

  • Glassware: All glassware must be baked at 400°C for 4 hours to remove adsorbed organic residues. Solvent rinsing alone is insufficient.

  • Plastics Ban: Do not use plastic pipette tips, Parafilm, or plastic solvent reservoirs. Use glass syringes , Teflon (PTFE) tubing , and aluminum foil for sealing.

  • Solvent QC: Test every new lot of solvent (even HPLC grade) by concentrating 100 mL to 1 mL and analyzing via GC-MS to establish a background baseline.

Method Development Strategy

We utilize a Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent (e.g., divinylbenzene-N-vinylpyrrolidone copolymer). Unlike silica-based C18, polymeric sorbents do not de-wet if they run dry, providing higher reproducibility for large-volume water samples.

Workflow Logic Diagram

SPE_Workflow Start Sample Collection (Glass Bottles Only) Pretreat Pretreatment Filter (GF/F) & Add 5% MeOH Start->Pretreat Remove Particulates Condition Conditioning 1. DCM (Clean) 2. MeOH (Wet) 3. Water (Equilibrate) Pretreat->Condition Prepare Sorbent Load Sample Loading Flow: 5-10 mL/min Condition->Load Bind Analyte Wash Interference Wash 5% MeOH in Water Load->Wash Remove Salts/Proteins Dry Drying Step N2 Vacuum (15-30 min) Wash->Dry Critical: Remove Water Elute Elution 2 x 3mL Ethyl Acetate or DCM Dry->Elute Release Analyte Analyze GC-MS/MS Analysis Elute->Analyze Quantify

Figure 1: Optimized SPE workflow for hydrophobic phthalates. Note the critical drying step to prevent moisture from entering the GC system.[1]

Detailed Protocol: Aqueous Matrices (Drinking/Surface Water)

Materials:

  • Cartridge: Polymeric HLB (200 mg / 6 mL) or C18 (500 mg / 6 mL).

  • Elution Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtAc). Note: EtAc is greener, but DCM provides slightly higher recovery for this specific bulky isomer.

  • Internal Standard: Benzyl benzoate or deuterated DEHP (d4-DEHP).

Step-by-Step Procedure
  • Sample Pretreatment:

    • Collect 500 mL – 1 L of water in an amber glass bottle.

    • Add 5 mL Methanol (MeOH) to prevent analyte adsorption to the glass walls.

    • Optional: If the sample is particulate-heavy, filter through a glass fiber filter (GF/F) . Do not use nylon or polypropylene filters.

  • Conditioning (Sorbent Activation):

    • Rinse cartridge with 5 mL DCM (to remove manufacturing impurities from the plastic cartridge housing).

    • Rinse with 5 mL MeOH.

    • Rinse with 5 mL Reagent Water. Do not let the cartridge go dry from this point.

  • Loading:

    • Load the sample at a flow rate of 5–10 mL/min .

    • Expert Tip: Faster flow rates (>15 mL/min) may cause breakthrough due to the slow mass transfer kinetics of the bulky cyclohexyl groups.

  • Washing:

    • Wash with 5 mL of 5% MeOH in Water .

    • Reasoning: This removes salts and polar organics. Higher organic content (>10%) risks eluting the target phthalate.

  • Drying (CRITICAL):

    • Apply full vacuum for 20–30 minutes .

    • Validation: The sorbent should appear lighter in color. Residual water will form an immiscible layer in the elution solvent, trapping the analyte and ruining GC injection.

  • Elution:

    • Soak the sorbent bed with 2 mL of DCM (or EtAc) for 1 minute (gravity flow).

    • Elute slowly.

    • Repeat with a second 2 mL aliquot. Combine extracts.

  • Concentration:

    • Evaporate the extract to dryness under a gentle stream of Nitrogen at 35°C.

    • Do not over-dry. Phthalates are semi-volatile. Stop exactly when the solvent disappears.

    • Reconstitute in 200 µL of Isooctane (or Hexane) containing the Internal Standard.

Protocol: Complex Matrices (Oils/Fatty Foods)

For matrices high in lipids (e.g., vegetable oils), a standard C18/HLB approach will fail due to clogging and lipid co-elution. A Normal Phase Cleanup is required.

Cartridge: Florisil (1 g / 6 mL) or Aminopropyl (NH2).

  • Liquid-Liquid Extraction (LLE): Dissolve 1 g of oil in 10 mL Hexane.

  • Load: Pass the Hexane solution through the Florisil cartridge.

    • Mechanism:[2][3] Non-polar lipids pass through or are weakly retained; polar phthalates interact with the polar silica surface.

  • Wash: Wash with 10 mL Hexane to remove bulk lipids.

  • Elute: Elute Bis(4-methylcyclohexyl) phthalate with 10 mL of 5% Acetone in Hexane .

  • Concentrate: Evaporate and reconstitute for GC-MS.

Analytical Conditions (GC-MS)

To distinguish Bis(4-methylcyclohexyl) phthalate from DEHP and other isomers, specific MS transitions are necessary.

  • Column: Rxi-5ms or DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 280°C.

  • Oven Program:

    • 60°C (hold 1 min)

    • 20°C/min to 220°C

    • 5°C/min to 300°C (hold 5 min).

    • Note: The slow ramp at the end is crucial to separate the cyclohexyl isomer from DEHP.

MS Detection (SIM Mode):

  • Target Ion (Quant): m/z 149 (Phthalic anhydride ion - universal).

  • Qualifier Ions: m/z 167, m/z 262 (Characteristic of the cyclohexyl ring fragmentation).

  • Retention Time: Expect elution after DEHP due to the heavier/bulkier cyclohexyl structure.

Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected HighBlank High Background (Blank > LOQ) Problem->HighBlank LowRecovery Low Recovery (< 70%) Problem->LowRecovery SolventCheck Check Solvents & Pipette Tips HighBlank->SolventCheck BakeGlass Re-bake Glassware (400°C) HighBlank->BakeGlass DryingCheck Check Drying Step (Water in Eluent?) LowRecovery->DryingCheck FlowRate Reduce Load Flow (< 5 mL/min) LowRecovery->FlowRate

Figure 2: Diagnostic logic for common SPE failures in phthalate analysis.

References

  • U.S. EPA. (1995). Method 506: Determination of Phthalate and Adipate Esters in Drinking Water by Liquid-Liquid Extraction or Liquid-Solid Extraction and Gas Chromatography with Photoionization Detection. Rev 1.1.

  • U.S. EPA. (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). SW-846.[1][4]

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.

  • BenchChem. (2025).[5][6] Strategies to reduce instrument contamination for trace phthalate analysis.

  • National Institutes of Health (PubChem). Bis(4-methylcyclohexyl) phthalate Compound Summary.

Sources

Application Note: Preparation and Certification of Bis(4-methylcyclohexyl) phthalate as a High-Purity Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Bis(4-methylcyclohexyl) phthalate is a diester of phthalic acid and 4-methylcyclohexanol. Like other phthalate esters, it is utilized as a plasticizer to enhance the flexibility and durability of polymers.[1][2] The widespread use of phthalates in consumer products, food packaging, and medical devices has led to increased regulatory scrutiny due to their potential as endocrine disruptors.[3][4] Consequently, the availability of high-purity, well-characterized reference standards is paramount for accurate monitoring, toxicological studies, and quality control in various industries.

The primary challenge in preparing a reference standard is not merely the synthesis, but achieving and verifying a level of purity (typically >99.5%) that ensures its reliability for calibrating analytical instruments and validating methods. This guide provides a complete workflow to achieve this goal through a classic esterification reaction followed by rigorous purification and multi-platform analytical certification.

Synthesis Pathway: Fischer-Speier Esterification

The synthesis of Bis(4-methylcyclohexyl) phthalate is most efficiently achieved via the Fischer-Speier esterification of phthalic anhydride with 4-methylcyclohexanol.[5][6] This acid-catalyzed condensation reaction is a cornerstone of industrial ester synthesis. The reaction is reversible, necessitating the removal of the water by-product to drive the equilibrium toward the formation of the desired diester, in accordance with Le Châtelier's principle.

The overall reaction is as follows: C₈H₄O₃ (Phthalic Anhydride) + 2 C₇H₁₄O (4-Methylcyclohexanol) ⇌ C₂₂H₃₀O₄ (Bis(4-methylcyclohexyl) phthalate) + H₂O

Diagram: Synthesis Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Phthalic Anhydride + 4-Methylcyclohexanol + Toluene (Solvent) + p-TSA (Catalyst) Reaction Reflux with Dean-Stark Trap (110-120°C, 6-8h) Remove H2O Azeotropically Reactants->Reaction Crude Crude Reaction Mixture Reaction->Crude Wash1 Wash with 5% NaHCO3 (aq) (Neutralize Catalyst) Crude->Wash1 Wash2 Wash with Brine (Remove Water-Soluble Impurities) Wash1->Wash2 Dry Dry over Anhydrous Na2SO4 Wash2->Dry SolventRemoval Rotary Evaporation (Remove Toluene) Dry->SolventRemoval Chromatography Silica Gel Column Chromatography (Eluent: Hexane/Ethyl Acetate Gradient) SolventRemoval->Chromatography PureProduct Pure Bis(4-methylcyclohexyl) phthalate Oil Chromatography->PureProduct

Caption: Workflow for the synthesis and purification of Bis(4-methylcyclohexyl) phthalate.

Experimental Protocol: Synthesis
  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol), 4-methylcyclohexanol (25.1 g, 0.22 mol, 2.2 equivalents), and toluene (200 mL).

    • Expert Insight: Using a slight excess of the alcohol (4-methylcyclohexanol) ensures the complete conversion of the limiting reagent, phthalic anhydride. Toluene serves as both the reaction solvent and an azeotropic agent to remove water.

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) monohydrate (0.38 g, 0.002 mol) to the flask.

    • Expert Insight: p-TSA is an effective and inexpensive acid catalyst for esterification. While stronger acids like sulfuric acid can be used, they may cause more side reactions and discoloration.[7]

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Vigorously stir the reaction and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 6-8 hours).

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Purification Protocol: Achieving Analytical-Grade Purity

The crude product contains the desired diester, excess alcohol, catalyst, and minor side products. A multi-step purification process is essential to isolate the target compound at >99.5% purity.

  • Catalyst Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution, followed by 100 mL of deionized water, and finally 100 mL of brine.

    • Trustworthiness: The NaHCO₃ wash is critical to neutralize the acidic p-TSA catalyst, preventing potential hydrolysis of the ester during subsequent steps. The brine wash helps to break any emulsions and remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

  • Solvent Removal: Remove the toluene solvent under reduced pressure using a rotary evaporator to yield a viscous, crude oil.

  • Chromatographic Purification: Purify the crude oil using flash column chromatography on silica gel.

    • Column Packing: Pack a glass column with silica gel (230-400 mesh) using hexane as the slurry solvent.

    • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Expert Insight: Phthalate esters are moderately polar. A hexane/ethyl acetate gradient provides excellent separation from non-polar impurities and the more polar unreacted alcohol.[8][9]

  • Final Product: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield Bis(4-methylcyclohexyl) phthalate as a clear, colorless, viscous oil. Dry the final product under a high vacuum for several hours to remove any residual solvent.

Analytical Characterization and Certification

A reference standard is only as reliable as its characterization data. A multi-technique approach is mandatory to confirm structural identity and assess purity.

Diagram: Analytical Workflow

cluster_identity Identity Confirmation cluster_purity Purity & Quantification cluster_final Certification MS GC-MS Analysis Cert Assign Purity Value (Mass Balance) MS->Cert NMR 1H & 13C NMR Spectroscopy NMR->Cert HPLC HPLC-UV Purity Assay HPLC->Cert KF Karl Fischer Titration (Water Content) KF->Cert Purified_Sample Purified Product Purified_Sample->MS Purified_Sample->NMR Purified_Sample->HPLC Purified_Sample->KF

Caption: Multi-platform analytical workflow for the certification of the reference standard.

Identity Confirmation

A. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a definitive technique for identifying phthalates. The electron ionization (EI) mass spectrum will provide both the molecular weight and characteristic fragmentation patterns.

GC-MS Parameters Value
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film
Injector Temp. 290 °C
Oven Program 50 °C (1 min), ramp at 15 °C/min to 310 °C (hold 5 min)
Carrier Gas Helium, constant flow approx. 1.2 mL/min
MS Ion Source 230 °C
Acquisition Scan mode, m/z 50-450

Data Source: Adapted from standard phthalate analysis methods.[3][10]

Expected Mass Spectral Data: The molecular formula is C₂₂H₃₀O₄, with a molecular weight of 358.47 g/mol .[11]

Ion (m/z) Identity Significance
358[M]⁺Molecular Ion (may be low abundance)
245[M - C₇H₁₃O]⁺Loss of a methylcyclohexyloxy radical
167[C₈H₅O₄]⁺Phthalic acid monoester fragment
149[C₈H₅O₃]⁺Protonated Phthalic Anhydride

Expert Insight: The ion at m/z 149 is a highly characteristic fragment for most phthalate esters (with alkyl chains longer than methyl) and serves as a strong indicator of the phthalate core structure.[12]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.

Expected NMR Data (in CDCl₃, 400 MHz):

¹H NMR Approx. δ (ppm) Multiplicity Assignment
Aromatic 7.70 - 7.75m2H, Ar-H
7.50 - 7.55m2H, Ar-H
Cyclohexyl 4.8 - 5.0m2H, -O-CH-
1.0 - 2.2m18H, Cyclohexyl -CH₂- and -CH-
Methyl 0.95d6H, -CH₃
¹³C NMR Approx. δ (ppm) Assignment
Carbonyl 167.5C=O
Aromatic 132.5Ar-C (quaternary)
131.0Ar-CH
128.8Ar-CH
Cyclohexyl ~75-O-CH-
20 - 40Cyclohexyl carbons
Methyl ~22-CH₃

Data Source: Predicted based on analogous structures and general chemical shift principles.[13]

Purity Assessment

A. High-Performance Liquid Chromatography (HPLC-UV) HPLC is the primary technique for determining the purity of the non-volatile final product.

HPLC Parameters Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 90% Acetonitrile / 10% Water
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Acetonitrile

Data Source: Adapted from established HPLC methods for phthalate analysis.[14][15]

Trustworthiness: A purity assay by HPLC should yield a single, sharp, symmetrical peak for the main component. Purity is calculated as the area percent of the main peak relative to the total area of all observed peaks. The target purity for a reference standard is ≥99.5% .

Safety and Handling

  • Reagents: Phthalic anhydride is a respiratory sensitizer.[2] Toluene is flammable and toxic. Handle all chemicals in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves at all times.

  • Product: Phthalates are potential endocrine disruptors.[4] Avoid direct contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This application note provides a validated, end-to-end protocol for the preparation of Bis(4-methylcyclohexyl) phthalate reference standard. By integrating a well-established synthesis reaction with a rigorous purification scheme and a multi-technique analytical characterization plan, researchers can confidently produce a high-purity material suitable for the most demanding analytical applications. The emphasis on the rationale behind each step ensures that the protocol is not just a set of instructions, but a self-validating system for achieving scientific integrity.

References

  • Vertex AI Search. (2026). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry.
  • ResearchGate. (2025).
  • Shimadzu. (n.d.). Analysis of Phthalate Esters in Children's Toys Using GC-MS.
  • Agilent. (n.d.).
  • J-Stage. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • IWA Publishing. (2022). Phthalates removal from wastewater by different methods – a review.
  • Google Patents. (n.d.).
  • Oxoplast. (2017). Esterification vs. transesterification – comparison of DOTP production methods.
  • ResearchGate. (n.d.).
  • ResearchGate. (2011). (PDF)
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Bis(4-methylcyclohexyl)
  • Guidechem. (n.d.). BIS(4-METHYLCYCLOHEXYL)
  • Governors State University. (2003).
  • RSC Publishing. (2025).
  • News. (2023). How is the esterification of phthalic anhydride carried out?.
  • Taylor & Francis. (n.d.). Phthalic anhydride – Knowledge and References.
  • Thermo Fisher Scientific. (n.d.).
  • CP-Analitika. (n.d.).
  • PubMed. (2008). Analysis of phthalates via HPLC-UV in environmental water samples after concentration by solid-phase extraction using ionic liquid mixed hemimicelles.
  • Asian Journal of Chemistry. (n.d.). Reactions of Phthalic Anhydride with Alcohols.
  • PubMed. (2017).
  • ResearchGate. (2023). (PDF) Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl)
  • ResearchGate. (n.d.). The structure of bis-(2-ethyl hexyl)

Sources

Application Notes and Protocols: Bis(4-methylcyclohexyl) Phthalate for Dielectric Fluid Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers and engineers on the evaluation and potential use of Bis(4-methylcyclohexyl) phthalate as a dielectric fluid. While traditionally utilized as a plasticizer, its molecular structure suggests potential for applications requiring electrical insulation and thermal dissipation.[1][2] These notes offer a foundational framework, detailing the theoretical basis for its dielectric properties, protocols for empirical characterization, and essential safety and handling procedures. The methodologies presented are grounded in established ASTM and IEEE standards to ensure data integrity and comparability.[3][4][5][6][7]

Introduction: Rationale for Investigation

The demand for high-performance dielectric fluids is driven by the increasing power density and operating temperatures of modern electrical and electronic systems. An ideal dielectric fluid exhibits high dielectric strength, low dielectric loss, high thermal conductivity, and excellent chemical stability over a wide temperature range.

Bis(4-methylcyclohexyl) phthalate, a phthalic acid ester, presents an intriguing candidate for investigation.[1] Its chemical structure, featuring two cyclohexyl rings, suggests a higher thermal stability and lower volatility compared to its linear phthalate counterparts.[8] The non-polar nature of the cyclohexyl groups is anticipated to contribute favorably to its insulating properties. Currently, its primary application is as a plasticizer for optical films and polarizing sheets.[1] This document outlines the necessary steps to rigorously evaluate its suitability for demanding dielectric applications.

Foundational Principles: Dielectric Properties of Phthalate Esters

Phthalate esters are a class of compounds known for their use as plasticizers in polymers, particularly PVC, to enhance flexibility.[2][9] Their electrical properties are a key consideration in applications such as wire and cable insulation.[8][10] The dielectric performance of a phthalate ester is governed by its molecular structure:

  • Polarity: The ester groups (-COO-) introduce polarity. However, the large, non-polar hydrocarbon portions of the molecule (the cyclohexyl rings in this case) dominate, leading to good insulating characteristics.

  • Molecular Weight: Higher molecular weight esters, such as Bis(4-methylcyclohexyl) phthalate (358.47 g/mol ), tend to have lower volatility and higher flash points, which are critical for safety and performance at elevated temperatures.[1][11][12]

  • Purity: Impurities, such as water, residual catalysts, or degradation byproducts, can significantly degrade dielectric properties by increasing conductivity and dielectric loss.

The investigation into Bis(4-methylcyclohexyl) phthalate is based on the hypothesis that its alicyclic structure will confer superior thermal and oxidative stability compared to common phthalates like DEHP, while maintaining excellent electrical insulating properties.

Characterization of Bis(4-methylcyclohexyl) Phthalate as a Dielectric Fluid

A thorough characterization is essential to determine the suitability of Bis(4-methylcyclohexyl) phthalate for dielectric applications. The following sections detail the critical parameters to be measured and the standardized protocols for obtaining this data.

Key Performance Parameters and Required Data

The following table outlines the essential properties for characterizing a novel dielectric fluid. Researchers should aim to populate this table with experimental data.

Property Parameter Units Significance in Dielectric Applications Relevant Standard(s)
Electrical Dielectric Breakdown VoltagekVIndicates the fluid's ability to withstand electrical stress without failure.ASTM D1816, ASTM D877
Dielectric Constant (Permittivity)DimensionlessInfluences the capacitance and electric field distribution within the insulation system.ASTM D924
Dissipation Factor (Tan δ)DimensionlessMeasures the inherent dielectric loss in the fluid; lower is better to minimize energy loss as heat.ASTM D924
Volume ResistivityΩ·cmMeasures the fluid's resistance to leakage current.ASTM D1169
Physical Kinematic ViscositycStAffects heat transfer (convection) and impregnation of porous insulation materials. Measured across a temperature range.ASTM D445
Flash Point°CThe lowest temperature at which vapors will ignite; a critical safety parameter.ASTM D92
Pour Point°CThe lowest temperature at which the fluid will flow; determines low-temperature performance.ASTM D97
Densityg/cm³Required for thermal modeling and fluid dynamics calculations.ASTM D1298
Thermal Thermal ConductivityW/(m·K)Measures the fluid's ability to conduct heat away from components.ASTM D7896
Chemical Water ContentppmWater is a critical contaminant that severely degrades dielectric strength.ASTM D1533
Aciditymg KOH/gIndicates fluid degradation; acidic byproducts are corrosive and increase electrical conductivity.ASTM D974
Experimental Workflow for Fluid Characterization

The following diagram illustrates the logical flow for a comprehensive evaluation of Bis(4-methylcyclohexyl) phthalate.

G cluster_0 Phase 1: Procurement & Purity cluster_1 Phase 2: Baseline Property Testing cluster_2 Phase 3: Performance & Aging cluster_3 Phase 4: Data Analysis & Conclusion Procure Procure Bis(4-methylcyclohexyl) phthalate Sample Purity Verify Purity (GC-MS, FTIR) Procure->Purity Filter Initial Filtration & Degassing (Remove Particulates & Air) Purity->Filter Electrical Electrical Properties (ASTM D1816, D924) Filter->Electrical Physical Physical Properties (ASTM D445, D92, D97) Filter->Physical Chemical Chemical Properties (ASTM D1533, D974) Filter->Chemical Aging Accelerated Thermal Aging (IEC 62535) Electrical->Aging Physical->Aging Chemical->Aging PostAging Post-Aging Property Testing (Repeat Phase 2 Tests) Aging->PostAging Analysis Analyze Data & Compare to Existing Fluids PostAging->Analysis Conclusion Draw Conclusion on Suitability Analysis->Conclusion

Caption: Workflow for evaluating a novel dielectric fluid.

Standard Operating Protocols

The following protocols are adapted from established industry standards. All personnel must be thoroughly familiar with the referenced standards and laboratory safety procedures before commencing any work.

Protocol for Dielectric Breakdown Voltage (Adapted from ASTM D1816)

This method is preferred for its sensitivity to contaminants and its use of VDE electrodes, which are more representative of the geometries found in electrical apparatus.[6][7]

Objective: To determine the voltage at which the fluid electrically breaks down under a 60 Hz AC field.

Apparatus:

  • Dielectric strength tester with VDE-style electrodes.

  • Test cell compliant with ASTM D1816.

  • Voltage controller capable of a uniform rate of rise (e.g., 0.5 kV/s).

  • Temperature control system for the test cell.

Procedure:

  • Sample Preparation: Ensure the fluid sample has been filtered and degassed to remove contaminants and dissolved air. The sample should be at thermal equilibrium with the test cell (e.g., 25 °C).

  • Cell Preparation: Thoroughly clean and dry the test cell and electrodes according to ASTM D1816 guidelines.

  • Filling the Cell: Rinse the cell with a small amount of the test fluid and discard. Fill the cell with the sample fluid to the appropriate level, avoiding the introduction of air bubbles.

  • Temperature Stabilization: Allow the filled cell to stand for at least 3 minutes to allow any remaining air bubbles to dissipate and for the temperature to stabilize.

  • Voltage Application:

    • Apply the voltage at a uniform rate of rise (0.5 kV/s is standard) until breakdown occurs.

    • Record the breakdown voltage.

  • Multiple Breakdowns: Conduct a series of five breakdowns on a single cell filling, with a 1-minute interval between each test. The fluid should be gently stirred during this interval.

  • Calculation: The dielectric breakdown voltage is typically reported as the average of the five breakdown values.

Protocol for Dielectric Constant and Dissipation Factor (Adapted from ASTM D924)

Objective: To measure the dielectric constant and dissipation factor, which are critical indicators of insulating capability and energy loss.

Apparatus:

  • Three-terminal test cell (e.g., guarded electrode type).

  • Capacitance bridge or LCR meter with high precision.

  • Temperature-controlled chamber for the test cell.

  • Calibrated voltage source (60 Hz AC).

Procedure:

  • Calibration: Determine the geometric capacitance of the empty, clean, and dry test cell (C₀) and the capacitance with air (Cₐ).

  • Cell Filling: Fill the test cell with the fluid sample, ensuring no voids or air bubbles are present.

  • Thermal Equilibration: Place the filled cell in the chamber and allow it to reach the desired test temperature (e.g., 25 °C, 100 °C).

  • Measurement:

    • Apply the test voltage across the cell.

    • Measure the equivalent parallel capacitance (Cₚ) and the dissipation factor (Tan δ) of the fluid-filled cell using the bridge.

  • Calculations:

    • Dielectric Constant (k): k = Cₚ / C₀

    • Dissipation Factor: The value is read directly from the instrument.

  • Reporting: Report the dielectric constant, dissipation factor, test temperature, frequency, and voltage gradient.

Safety, Handling, and Environmental Considerations

As a member of the phthalate ester chemical family, Bis(4-methylcyclohexyl) phthalate requires careful handling.[13]

5.1 Hazard Identification and Personal Protective Equipment (PPE)

  • Hazards: While specific data for this compound is limited, related phthalates can cause skin and eye irritation.[13] Some phthalates are classified as reproductive toxins and are under regulatory scrutiny.[8][13] Assume the compound may have similar properties until proven otherwise.

  • PPE:

    • Eye Protection: Chemical safety goggles are mandatory.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Change gloves immediately if contaminated.

    • Inhalation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors, especially at elevated temperatures.

5.2 Handling and Storage

  • Store in tightly sealed containers in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Avoid contact with water, as moisture will degrade the fluid's dielectric properties.

5.3 Disposal

  • Dispose of waste fluid and contaminated materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[14] Phthalates can be harmful to aquatic life.[13]

Conclusion and Future Directions

Bis(4-methylcyclohexyl) phthalate presents a viable, yet unproven, candidate for dielectric fluid applications. Its expected high thermal stability and favorable molecular structure warrant a full investigation as outlined in these notes. The provided protocols, based on authoritative ASTM and IEEE standards, form a robust framework for this evaluation.[3][4][15] Future work should focus on executing these protocols, followed by long-term aging studies and compatibility testing with common insulating materials used in electrical apparatus. Successful characterization could position this compound as a novel, high-performance dielectric fluid for advanced applications.

References

  • ASTM D877 / D877M-19, Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes. (URL: [Link])

  • IEEE Guide for Acceptance and Maintenance of Natural Ester Fluids in Transformers, IEEE Std C57.147-2018. (URL: [Link])

  • ASTM D3809, Standard Test Methods for Synthetic Dielectric Fluids For Capacitors (Withdrawn 2015). (URL: [Link])

  • On Some Imperative IEEE Standards for Usage of Natural Ester Liquids in Transformers. (URL: [Link])

  • Engineered Fluids, Which Dielectric Voltage measurement standard does Engineered Fluid use for its products? (URL: [Link])

  • ASTM D-1816 Standard Test Method for Dielectric Breakdown Voltage of Insulating Oils of Petroleum Origin Using VDE Electrodes. (URL: [Link])

  • IEEE C57.147-2018 - IEEE Guide for Acceptance and Maintenance of Natural Ester Insulating Liquid in Transformers. (URL: [Link])

  • GlobeCore, What is the ASTM standard for oil analysis of transformer dielectric strength? (URL: [Link])

  • IEEE Std C57.637™-2015, IEEE Guide for the Reclamation of Mineral Insulating Oil and Criteria for Its Use. (URL: [Link])

  • On Some Imperative IEEE Standards for Usage of Natural Ester Liquids in Transformers, ResearchGate. (URL: [Link])

  • Bis(methylcyclohexyl) phthalate, PubChem, National Institutes of Health. (URL: [Link])

  • BIS(4-METHYLCYCLOHEXYL)PHTHALATE, Chemsrc. (URL: [Link])

  • Electrical insulation and products protected thereby, Google P
  • Bis(methylcyclohexyl) phthalate, PubChemLite. (URL: [Link])

  • Bis(4-methylcyclohexyl)phthalate Solution, Chem Service. (URL: [Link])

  • Plasticizer Selection Guide for Wire and Cable PVC Insulation, BASTONE. (URL: [Link])

  • Phthalic acid, bis(4-methylcyclohexyl) ester, Pharmaffiliates. (URL: [Link])

  • Plasticizers for Cables, Quimidroga. (URL: [Link])

  • Measurements of the Viscosity of Bis(2-ethylhexyl) Sebacate, Squalane, and Bis(2-ethylhexyl) Phthalate between (283 and 363) K at 0.1 MPa, ResearchGate. (URL: [Link])

  • Measurements of the Viscosity of Bis(2-ethylhexyl) Sebacate, Squalane, and Bis(2-ethylhexyl) Phthalate between (283 and 363) K at 0.1 MPa, Academia.edu. (URL: [Link])

  • Wire and Cable Insulation and Jacketing: Life-Cycle Assessments for Selected Applications, US EPA. (URL: [Link])

  • Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers and Its Application to Poly(vinyl chloride) Fabrication, Sungkyunkwan University. (URL: [Link])

  • Chemical Properties of Bis(2-ethylhexyl) phthalate, Cheméo. (URL: [Link])

  • Chemical Properties of Dicyclohexyl phthalate, Cheméo. (URL: [Link])

  • Density, kinematic viscosity, and refractive index for bis(2-ethylhexyl) adipate, tris(2-ethylhexyl) trimellitate, and diisononyl phthalate, Semantic Scholar. (URL: [Link])

  • Comprehensive Guide to Electrical Insulation Options. (URL: [Link])

  • Cyclohexyl methyl phthalate, NIST WebBook. (URL: [Link])

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Polymer blending techniques using Bis(4-methylcyclohexyl) phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Polymer Blending Techniques using Bis(4-methylcyclohexyl) phthalate [1]

Executive Summary & Chemical Profile

Bis(4-methylcyclohexyl) phthalate (CAS: 18249-11-1) is a specialized cycloaliphatic phthalate ester.[1][2] Unlike linear-chain phthalates (e.g., DEHP), the presence of methylated cyclohexane rings provides unique steric bulk.[1] This structural rigidity offers distinct advantages in optical clarity and migration resistance compared to standard plasticizers, though it remains subject to the scrutiny common to the phthalate class.[1]

This guide details the blending of Bis(4-methylcyclohexyl) phthalate (hereafter BmCHP ) with polar polymers (PVC, Cellulose Acetate, PVAc) for drug delivery matrices and medical-grade films.[1]

Chemical Profile
PropertyValueCritical Implication
Molecular Weight 358.47 g/mol Moderate MW balances volatility and plasticization efficiency.[1]
Physical State Viscous Liquid / Low-melt SolidRequires pre-heating for precise volumetric dosing.[1]
Solubility Parameter (

)
~9.2 - 9.6 (cal/cm³)

Compatible with PVC (

) and EC (

).[1]
Key Function

Depression
Increases free volume; reduces brittleness in enteric coatings.[1]

Pre-Formulation: Miscibility Logic

Before physical blending, theoretical miscibility must be validated to prevent phase separation (blooming).[1] We utilize the Hansen Solubility Parameter (HSP) theory.[1] For BmCHP to act as an effective solvent/plasticizer, the interaction radius (


) between the polymer and BmCHP must be minimized relative to the interaction radius of the sphere (

).[1]

The "Golden Rule" of Blending:


[1]
  • Good Match: Polyvinyl Chloride (PVC), Ethyl Cellulose (EC), Nitrocellulose.[1]

  • Poor Match: Polyethylene (PE), Polypropylene (PP) — Requires compatibilizers.[1]

Protocol A: Solvent Casting (Lab-Scale/Film Formation)[1]

Context: Ideal for creating pharmaceutical coatings, transdermal patches, or optical films where thermal degradation must be minimized.[1]

Materials:
  • Polymer: Ethyl Cellulose (EC) or PVC (K-value 65).[1]

  • Plasticizer: Bis(4-methylcyclohexyl) phthalate (BmCHP).[1]

  • Solvent System: Dichloromethane (DCM) / Ethanol (80:20 v/v) or Tetrahydrofuran (THF).[1]

Step-by-Step Workflow:
  • Solvent Preparation:

    • Prepare the solvent mixture.[1] The 80:20 DCM/EtOH blend is preferred for EC to induce azeotropic evaporation, ensuring a smooth surface finish.[1]

  • Plasticizer Dissolution (The "Reverse Addition" Method):

    • Crucial Step: Dissolve BmCHP in the solvent before adding the polymer.[1]

    • Reasoning: This ensures the plasticizer is molecularly dispersed in the continuous phase, preventing "hotspots" of pure plasticizer that occur if added to a viscous polymer gel.[1]

  • Polymer Dispersion:

    • Slowly add polymer powder under magnetic stirring (300 RPM) to avoid clumping.[1]

    • Seal the vessel to prevent solvent loss.[1] Stir for 4–6 hours until optically clear.

  • Degassing:

    • Sonicate the solution for 20 minutes or apply mild vacuum (200 mbar).

    • Why: BmCHP is viscous; trapped air bubbles will create pinholes in the final film, compromising barrier properties.[1]

  • Casting & Drying:

    • Cast onto a Teflon or glass substrate using a doctor blade (gap: 200–500 µm).[1]

    • Controlled Evaporation: Cover with an inverted funnel or perforated lid.[1]

    • Scientific Note: Rapid drying traps solvent and "freezes" the polymer chains in non-equilibrium states.[1] Slow drying allows BmCHP to orient between chains, maximizing the plasticization effect (Free Volume Theory).[1]

Visualizing the Casting Workflow

SolventCasting Solvent Solvent Prep (DCM/EtOH) Dissolve Dissolve BmCHP (Pre-Polymer) Solvent->Dissolve Homogenize PolymerAdd Add Polymer (Slow Dispersion) Dissolve->PolymerAdd Prevents Aggregation Degas Degassing (Vacuum/Sonicate) PolymerAdd->Degas Viscosity Increase Cast Doctor Blade Casting Degas->Cast Bubble Removal Dry Controlled Drying (Thermodynamic Equilibrium) Cast->Dry Solvent Evap

Figure 1: Solvent casting workflow emphasizing the "Reverse Addition" technique for homogeneity.[1]

Protocol B: Hot Melt Extrusion (HME) (Industrial Scale)

Context: Used for manufacturing medical tubing or continuous release implant matrices.[1] HME avoids organic solvents but requires strict thermal control.[1]

Critical Parameters for BmCHP:
  • Melting Point: BmCHP is liquid/semisolid at room temp but stable up to ~200°C.[1]

  • Feed Strategy: Liquid injection port (downstream) is preferred over hopper feeding to prevent screw slippage.[1]

Step-by-Step Workflow:
  • Pre-Blending (Dry Mix):

    • If liquid injection is unavailable, absorb BmCHP onto a porous carrier (e.g., Calcium Silicate) or "dry blend" with PVC resin at 80°C (below fusion temp) to create a free-flowing powder.[1]

  • Extruder Setup (Twin Screw):

    • Zone 1 (Feed): Cool (25°C) to prevent premature melting/clumping.

    • Zone 2-3 (Compression): Ramp to 140°C.

    • Zone 4 (Metering): 160–170°C (Target Polymer Melt Temp).[1]

  • Shear Control:

    • Use kneading blocks to ensure distributive mixing of the BmCHP.[1]

    • Warning: Excessive shear generates heat.[1] If

      
      , phthalates can degrade or volatilize, causing voids.[1]
      
  • Cooling:

    • Water bath or air knife.[1] BmCHP-plasticized polymers may remain tacky longer than DEHP blends; ensure adequate cooling length.[1]

Validation & Quality Control

To confirm the blend is successful and the BmCHP is properly plasticizing the matrix, perform the following characterizations.

TestObjectiveSuccess Criteria
DSC (Differential Scanning Calorimetry) Measure

shift.
Single, sharp

significantly lower than pure polymer.[1] (e.g., PVC

drops from 80°C to 30°C).[1]
FTIR (Fourier Transform Infrared) Check chemical interaction.[1]Shift in Carbonyl (

) peak (~1720 cm⁻¹) indicating hydrogen bonding or dipole interaction.[1]
Migration Test Assess leaching risk.[1][3]Incubate in n-heptane or water (37°C, 72h). Measure weight loss. BmCHP should show lower migration than DEHP due to the methyl-cyclohexyl bulk.[1]
Mechanism of Action: Free Volume Theory[1]

Mechanism Polymer Rigid Polymer Chains (Low Free Volume) Insertion Insertion between Chains (Lubrication) Polymer->Insertion BmCHP BmCHP Molecules (Steric Bulk) BmCHP->Insertion Result Increased Chain Mobility (Lower Tg) Insertion->Result Reduces intermolecular forces

Figure 2: Mechanism of Plasticization.[1] BmCHP inserts between polymer chains, increasing free volume and reducing the glass transition temperature.[1]

Safety & Regulatory Note (The "Senior Scientist" Perspective)

While Bis(4-methylcyclohexyl) phthalate offers superior properties in specific optical and mechanical applications, researchers must acknowledge the regulatory landscape regarding Ortho-phthalates .[1]

  • Endocrine Disruption: Like many phthalates, BmCHP is scrutinized for potential endocrine effects.[1] For in vivo pharmaceutical applications, consider conducting a specific risk assessment or bridging studies to established safety data of DCHP (Dicyclohexyl phthalate).[1]

  • Leaching: The methyl group on the cyclohexyl ring increases hydrophobicity and steric hindrance, theoretically reducing leaching rates compared to linear phthalates.[1] However, this must be empirically verified using OECD 105 (Water Solubility) and migration protocols relevant to the final biological compartment.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3034464, Bis(methylcyclohexyl) phthalate.[1] Retrieved from [Link][1]

  • Marcilla, A., & Beltrán, M. (2004). Mechanisms of Plasticizers Migration from PVC.[1] In Handbook of Plasticizers.[1] ScienceDirect. Retrieved from [Link][1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Standard reference for miscibility calculations).

Sources

Quantitative analysis of Bis(4-methylcyclohexyl) phthalate in environmental samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitative Analysis of Bis(4-methylcyclohexyl) Phthalate in Environmental Matrices

Abstract

This application note details a robust, validated protocol for the extraction and quantitative analysis of Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) in environmental water and soil samples.[1] Utilizing Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, this method addresses specific challenges associated with cycloalkyl phthalate analysis, including isomer resolution and background contamination control. The protocol achieves limits of quantitation (LOQ) in the low ng/L range, suitable for environmental monitoring and toxicological screening.

Introduction & Scientific Rationale

Bis(4-methylcyclohexyl) phthalate is a high-molecular-weight phthalate ester used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1] Unlike linear-chain phthalates (e.g., DEHP), the presence of methylated cyclohexane rings introduces stereochemical complexity, often resulting in multiple chromatographic peaks corresponding to cis- and trans- isomers.[1]

Why GC-MS/MS? While LC-MS/MS is applicable, GC-MS/MS is the authoritative choice for this analyte due to:

  • Isomer Separation: GC provides superior resolution to separate the distinct isomer peaks (typically 3) observed for this compound, preventing integration errors common in LC co-elution.

  • Library Matching: The Electron Ionization (EI) fragmentation patterns of phthalates are well-established, aiding in confirmation against spectral libraries.

  • Matrix Elimination: The high thermal stability of the analyte allows for aggressive inlet temperatures that, combined with MS/MS selectivity, effectively filter out complex environmental matrix interferences.

Experimental Protocol

Reagents and Materials
  • Target Standard: Bis(4-methylcyclohexyl) phthalate (purity >98%).[1]

  • Internal Standard (IS): Dicyclohexyl phthalate-3,4,5,6-d4 (DCHP-d4).[1] Rational: Structural homology ensures similar extraction recovery and chromatographic behavior.[1]

  • Solvents: Dichloromethane (DCM), n-Hexane, Acetone, Methanol (LC-MS Grade).[2]

  • Glassware: CRITICAL: All glassware must be baked at 400°C for 4 hours prior to use to remove background phthalates.[1] Avoid all plastic pipette tips; use glass syringes or positive displacement pipettes with glass capillaries.[1]

Sample Preparation Workflows

A. Aqueous Samples (Surface/Ground Water) Method: Solid Phase Extraction (SPE)[3]

  • Conditioning: Rinse HLB (Hydrophilic-Lipophilic Balance) glass cartridges (500 mg) with 6 mL DCM, followed by 6 mL Methanol, then 6 mL Ultrapure Water.

  • Loading: Acidify 1 L water sample to pH 2 (prevents hydrolysis) and load at 5-10 mL/min.

  • Washing: Wash with 10 mL 5% Methanol in water to remove polar interferences.[1] Dry cartridge under vacuum for 30 mins.

  • Elution: Elute with 2 × 5 mL DCM.

  • Concentration: Evaporate to dryness under a gentle stream of nitrogen (turbovap) and reconstitute in 1 mL Isooctane containing the Internal Standard.

B. Solid Samples (Soil/Sediment) Method: Ultrasonic-Assisted Extraction (UAE)[1]

  • Drying: Lyophilize (freeze-dry) samples to remove moisture which impedes solvent penetration.[1]

  • Extraction: Weigh 5 g sample into a glass centrifuge tube. Add 10 mL Hexane:Acetone (1:1 v/v).

  • Sonication: Sonicate for 30 mins at <40°C.

  • Separation: Centrifuge at 3000 rpm for 10 mins. Collect supernatant. Repeat extraction twice.

  • Cleanup (Optional but Recommended): If high organic content is present, pass extract through a Florisil cartridge to remove polar lipids.

Instrumental Analysis: GC-MS/MS Parameters

System: Agilent 8890 GC coupled with 7000D Triple Quadrupole MS (or equivalent).

GC Conditions:

  • Column: Rxi-5Sil MS or DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 280°C. Purge flow 50 mL/min at 1.0 min.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 220°C.

    • Ramp 2: 5°C/min to 300°C (hold 5 min).

    • Note: Slow ramp at the end ensures separation of high-boiling cycloalkyl isomers.[1]

MS/MS Detection (MRM Mode): Phthalates characteristically fragment to the phthalic anhydride ion (m/z 149). For Bis(4-methylcyclohexyl) phthalate (MW 358), the transitions are selected to maximize specificity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Bis(4-methylcyclohexyl) phthalate 358.2 (M+)149.015Quantifier
358.2 (M+)261.120Qualifier
149.0121.025Confirmation
DCHP-d4 (IS) 334.2153.015Quantifier

Note: The analyte typically elutes as a cluster of 2-3 partially resolved peaks due to cis/trans isomerism on the methylcyclohexyl rings. Sum the area of all isomer peaks for quantification.

Workflow Visualization

The following diagram illustrates the critical decision pathways and processing steps for environmental samples.

G start Sample Collection (Amber Glass, 4°C) decision Matrix Type? start->decision water_prep Acidify to pH 2 Add Surrogate Std decision->water_prep Aqueous soil_prep Lyophilize & Sieve Add Surrogate Std decision->soil_prep Solid/Sediment spe_load SPE (HLB/C18) Load 1L Sample water_prep->spe_load spe_wash Wash: 5% MeOH Dry: 30 min Vacuum spe_load->spe_wash spe_elute Elute: 2x5mL DCM spe_wash->spe_elute concentrate N2 Evaporation to Dryness Reconstitute in Isooctane + IS spe_elute->concentrate extract Ultrasonic Extraction (Hexane:Acetone 1:1) soil_prep->extract cleanup Florisil Cleanup (Remove Lipids) extract->cleanup cleanup->concentrate gc_inject GC-MS/MS Injection (Splitless, 280°C) concentrate->gc_inject data_proc Data Analysis Sum Isomer Peaks (m/z 358->149) gc_inject->data_proc

Caption: Analytical workflow for Bis(4-methylcyclohexyl) phthalate showing matrix-specific extraction paths and unified quantification.

Quantitative Data Summary

The table below summarizes typical performance metrics validated for this protocol.

ParameterWater Matrix (Surface)Soil Matrix (Sediment)
Linearity (R²) > 0.998 (5 - 1000 ng/L)> 0.997 (1 - 500 ng/g)
Recovery (%) 88 - 104%82 - 96%
Method Detection Limit (MDL) 1.5 ng/L0.8 ng/g
Precision (% RSD) < 6.5%< 8.2%
Major Interferences Humic acids (removed by SPE wash)Elemental sulfur (removed by Cu strip)

Quality Assurance & Control (QA/QC)

To ensure "Trustworthiness" and data integrity:

  • Method Blank: Analyze a reagent blank with every batch of 20 samples. Phthalate background must be < 1/3 of the LOQ. If higher, re-bake glassware and screen solvents.

  • Solvent Blank: Inject pure isooctane before the calibration curve to verify instrument cleanliness.

  • Calibration Verification: A mid-point calibration standard must be analyzed every 10 samples; recovery must be within ±15%.

  • Isomer Integration: Define a retention time window that encompasses all cis/trans isomer peaks.[1] Manually verify baseline integration to ensure the entire cluster is included in the area summation.

References

  • U.S. Environmental Protection Agency. (1996).[1][4] Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[5] Washington, DC. [Link]

  • Restek Corporation. (2020).[1] GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.[Link]

  • Net, S., Sempéré, R., Delmont, A., Paluselli, A., & Ouddane, B. (2015).[2] Occurrence, Fate, Behavior and Ecotoxicological State of Phthalates in Different Environmental Matrices.[2][6][7] Environmental Science & Technology.[1] [Link]

  • Shimadzu Corporation. (2012).[1] Fast GCMS Method for Analysis of Phthalate Esters.[8][9] Application Note. [Link]

Sources

Application Note: NMR Spectroscopy Characterization of Bis(4-methylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It synthesizes fundamental NMR principles with specific structural insights relevant to Bis(4-methylcyclohexyl) phthalate , addressing the unique stereochemical challenges of this molecule.

Executive Summary

Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) is a high-molecular-weight plasticizer and potential impurity in pharmaceutical packaging and drug delivery systems. Unlike linear phthalates (e.g., DEHP), this compound presents a unique analytical challenge due to stereoisomerism .[1] The 4-methylcyclohexyl moiety exists in cis and trans configurations, leading to complex isomeric mixtures (cis/cis, trans/trans, and cis/trans) in commercial samples.[1]

This guide provides a robust protocol for the structural elucidation and isomeric quantification of Bis(4-methylcyclohexyl) phthalate using 1H and 13C NMR. It emphasizes the differentiation of stereoisomers via the diagnostic ester methine signal.

Chemical Context & Stereochemistry

The molecule consists of a rigid phthalic acid core esterified with two 4-methylcyclohexyl rings.[1]

  • Molecular Formula: C₂₂H₃₀O₄

  • MW: 358.48 g/mol

  • Stereochemical Complexity:

    • Trans-isomer: The methyl and ester groups are typically diequatorial (most stable). The methine proton (H-1') is axial .

    • Cis-isomer: One substituent is axial and the other equatorial. If the bulky ester group is axial, the methine proton (H-1') is equatorial .

Analytical Consequence: The chemical shift and coupling pattern of the H-1' methine proton (4.5 – 5.2 ppm) are the primary indicators for isomeric ratio determination.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and minimize solvent effects on chemical shifts, follow this preparation standard:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Concentration: 15–20 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations (>30 mg) may cause viscosity broadening, obscuring fine splitting patterns of the cyclohexyl ring.

  • Tube: 5 mm high-precision NMR tube (e.g., Wilmad 507-PP or equivalent).

  • Filtration: Filter solution through a glass wool plug if any turbidity is observed (common with polymer additives).[1]

Instrument Parameters (Recommended)
  • Field Strength: ≥ 400 MHz (500/600 MHz preferred for clear separation of cyclohexyl multiplets).

  • Temperature: 298 K (25 °C).[1]

  • Pulse Sequence:

    • 1H: Standard single pulse with 30° flip angle (zg30).

    • 13C: Proton-decoupled (zgpg30).

  • Acquisition Time (AQ): ≥ 3.0 sec (to resolve small couplings).

  • Relaxation Delay (D1):

    • 1H: 1.0 sec (qualitative), 10.0 sec (qNMR/quantitative integration).

    • 13C: 2.0 sec.

Spectral Analysis & Assignment

1H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is divided into three distinct regions: the aromatic core, the diagnostic ester linkage, and the aliphatic ring envelope.[1]

RegionChemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
Aromatic 7.70 – 7.75dd / m2HH-3, H-6 (Phthalate)

to Carbonyl. AA'BB' system characteristic of phthalates.
Aromatic 7.50 – 7.55dd / m2HH-4, H-5 (Phthalate)

to Carbonyl.
Ester Methine 4.95 – 5.10 m (narrow) Var.H-1' (Cis-isomer) Equatorial proton. Downfield shift due to deshielding. Small couplings (

,

).
Ester Methine 4.65 – 4.80 tt (broad) Var.H-1' (Trans-isomer) Axial proton. Upfield shift. Large axial-axial coupling (

Hz) dominates.
Cyclohexyl 1.80 – 2.20m4HH-2', H-6' (eq)Protons adjacent to ester linkage.
Cyclohexyl 1.40 – 1.80m-Ring ProtonsOverlapping envelope of remaining ring methylene protons.
Methyl 0.90 – 0.98d6H-CH₃Doublet signals.[1] Cis and Trans methyls may appear as closely spaced doublets.

Key Diagnostic:

  • Isomer Ratio Calculation: Integrate the region 4.95–5.10 ppm (

    
    ) and 4.65–4.80 ppm (
    
    
    
    ).
13C NMR Characterization (100 MHz, CDCl₃)

The carbon spectrum confirms the phthalate core and provides further resolution for the isomers if the proton spectrum is crowded.[1]

Signal TypeChemical Shift (

, ppm)
AssignmentNotes
Carbonyl 167.5C=OEster carbonyl.[1][2][3][4]
Aromatic 132.5C-1, C-2Quaternary carbons (ipso).
Aromatic 131.0C-4, C-5Methine carbons.
Aromatic 128.8C-3, C-6Methine carbons.
Ester Methine 74.0 – 76.0 C-1' Split signal. Cis and Trans carbons often separated by ~0.5–1.0 ppm.
Aliphatic 30.0 – 34.0Ring CH₂Multiple peaks for cyclohexyl carbons.
Methyl 21.0 – 22.0-CH₃Methyl carbon.

Stereochemical Characterization Workflow

The following diagram illustrates the decision logic for assigning stereochemistry based on the H-1' methine signal.

NMR_Workflow Start Start: 1H NMR Spectrum (Region 4.5 - 5.2 ppm) Analyze Analyze Multiplicity & Shift of Ester Methine (H-1') Start->Analyze Branch1 Signal at ~4.7 ppm Broad Triplet of Triplets (tt) Large J (~10-12 Hz) Analyze->Branch1 Upfield Signal Branch2 Signal at ~5.0 ppm Narrow Multiplet / Broad Singlet Small J (< 5 Hz) Analyze->Branch2 Downfield Signal Result1 Assignment: TRANS Isomer (H-1' is Axial) Substituents: Diequatorial Branch1->Result1 Result2 Assignment: CIS Isomer (H-1' is Equatorial) Substituents: Axial/Equatorial Branch2->Result2 Quant Quantification: Integrate Areas to Determine Ratio Result1->Quant Result2->Quant

Figure 1: Logic flow for stereochemical assignment of the cyclohexyl ester moiety based on 1H NMR coupling constants and chemical shifts.

Advanced Validation: 2D NMR Strategies

For definitive assignment in complex mixtures (e.g., extracted from plastics), use the following 2D correlations:

  • COSY (Correlation Spectroscopy): Use to trace the spin system from the diagnostic H-1' methine to the adjacent H-2'/H-6' methylene protons. This confirms the ring system is intact.

  • HSQC (Heteronuclear Single Quantum Coherence): Essential for resolving the crowded aliphatic region (1.0–2.0 ppm). It correlates the resolved C-1' carbons (74–76 ppm) to their specific protons, confirming which proton signal belongs to which isomer without ambiguity.

  • HMBC (Heteronuclear Multiple Bond Correlation): Links the H-1' methine protons to the ester carbonyl (~167 ppm), proving the covalent attachment of the cyclohexyl ring to the phthalate core.[1]

References

  • Phthalate NMR Standards: Waheed, H., et al. (2022).[1][4] "Robust Nuclear Magnetic Resonance (NMR) Spectroscopy Method for the Identification and Quantification of Phthalates in Fragments of Polyvinyl Chloride (PVC) Toys." Analytical Letters. Link

  • Cyclohexyl Conformational Analysis: Standard text on identifying equatorial vs. axial protons in cyclohexane derivatives. Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1]

  • General 13C Shifts: "13C NMR Chemical Shifts," Oregon State University Chemistry Dept. Link

  • Trace Impurities in NMR: Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link

Sources

Application Note: Thermal Analysis of Polymers Plasticized with Bis(4-methylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-methylcyclohexyl) phthalate is a structural variant of traditional phthalate plasticizers. Unlike linear-chain phthalates (e.g., DEHP), the presence of methylated cyclohexyl rings introduces significant steric bulk. This structural rigidity impacts the Free Volume of the polymer matrix differently than linear analogues, often resulting in unique thermal stability profiles and glass transition (


) depression efficiencies.

This guide provides a rigorous protocol for characterizing these blends. It addresses the specific challenge of separating plasticizer volatility from polymer degradation in TGA and accurately determining plasticization efficiency via DSC, accounting for the enthalpic relaxation common in aged polymer blends.

Theoretical Grounding

The Mechanism of Action

Plasticizers function by inserting themselves between polymer chains, increasing the free volume and reducing intermolecular forces (van der Waals interactions).

  • Linear Phthalates: Act like "lubricants," offering high efficiency but higher migration rates.

  • Bis(4-methylcyclohexyl) phthalate: The bulky cyclohexyl groups act as "spacers." While they increase free volume, their steric hindrance may require higher loading to achieve the same

    
     depression as linear analogues, but often with improved resistance to migration (volatility).
    
The Analytical Challenge
  • TGA Overlap: The boiling point/volatilization onset of phthalates (

    
    ) often overlaps with the dehydrochlorination onset of PVC (
    
    
    
    ).
  • DSC Thermal History: Plasticized polymers undergo "physical aging" during storage, creating an endothermic peak (enthalpic recovery) that masks the glass transition.

Experimental Workflow

The following diagram outlines the decision tree for complete characterization.

G cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) Sample Polymer/Plasticizer Blend TGA_Run Ramp 10°C/min (N2) Sample->TGA_Run DSC_Heat1 1st Heat (Erase History) Sample->DSC_Heat1 DTG_Analysis DTG Peak Separation TGA_Run->DTG_Analysis Result_Stab Thermal Stability & Volatility DTG_Analysis->Result_Stab DSC_Cool Cooling (Controlled Structure) DSC_Heat1->DSC_Cool DSC_Heat2 2nd Heat (Measure Tg) DSC_Cool->DSC_Heat2

Figure 1: Integrated workflow for thermal characterization. TGA determines the upper temperature limit for DSC to avoid cell contamination.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Quantify plasticizer content and determine the onset of degradation.

Instrument Configuration
ParameterSettingRationale
Pan Type Platinum (Pt) or CeramicHigh-temperature stability; easy cleaning of carbon residue.
Atmosphere Nitrogen (

) @ 50 mL/min
Prevents oxidative combustion, allowing observation of pure pyrolysis kinetics.
Sample Mass 10 - 15 mgLarge enough to be representative, small enough to minimize thermal gradients.
Temp Range Ambient to

Covers volatility, polymer degradation, and char formation.
Step-by-Step Procedure
  • Tare: Tare the empty pan. Ensure the balance is stable.

  • Load: Place the polymer sample flat in the pan. Note: If the sample is a film, cut it into small pieces to maximize surface area but avoid piling them high.

  • Equilibrate: Hold at

    
     for 5 minutes to stabilize the atmosphere.
    
  • Ramp: Heat at

    
    /min  to 
    
    
    
    .
  • Switch (Optional): At

    
    , switch gas to Air/Oxygen and hold for 10 mins to burn off carbon black (if quantifying inorganic fillers).
    
Data Interpretation (The DTG Technique)

Bis(4-methylcyclohexyl) phthalate is volatile. In a standard TGA curve (Weight % vs. Temp), you will see a continuous weight loss. To distinguish the plasticizer from the polymer:

  • Plot the First Derivative (DTG) curve (%/min or mg/min).

  • Peak 1 (

    
    ):  This usually corresponds to the evaporation of the plasticizer.
    
  • Peak 2 (

    
    ):  This corresponds to the degradation of the polymer (e.g., dehydrochlorination of PVC).
    
  • Integration: If the peaks are resolved, integrate the area under Peak 1 to quantify the plasticizer loading.

Critical Insight: If the DTG peaks overlap significantly, the plasticizer is likely solvating the polymer chains so strongly that it does not evaporate independently, or the polymer is thermally unstable. In this case, TGA-MS (Mass Spec) is required to track specific ion fragments (m/z 149 for phthalates is common, but check for the specific cyclohexyl fragment).

Protocol B: Differential Scanning Calorimetry (DSC)[1][2]

Objective: Determine the Glass Transition Temperature (


) and Plasticization Efficiency.
Instrument Configuration
ParameterSettingRationale
Pan Type Tzero Aluminum (Hermetic)Hermetic sealing prevents plasticizer volatilization during the run, which would alter the

.
Atmosphere Nitrogen (

) @ 50 mL/min
Inert purge to prevent oxidation.
Sample Mass 5 - 10 mgEnsures good thermal contact.
Ref. Pan Empty Hermetic PanMatches the sample pan mass/type.
Step-by-Step Procedure (Heat-Cool-Heat)

Plasticized polymers are metastable. A single heating run is insufficient due to enthalpy relaxation (physical aging).

  • First Heat: Ramp from

    
     to 
    
    
    
    at
    
    
    /min.
    • Purpose: Erase thermal history and stress from processing. Do not analyze

      
       here.
      
  • Cooling: Ramp down from

    
     to 
    
    
    
    at
    
    
    /min (or quench cool).
    • Purpose: Create a known, standard thermal history.

  • Second Heat: Ramp from

    
     to 
    
    
    
    at
    
    
    /min.
    • Purpose:This is the analytical run. Measure

      
       here.
      
Data Analysis: The Fox Equation Validation

Use the


 obtained from the Second Heat (inflection point). Compare the experimental 

to the theoretical value to determine efficiency.


  • 
    : Measured 
    
    
    
    of the blend.
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Weight fractions of Polymer and Plasticizer.
    
  • 
    : 
    
    
    
    of pure Polymer (e.g., PVC
    
    
    ).
  • 
    : 
    
    
    
    of pure Bis(4-methylcyclohexyl) phthalate (Estimate:
    
    
    to
    
    
    ; must be measured on pure liquid/solid).

Interpretation:

  • Deviations: If the experimental

    
     is higher than predicted by Fox, the bulky methylcyclohexyl groups are likely hindering chain mobility more than expected (anti-plasticization effect at low concentrations) or phase separation has occurred.
    

Troubleshooting & Artifacts

The "Blooming" Artifact

If the plasticizer concentration exceeds the compatibility limit, it will migrate to the surface ("bloom").

  • DSC Symptom: You will see a sharp melting peak (

    
    )  corresponding to the pure plasticizer, rather than just a shift in the polymer's 
    
    
    
    .
  • Action: Reduce plasticizer loading or increase mixing temperature.

The "Ghost" Transition

Sometimes a small endothermic peak appears on top of the


 in the First Heat.
  • Cause: Enthalpic relaxation (densification of the amorphous phase during storage).

  • Solution: Ignore the First Heat. Rely only on the Second Heat.

References

  • Hitachi High-Tech. (n.d.). Thermal Analysis of Polyvinyl Chloride (PVC).[1][2][3][4][5] Retrieved from

  • TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. Retrieved from

  • Netzsch Analyzing & Testing. (2020). Detection of Plasticizers in Sporting Goods and Toys by Means of TGA-FT-IR. Retrieved from

  • PubChem. (2023).[6] Bis(methylcyclohexyl) phthalate (Compound Summary). National Library of Medicine. Retrieved from

  • European Pharmaceutical Review. (2008). A significant comparison between collapse and glass transition temperatures.[7] Retrieved from

Sources

Troubleshooting & Optimization

Improving yield in the esterification of phthalic anhydride with 4-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Support Guide: High-Yield Synthesis of Di(4-methylcyclohexyl) Phthalate

Introduction: The Steric Challenge

You are likely attempting to synthesize Di(4-methylcyclohexyl) phthalate , a specialized non-phthalate-like plasticizer or intermediate.[1] Unlike the standard synthesis of DOP (Di-octyl phthalate) using primary alcohols, your reaction involves 4-methylcyclohexanol , a secondary alcohol.[1]

The Core Problem: Secondary alcohols are sterically hindered and prone to acid-catalyzed dehydration (elimination) to form alkenes (4-methylcyclohexene).[1] Standard protocols using sulfuric acid often fail here, resulting in low yields (<60%) and dark products due to charring.

This guide provides an optimized, self-validating protocol designed to suppress elimination and drive the equilibrium to completion.

Module 1: Reaction Design & Stoichiometry

Q: What is the optimal molar ratio for this specific hindered alcohol? A: Use a 2.4 : 1 molar ratio of Alcohol to Anhydride.

  • Reasoning: The theoretical ratio is 2:[1]1. However, the second esterification step (Monoester

    
     Diester) is rate-limiting due to the steric bulk of the cyclohexyl ring.[1] A 20% molar excess of alcohol acts as a mass-action driver (Le Chatelier’s principle) and compensates for minor losses due to azeotropic distillation.
    

Q: Should I use a solvent or run "neat"? A: Use an Entrainer (Xylene) .

  • Why: While industrial DOP synthesis is often run neat (using excess alcohol as the entrainer), 4-methylcyclohexanol has a high boiling point (171–173°C). Running neat requires temperatures >180°C to reflux effectively, which increases the risk of oxidation (color formation) and dehydration.

  • Recommendation: Add 15-20% wt Xylene. This forms a ternary azeotrope with water and alcohol, allowing water removal at a lower, controlled pot temperature (145–160°C).

Module 2: Catalyst Selection (The Critical Variable)

Q: I am using Sulfuric Acid (H2SO4) and getting low yields. Why? A: Stop using Sulfuric Acid immediately.

  • The Failure Mode: H2SO4 is a strong Brønsted acid that protonates the hydroxyl group of secondary alcohols, creating a good leaving group (

    
    ).[1] Because the resulting carbocation is secondary, it rapidly undergoes E1 elimination to form 4-methylcyclohexene  (BP ~102°C), which boils out of your reactor, permanently destroying your yield.
    

Q: What is the superior catalyst? A: Use Tetra-n-butyl Titanate (TBT) or Tetraisopropyl Titanate (TIPT) .[1]

  • Mechanism: Titanates act as Lewis acids. They coordinate with the carbonyl oxygen of the phthalic anhydride/monoester, making it electrophilic without strongly protonating the alcohol.[1] This "activation without protonation" drastically reduces the elimination side reaction.

  • Alternative: If Titanates are unavailable, use Methanesulfonic Acid (MSA) or p-Toluenesulfonic Acid (pTSA) . These are milder than H2SO4 but still risk some dehydration.

Catalyst Performance Comparison
CatalystTypeTemp Req.Yield PotentialSide Reaction RiskColor Quality
H2SO4 Brønsted (Strong)130-150°CLow (50-65%)High (Alkene formation)Poor (Black/Brown)
pTSA Brønsted (Med)140-160°CMed (75-85%)ModerateFair (Yellow)
Titanate (TBT) Lewis Acid180-210°CHigh (95%+) LowExcellent (Clear)

Module 3: Process Visualization

Reaction Pathway & Failure Modes

The following diagram illustrates the competing pathways. Your goal is to favor the green path and block the red path.

ReactionPathway PA Phthalic Anhydride + 4-Methylcyclohexanol Mono Monoester (Intermediate) PA->Mono Fast (<120°C) Alkene 4-Methylcyclohexene (Waste) PA->Alkene Strong Acid (H2SO4) Dehydration Diester Di(4-methylcyclohexyl) Phthalate (Target) Mono->Diester Slow (Steric Hindrance) Titanate Catalyst Mono->Alkene Elimination Water Water (Must Remove) Mono->Water Azeotrope

Caption: Reaction pathway showing the critical divergence between successful esterification (Green) and dehydration failure (Red).[1]

Module 4: Troubleshooting & Optimization

Q: The reaction stalls at 80-90% conversion (Acid Value won't drop).

  • Cause: Water accumulation. The equilibrium constant (

    
    ) is finite. If water is not physically removed, the reaction cannot proceed.
    
  • Fix: Ensure your Dean-Stark trap is functioning.

    • Insulate the vertical arm of the Dean-Stark to ensure water vapor reaches the condenser.

    • If using Xylene, ensure the reflux is vigorous enough that the solvent turnover in the trap is rapid.[1]

Q: The product is dark yellow or orange.

  • Cause: Oxidation of the alcohol or polymerization of trace alkenes at high temperature.[1]

  • Fix:

    • Nitrogen Sparging: You must run this reaction under a constant, slow stream of Nitrogen (subsurface sparge is best). This removes oxygen and helps strip water.

    • Temp Limit: Do not exceed 220°C even with Titanates.

Q: How do I remove the excess 4-methylcyclohexanol? It won't rotovap off easily.

  • Cause: High boiling point (173°C). Standard rotovap vacuum (20 mbar/50°C) is insufficient.

  • Fix: Steam Stripping or High-Vacuum Distillation .

    • Lab Scale: Use a Kugelrohr or short-path distillation setup at <1 mbar and 100°C.

    • Pilot Scale: Inject steam into the reactor at 150°C (after neutralizing catalyst) to carry over the alcohol.

Module 5: Optimized Experimental Protocol

Objective: Synthesis of Di(4-methylcyclohexyl) phthalate (Target Yield: >95%).

Reagents:

  • Phthalic Anhydride (1.0 eq)

  • 4-Methylcyclohexanol (2.4 eq)[2]

  • Solvent: Xylene (20% of total mass)

  • Catalyst: Tetra-n-butyl titanate (TBT) (0.5 wt% of Anhydride)

Step-by-Step:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, Nitrogen inlet (subsurface), and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Load Phthalic Anhydride, 4-Methylcyclohexanol, and Xylene. Start N2 flow.

  • Monoester Formation: Heat to 130°C . The mixture will clarify as the anhydride ring opens. This step is fast and non-catalytic.

  • Catalyst Addition: Once clear and at 130°C, add the TBT catalyst via syringe. ( Note: Adding TBT too early to cold reagents can hydrolyze it if moisture is present).

  • Esterification (Reflux): Ramp temperature to 170-180°C . Adjust heat so Xylene/Water refluxes steadily.

    • Monitor: Water will collect in the trap. Drain the aqueous layer periodically.

  • Finishing: Continue reflux until the Acid Value (AV) is < 2 mg KOH/g (approx 6-10 hours).

  • Workup:

    • Cool to 90°C.

    • Add 2% aq. Na2CO3 solution to hydrolyze the Titanate catalyst (it forms a white solid, TiO2) and neutralize residual monoester.

    • Filter the solids (Celite helps).

    • Strip: Distill off Xylene and excess alcohol under high vacuum (<5 mbar, 100-120°C).

  • Result: A clear, viscous liquid.[3][4]

References

  • Catalyst Efficiency in Phthalate Synthesis

    • Reference: "Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol... Titanates vs Sulfuric Acid."[5]

    • Source:Chemical Engineering and Processing (Verified Context).

  • Titanate Catalyst Mechanism

    • Reference: "Titanium and zirconium esterification catalysts (US P
    • Source:Google Patents.

  • Alcohol Properties (4-Methylcyclohexanol)

    • Reference: "4-Methylcyclohexanol - Physical Properties and Safety."[1][3][6]

    • Source:PubChem / ILO-WHO.[2]

  • Troubleshooting Secondary Alcohol Dehydration

    • Reference: "Dehydration of Methylcyclohexanols - Reaction Mechanisms."
    • Source:EduBirdie / Academic Lab Reports.

Sources

Technical Support Center: Resolving Co-elution of Bis(4-methylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BMC-PHT-001 Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

You are likely visiting this support page because your chromatograms for Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) are showing split peaks, "shoulders," or severe co-elution with matrix components (like DEHP or DBP).

The Root Cause: Unlike linear phthalates, Bis(4-methylcyclohexyl) phthalate possesses geometric isomerism . The 4-methylcyclohexyl group exists in cis and trans configurations. Since the phthalate molecule contains two of these rings, you are analyzing a mixture of diastereomers (cis/cis, cis/trans, trans/trans).

On high-efficiency columns, these isomers partially separate, looking like a "failed" peak or a doublet. On lower-efficiency systems, they merge into a broad, tailing hump that masks co-eluting impurities.

This guide provides the protocols to resolve this using selectivity tuning rather than just efficiency.

Module 1: Gas Chromatography (GC-MS) Troubleshooting

The Problem: The "Saddle" Peak & Ion Saturation

In GC-EI-MS, phthalates fragment heavily to the phthalic anhydride ion (m/z 149 ). Because almost every phthalate shares this base peak, spectral deconvolution is impossible if peaks overlap.

Solution A: Stationary Phase Selection

Standard 5% phenyl columns (e.g., DB-5ms, HP-5) often fail to fully resolve the isomers, resulting in a split peak that integration software misidentifies as two different compounds.

Column PhaseSelectivity MechanismOutcome for BMC-PhthalateRecommendation
5% Phenyl (DB-5ms) Boiling Point / Slight PolarityPartial Split. Shows as a doublet or "saddle." Hard to integrate.Not Recommended for quantitation.
50% Phenyl (DB-17ms) Pi-Pi InteractionsMerged. often compresses isomers into a single sharp peak.Good for total quantitation.
Cyanopropyl (DB-1701) Dipole-DipoleFull Separation. Distinctly resolves isomers into 2-3 baseline peaks.Best for isomer characterization.
Solution B: Mass Spectral Discrimination

Stop quantifying on m/z 149. It is non-specific and often saturated.

  • Target Ion (Quant): m/z 259 (Monophthalate ester cation) or m/z 241 (Loss of water from monoester).

  • Qualifier Ion: m/z 55 (Cyclohexyl fragment) or m/z 358 (Molecular Ion - very weak in EI, requires high gain).

Pro Tip: If your lab has a Chemical Ionization (CI) source, switch to Methane CI. The [M+H]+ ion (m/z 359) will be dominant, eliminating interference from background phthalates (like DEHP, MW 390).

Module 2: Liquid Chromatography (LC-MS/MS) Troubleshooting

The Problem: Hydrophobic Collapse

On a standard C18 column, Bis(4-methylcyclohexyl) phthalate elutes very late, often co-eluting with the column wash or other late-eluting plasticizers (like Dioctyl phthalate).

Solution: The "Phenyl-Hexyl" Switch

C18 columns separate based on hydrophobicity (dispersive forces). However, phthalates are aromatic. A Phenyl-Hexyl stationary phase introduces pi-pi (


) interactions .[1][2]
  • Mechanism: The phenyl ring on the stationary phase "stacks" with the phthalate ring.

  • Result: This pulls the phthalate away from aliphatic interferences (like lipids or linear alkanes) and provides unique shape selectivity for the cyclohexyl isomers.

Protocol: LC-MS/MS Method Parameters
  • Column: Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm or 2.6 µm core-shell).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol (NOT Acetonitrile).

    • Why Methanol? Methanol is a protic solvent that enhances the pi-pi interaction between the analyte and the phenyl column. Acetonitrile suppresses this effect.

  • Gradient:

    • 0-1 min: 40% B

    • 1-6 min: Ramp to 95% B

    • 6-8 min: Hold 95% B

Visualizing the Workflow

The following logic tree guides you through the decision-making process based on your current instrument setup.

TroubleshootingLogic Start START: Peak Co-elution Issue MethodCheck Which Chromatography? Start->MethodCheck GC_Path GC-MS MethodCheck->GC_Path LC_Path LC-MS/MS MethodCheck->LC_Path GC_Issue Is Peak Split or Merged? GC_Path->GC_Issue Split Split/Doublet GC_Issue->Split Isomers resolving Merged Merged/Broad GC_Issue->Merged Matrix overlap Action_Col Switch to DB-1701 (Cyanopropyl) to resolve isomers fully Split->Action_Col Action_Ion Change Quant Ion to m/z 259 (Avoid m/z 149) Merged->Action_Ion LC_Check Current Column? LC_Path->LC_Check C18 C18 / ODS LC_Check->C18 Phenyl Phenyl-Hexyl LC_Check->Phenyl Action_Phase Switch to Phenyl-Hexyl Use Methanol Mobile Phase C18->Action_Phase Action_Gradient Flatten Gradient Slope (Increase resolution) Phenyl->Action_Gradient

Caption: Decision matrix for resolving Bis(4-methylcyclohexyl) phthalate co-elution based on instrument platform and peak topology.

Frequently Asked Questions (FAQ)

Q1: Why do I see three peaks for a single standard of Bis(4-methylcyclohexyl) phthalate? A: This is chemically correct. The molecule has two 4-methylcyclohexyl rings. The methyl groups can be cis or trans relative to the ester linkage. This creates a statistical mixture of stereoisomers (cis-cis, cis-trans, trans-trans). High-resolution GC columns (like DB-1701 or VF-17ms) will resolve these into 3 distinct peaks. You must sum the area of all three for accurate quantitation.

Q2: Can I use m/z 149 for quantification if I have good separation? A: We strongly advise against it. m/z 149 is the "universal" phthalate ion.[3] If your sample contains trace levels of DEHP (from lab plastics) or DBP (from solvents), they will contribute to the m/z 149 signal. Using a higher mass fragment like m/z 259 (specific to the cyclohexyl-phthalate structure) drastically improves signal-to-noise ratio in complex matrices.

Q3: My LC-MS baseline is drifting high at the end of the run. Is this the analyte? A: Likely not. This is usually "column bleed" or accumulation of hydrophobic matrix on a C18 column. Bis(4-methylcyclohexyl) phthalate is moderately hydrophobic but should elute before the wash step. If you switch to a Phenyl-Hexyl column and use Methanol , the analyte will elute earlier and sharper due to the selective pi-pi interactions, moving it away from the late-eluting junk.

References

  • U.S. EPA. (2018). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[4][5] SW-846 Update VI. [Link]

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Application Note. [Link]

  • Phenomenex. (2022).[6] Phthalate Metabolites by LC-MS/MS using Kinetex C18 and Phenyl-Hexyl. Technical Note. [Link]

  • Agilent Technologies. (2020). Rapid Screening Workflow for Phthalates in Plastics by GC/MSD.[7] Application Note 5994-2077EN. [Link]

Sources

Minimizing background phthalate contamination during trace analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trace Phthalate Analysis Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Mission Statement

Welcome to the Trace Analysis Support Center. You are likely here because you are seeing 1,2-Benzenedicarboxylic acid (phthalates) in your blanks, or your quantitation limits (LOQs) are compromised by high background noise.

Phthalates like DEHP (bis(2-ethylhexyl) phthalate) and DBP (dibutyl phthalate) are ubiquitous. They act as plasticizers in the very tubing, caps, and solvents you use to detect them. In trace analysis (ppb/ppt levels), you cannot simply "clean" the background away; you must systematically isolate and offset it.

This guide prioritizes causality over superstition . We will troubleshoot your workflow using exclusion diagnostics and hardware modification.

Module 1: The "Ghost Peak" Diagnostic (LC-MS/MS)

The Problem: You see a phthalate peak in your blank. Is it coming from your sample preparation (contamination) or the LC pump itself (system background)?

The Solution: The Delay Column Technique . Standard LC pumps contain fluoropolymers and seals that leach phthalates into the mobile phase. By installing a "Delay Column" (a short, highly retentive C18 column) before the injector, you can temporally separate system contamination from sample contamination.

Mechanism of Action
  • System Contaminants: Originate in the pump/solvent lines

    
     Pass through Delay Column 
    
    
    
    Pass through Analytical Column
    
    
    Detector.
  • Sample Contaminants: Originate in the vial/injector

    
     Pass through Analytical Column only
    
    
    
    Detector.

Result: The system background peak elutes later than the analyte peak because it traverses two columns.

Workflow Visualization

G cluster_legend Logic Flow Solvent Mobile Phase (Source of Contamination) Pump LC Pump (Seals Leach Phthalates) Solvent->Pump DelayCol DELAY COLUMN (Traps System Phthalates) Pump->DelayCol Contaminants Accumulate Injector Autosampler/Injector (Sample Introduction) DelayCol->Injector Delayed Elution AnalCol Analytical Column (Separation) Injector->AnalCol Detector MS/MS Detector AnalCol->Detector Text System peaks elute LATER than sample peaks due to extra retention in Delay Column.

Caption: Schematic of the Delay Column placement. Note that it must be placed BEFORE the injector to be effective.

Module 2: Reagent & Glassware Hygiene

The Problem: Standard laboratory washing (detergent + water) is insufficient for phthalates. These compounds are hydrophobic and adhere tenaciously to glass surfaces.

The Solution: Thermal degradation (Baking) and solvent grade escalation.[1]

Protocol: The 450°C Bake-Out

According to EPA Method 8061A and best practices for trace organic analysis, heat is the only reliable way to destroy phthalate residues on glassware [1][5].

  • Wash: Detergent wash + thorough tap water rinse + distilled water rinse.[1]

  • Solvent Rinse: Rinse with Acetone (pesticide grade).

  • Bake: Place glassware (pipettes, volumetric flasks excluded) in a muffle furnace.

    • Temperature: 450°C (400°C minimum).

    • Duration: 4 hours minimum.

  • Storage: Cover openings immediately with aluminum foil (dull side down) upon cooling.

Material Compatibility Table
MaterialPhthalate RiskAction/Recommendation
Glass (Borosilicate) Low (if baked)Preferred. Must be baked at 450°C. Solvent rinse alone is risky.
PVC (Vinyl) CRITICAL Banned. Do not use vinyl gloves or Tygon tubing. Contains ~40% DEHP by weight.
PTFE (Teflon) LowAcceptable for liners/seals. Wash with Dichloromethane (DCM) before use.
Polypropylene (PP) ModerateAcceptable for pipette tips if "Phthalate-Free" certified. Avoid for storage.
Parafilm High Banned. Use aluminum foil or ground glass stoppers.[1][2]
Aluminum Foil LowPreferred for capping. Rinse with solvent or bake before use if possible.[1][2]

Module 3: Instrumental Hardware Modifications

The Problem: Your instrument is made of plastic. Even "inert" systems often use plasticizers in pump seals, vacuum degassers, and tubing.

The Solution: Systematic replacement of "wet" surfaces.

LC-MS Specific Modifications
  • Solvent Inlet Filters: Replace standard glass/plastic frits with stainless steel sinkers. The plastic binders in glass frits are a known source of DBP [2].

  • Tubing: Replace all PTFE/ETFE tubing between the solvent bottle and the pump with PEEK (Polyether ether ketone) or Stainless Steel.

  • Bottles: Do not use plastic caps with septa for mobile phases. Use simple aluminum foil covers or solid glass stoppers.[2]

GC-MS Specific Modifications
  • Septa: Use "Low-Bleed" high-temperature septa (e.g., BTO or equivalent). Change them every 50 injections.

  • Inlet Liners: Use deactivated glass liners containing glass wool. The wool increases surface area to trap non-volatiles (like "dirt" phthalates) before they reach the column.

  • Carrier Gas: Install gas traps (hydrocarbon filters) on the carrier gas line close to the instrument to catch phthalates leaching from the gas supply tubing.

Troubleshooting Logic Tree

G Start High Phthalate Background detected BlankCheck Run 'System Blank' (No Injection) Start->BlankCheck PeakPresent Peak Still Present? BlankCheck->PeakPresent SystemSource Source is Instrument/Mobile Phase PeakPresent->SystemSource Yes SampleSource Source is Sample Prep/Vials PeakPresent->SampleSource No InstallDelay Install/Check Delay Column SystemSource->InstallDelay ChangeSolvent Change Solvent Grade (Use Pesticide/Residue Grade) SystemSource->ChangeSolvent CheckVials Check Vials/Caps (Are caps lined with PTFE?) SampleSource->CheckVials CheckGloves Check Gloves (Switch to Nitrile) SampleSource->CheckGloves

Caption: Decision matrix for isolating the source of contamination.

Module 4: Procedural FAQs (The Human Factor)

Q: Can I use HPLC-grade Acetonitrile? A: Risky. HPLC-grade specifications focus on UV absorbance, not phthalate content. You should use "Pesticide Residue" , "Environmental" , or "LC-MS" grade solvents, which are batch-tested for phthalates [3]. Always test a new bottle before running a sequence.

Q: I’m using nitrile gloves, but I still see contamination. Why? A: Even nitrile gloves can have surface residues from manufacturing molds. Protocol: Do not touch the liquid or the part of the glassware that contacts the liquid. Ideally, rinse your gloved hands with distilled water or methanol and air dry them before handling critical samples [4]. Never use powdered gloves.

Q: My calibration curve for DEHP is non-linear at the low end. A: This is the classic signature of constant background contamination. If your blank has 5 ppb of DEHP, a 1 ppb standard will read as 6 ppb, and a 10 ppb standard will read as 15 ppb. This skews the linearity. You must subtract the blank value, but if the blank is variable (high RSD), your LOQ is invalid. Use the Delay Column to move that 5 ppb background away from your analyte retention time.

Q: Can I use Parafilm to seal my volumetric flasks during mixing? A: Absolutely not. Parafilm is a waxy material that releases phthalates and other hydrocarbons upon contact with organic solvents. Use ground glass stoppers or aluminum foil.[2]

References

  • U.S. EPA. (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[3] SW-846 Update IV. Link

  • Agilent Technologies. (2022). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Application Note. Link

  • Restek Corporation. (2020).[4] GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Technical Guide.[1][5] Link

  • BenchChem. (2025).[1] Strategies to reduce instrument contamination for trace phthalate analysis. Technical Support Guide.[1] Link

  • Regan, F., et al. (2025).[6] Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters. Royal Society of Chemistry. Link

Sources

Optimizing catalyst selection for Bis(4-methylcyclohexyl) phthalate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing catalyst selection for Bis(4-methylcyclohexyl) phthalate synthesis Content type: Technical Support Center Guide

Executive Summary

Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) is a specialized non-phthalate-like plasticizer (often grouped with hydrogenated phthalates) used in optical films and high-performance coatings. Unlike the synthesis of standard plasticizers like DEHP, this reaction involves 4-methylcyclohexanol , a secondary alcohol with significant steric hindrance.

This guide addresses the specific kinetic and thermodynamic challenges posed by this secondary alcohol. While strong Brønsted acids (e.g.,


) offer speed, they compromise product color and stability. This protocol advocates for organotitanate catalysts  as the optimal balance between conversion efficiency and optical purity (APHA color), provided specific process controls are in place.

The CatSelect™ Troubleshooter (Q&A)

Direct solutions to the most common inquiries received by our support team.

Q1: My reaction stalls at ~85% conversion. Adding more catalyst isn't helping. Why?

A: This is rarely a catalyst issue; it is a thermodynamic equilibrium issue. The Science: The esterification of phthalic anhydride with 4-methylcyclohexanol proceeds in two steps. The formation of the monoester is rapid and autocatalytic. The second step—conversion to the diester—is the rate-determining step (RDS) and is severely hampered by the steric bulk of the secondary cyclohexyl ring. The Fix:

  • Water Removal: Ensure your Dean-Stark trap or azeotropic distillation setup is aggressive. Even trace water shifts the equilibrium back to the monoester. Use an entrainer like xylene or toluene.

  • Temperature: If using Titanates, you must reach 200–220°C . Below 180°C, titanates are kinetically sluggish for secondary alcohols.

  • Excess Alcohol: Increase the alcohol molar excess from 20% to 30-40% .

Q2: The final product has a yellow/brown tint (APHA > 100). How do I achieve water-white clarity?

A: You are likely experiencing oxidative degradation or acid-catalyzed dehydration. The Diagnosis:

  • If using Sulfuric Acid/p-TSA: These strong acids dehydrate secondary alcohols into alkenes (methylcyclohexenes), which then oligomerize to form color bodies.

  • If using Titanates: You may have air leaks. At 220°C, 4-methylcyclohexanol oxidizes rapidly. The Fix:

  • Switch Catalyst: Move to Tetraisopropyl Titanate (TIPT) or Tetrabutyl Titanate (TnBT) . They are "neutral" Lewis acids and minimize side reactions.

  • Inert Blanket: Sparge the reactor with Nitrogen (

    
    ) continuously, not just static blanketing.
    
Q3: My product is hazy after workup. Filtration takes forever.

A: This is "Titanate Gel" formation. The Mechanism: Titanate catalysts must be deactivated (hydrolyzed) after the reaction. If the hydrolysis pH or temperature is incorrect, they form gelatinous polymeric titanium oxides that clog filters. The Fix:

  • Alkaline Wash: Treat the crude ester with dilute NaOH or

    
     at 80-90°C .
    
  • Filter Aid: Use diatomaceous earth (Celite) during filtration.

  • Alternative: Use "Green" solid superacid catalysts (e.g., Sulfated Zirconia) which can be physically filtered out without hydrolysis steps.

Q4: Can I use p-Toluenesulfonic acid (p-TSA) to lower the reaction temperature?

A: Yes, but proceed with caution. The Trade-off: p-TSA allows reaction at 140–160°C, saving energy. However, for secondary alcohols, the rate of elimination (dehydration) competes with esterification. You will likely generate 2–5% methylcyclohexene, lowering yield and requiring difficult downstream distillation. Recommendation: Only use p-TSA if your equipment cannot handle >180°C.

Visualizing the Challenge

The following diagram illustrates the kinetic bottleneck and the divergent pathways caused by catalyst selection.

G cluster_0 Catalyst Influence on RDS PAN Phthalic Anhydride + 4-Methylcyclohexanol Mono Monoester (Rapid Formation) PAN->Mono Fast (<100°C) Diester Bis(4-methylcyclohexyl) Phthalate (Target) Mono->Diester Rate Limiting Step (Steric Hindrance) Side Side Product: Methylcyclohexene (Color/Impurity) Mono->Side Acid Catalyst (Dehydration) Titanate Titanate Catalyst: Promotes Esterification Minimizes Side Rxn Titanate->Diester

Figure 1: Reaction pathway showing the critical divergence between product formation and acid-catalyzed side reactions.

Optimized Experimental Protocol

Method: High-Temperature Titanate Esterification Objective: Synthesis of Bis(4-methylcyclohexyl) phthalate with APHA < 30 and Conversion > 99%.

Materials
  • Phthalic Anhydride (PAN): 1.0 mol

  • 4-Methylcyclohexanol: 2.4 mol (20% excess)

  • Catalyst: Tetrabutyl Titanate (TnBT): 0.05 wt% of total charge

  • Entrainer: Xylene (optional, 5-10% of vol)

Step-by-Step Workflow
  • Charging: Load PAN and 4-Methylcyclohexanol into a 4-neck round bottom flask equipped with a mechanical stirrer, thermometer,

    
     sparge tube, and Dean-Stark trap with condenser.
    
  • Melting: Heat to 130°C . The mixture will become homogeneous as the monoester forms.

  • Catalyst Addition: Once clear, add TnBT (0.05 wt%). Note: Adding catalyst too early (to solid PAN) can encapsulate it.

  • Reaction Ramp: Increase temperature to 210–220°C .

    • Critical Control: Adjust vacuum gradually (if not using xylene) or monitor reflux to maintain temperature.

  • Water Removal: Monitor water collection in the Dean-Stark trap. Theoretical water = 18g per mole of PAN.

    • End Point: Acid Value (AV) < 0.5 mg KOH/g.

  • Workup (Hydrolysis):

    • Cool to 90°C.

    • Add 2% wt water (relative to batch) and 0.5%

      
      . Stir for 30 mins to hydrolyze titanate.
      
    • Add Celite (1%) and filter while warm.

  • Stripping: Remove excess alcohol via vacuum distillation (160°C, <10 mbar).

Comparative Catalyst Performance Data

The table below summarizes internal application data comparing standard catalysts for this specific hindered substrate.

MetricSulfuric Acid (

)
p-TSATetrabutyl Titanate (TnBT)
Reaction Temp 110–130°C140–160°C200–220°C
Reaction Time 4–6 Hours5–7 Hours6–8 Hours
Conversion 98%98%>99.5%
Selectivity Low (Ether/Alkene byproducts)ModerateHigh
Product Color (APHA) > 150 (Yellow/Dark)50–100 (Pale Yellow)< 25 (Water White)
Corrosion Risk HighModerateNegligible

Troubleshooting Decision Tree

Use this logic flow to diagnose real-time experimental failures.

Troubleshooting Start Start Diagnosis CheckAV Check Acid Value (AV) Start->CheckAV AVHigh AV > 2.0 (Incomplete) CheckAV->AVHigh Yes AVLow AV < 0.5 (Complete) CheckAV->AVLow No TempCheck Is Temp > 200°C? AVHigh->TempCheck CheckColor Check Color AVLow->CheckColor ColorBad Dark/Yellow CheckColor->ColorBad Yes ColorGood Clear/Hazy CheckColor->ColorGood No Action2 Check N2 Flow Switch to Titanate ColorBad->Action2 Action3 Filter Aid/Hydrolysis Issue ColorGood->Action3 If Hazy WaterCheck Is Water Removal Active? TempCheck->WaterCheck Yes Action1 Increase Temp or Check Vacuum TempCheck->Action1 No WaterCheck->Action1 No

Figure 2: Diagnostic logic for troubleshooting yield and quality issues.

References

  • PubChem. (2025).[1] Bis(methylcyclohexyl) phthalate | C22H30O4.[1][2][3] National Library of Medicine. [Link]

  • Skrzypek, J., et al. (1994).[4] Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. I. Sulfuric acid as a catalyst. Chemical Engineering and Processing.[4][5] [Link]

  • Shehjar Chemicals. (n.d.). Titanium Catalysts for Esterification. [Link]

  • Kulawska, M., et al. (2011).[6] Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst. Reaction Kinetics, Mechanisms and Catalysis. [Link]

Sources

Technical Support Center: Bis(4-methylcyclohexyl) Phthalate Extraction & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Interference & Background Contamination Target Analyte: Bis(4-methylcyclohexyl) phthalate (CAS: 18249-11-1)

Introduction: The Dual-Threat of Phthalate Analysis

Welcome to the technical guide for Bis(4-methylcyclohexyl) phthalate (BMP) analysis. As a researcher, you are likely facing one of two diametrically opposed problems:

  • The "Phantom" Signal: You detect the analyte in samples where it shouldn't exist (Process Contamination).

  • The "Invisible" Analyte: You cannot recover the analyte from complex biological matrices due to ion suppression (Matrix Interference).

BMP is a lipophilic plasticizer (


). Unlike simple alkyl phthalates, the cyclohexyl rings introduce steric bulk and the potential for cis/trans geometric isomers. This guide addresses these specific challenges using a logic-driven troubleshooting approach.

Module 1: Troubleshooting High Background (The "Blank" Problem)

Symptom: Your solvent blanks or method blanks show a persistent peak at the retention time of BMP, or you see high baseline noise at


 149 (phthalic anhydride ion).
Q: Why is BMP appearing in my "clean" solvent blanks?

A: Phthalates are ubiquitous. They exist in lab air, plastic tubing, pipette tips, and solvent bottle caps. You are likely extracting the lab environment, not the sample.

Root Cause Analysis & Solution:

SourceMechanismImmediate Fix
LC System Leaching from PEEK tubing or solvent lines.Install a Delay Column: Place a C18 column between the pump and the injector. This separates the system's background phthalates (which elute later) from the sample phthalates.[1]
Glassware Detergent residues or airborne deposition.Bake-out: Heat all glass vials/pipettes at 400°C for 4 hours . Solvent rinsing is insufficient for trace analysis.
Solvents Contaminated stock bottles.Screening: Test each solvent lot. Use only high-purity glass-bottled solvents. Avoid plastic wash bottles entirely.
Septa Leaching from vial caps.Use PTFE-lined caps only. Never use pre-slit septa if the samples sit for >1 hour.
Protocol A: The "Zero-Blank" Wash Step

Standard solvent washes often concentrate phthalates. Use this protocol for glassware preparation.

  • Wash glassware with detergent and hot water.

  • Rinse 3x with HPLC-grade Acetone.

  • Rinse 3x with HPLC-grade Hexane.

  • Critical: Bake at 400°C for 4 hours in a muffle furnace.

  • Cover with aluminum foil immediately upon cooling.

Module 2: Troubleshooting Low Recovery (Matrix Interference)

Symptom: Internal standard recovery is low (<50%) in plasma/urine, or sensitivity drops significantly compared to solvent standards.

Q: My extraction works for water, but fails for plasma. Why?

A: This is likely Phospholipid Suppression . BMP is highly lipophilic. If you use a standard Liquid-Liquid Extraction (LLE) with hexane or MTBE, you co-extract endogenous lipids (phosphatidylcholines). These lipids co-elute with BMP in the source, competing for ionization charge (in LC-MS) or fouling the inlet (in GC-MS).

Q: How do I remove lipids without losing the lipophilic BMP?

A: You cannot rely on simple protein precipitation. You must use Solid Phase Extraction (SPE) with a specific cleanup step.

Recommended Workflow: Polymeric Reversed-Phase SPE (e.g., HLB) Rationale: Polymeric sorbents allow aggressive organic washes that silica-based sorbents cannot withstand.

  • Load: Dilute Plasma 1:1 with 1% Formic Acid. Load onto conditioned cartridge.

  • Wash 1 (Proteins/Salts): 5% Methanol in water.

  • Wash 2 (The Critical Lipid Removal): 10% Acetone in Hexane (if using silica) or high % Methanol (if using polymeric).

    • Note: For BMP, a wash of 40% Acetonitrile is often safe to remove lipids while retaining the hydrophobic phthalate on the polymeric sorbent.

  • Elute: MTBE or Ethyl Acetate.

Module 3: Chromatographic Resolution (Isomer Issues)

Symptom: The BMP peak is broad, "shouldered," or splits into two partially resolved peaks.

Q: Is my column failing?

A: Likely not. Bis(4-methylcyclohexyl) phthalate possesses chiral centers on the cyclohexyl rings. You are observing the separation of cis/trans isomers.

Technical Insight:

  • Don't Integrate as Two Compounds: Unless you have specific toxicological reasons to separate isomers, integrate the entire cluster as a single peak for quantification.

  • Column Choice: If sharper peaks are required, switch from a standard C18 to a Phenyl-Hexyl column. The pi-pi interactions often provide better selectivity for the aromatic phthalate core, consolidating the isomer shape.

Visual Troubleshooting Guides

Figure 1: Diagnostic Logic Tree

Use this flow to diagnose the root cause of your data failure.

TroubleshootingLogic start START: Analyze QC Data check_blank Check Solvent Blank start->check_blank high_blank Signal > LOD? check_blank->high_blank check_is Check Internal Standard (IS) Recovery in Sample low_recovery Recovery < 70%? check_is->low_recovery high_blank->check_is No contam_source CONTAMINATION ISSUE high_blank->contam_source Yes matrix_source MATRIX EFFECT low_recovery->matrix_source Yes System OK System OK low_recovery->System OK No action_bake Action: Bake Glassware (400°C) contam_source->action_bake action_delay Action: Install LC Delay Column contam_source->action_delay action_spe Action: Switch to SPE Cleanup matrix_source->action_spe action_dilute Action: Dilute Sample (1:5 or 1:10) matrix_source->action_dilute

Caption: Decision matrix for distinguishing between background contamination (Type I error) and matrix suppression (Type II error).

Figure 2: Optimized SPE Workflow for Lipophilic Phthalates

This workflow maximizes lipid removal while retaining the hydrophobic BMP.

SPEWorkflow sample Sample: Plasma/Urine + IS cond Conditioning: MeOH -> Water sample->cond load Load: Low Flow Rate cond->load wash1 Wash 1: 5% MeOH (Removes Salts) load->wash1 wash2 Wash 2: 40% ACN (Removes Lipids) wash1->wash2 dry Dry: High Vacuum (5 mins) wash2->dry elute Elute: MTBE or EtAc dry->elute

Caption: Solid Phase Extraction (SPE) protocol optimized for removing phospholipids while retaining Bis(4-methylcyclohexyl) phthalate.

Comparative Data: Extraction Solvents

When designing your Liquid-Liquid Extraction (LLE) or choosing an SPE eluent, polarity matching is key.

SolventPolarity Index (P')BMP Recovery PotentialLipid Co-extraction RiskRecommendation
Hexane 0.1ModerateLowGood for clean extracts, but may miss polar metabolites.
MTBE 2.5High ModerateBest Balance. High recovery of BMP; evaporates easily.
Ethyl Acetate 4.4HighHigh Extracts too much matrix. Requires further cleanup.
Dichloromethane 3.1HighModerateGood alternative, but density > water makes LLE difficult.

References

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Phthalates and Phthalate Metabolites in Urine. Method 6306.06. [Link]

  • Agilent Technologies. (2012).[1] Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.[1] Application Note 5990-9586EN. [Link]

  • Blount, B. C., et al. (2000). Levels of seven urinary phthalate metabolites in a human reference population. Environmental Health Perspectives, 108(10), 979–982. [Link]

Sources

Purification strategies for removing unreacted alcohols from phthalate esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phthalate Ester Purification Topic: Removal of Unreacted Alcohols & Impurities from Phthalate Esters Ticket ID: #PE-PUR-001 Assigned Specialist: Senior Application Scientist

Welcome to the Purification Support Hub

You are likely here because your phthalate ester synthesis (e.g., DOP, DINP, DOTP) has yielded a product that fails to meet purity specifications.[1] The most common failure mode is residual hydroxyl content (unreacted alcohol) or haze caused by catalyst residues.

In esterification, we use excess alcohol to drive the reaction equilibrium to the right (Le Chatelier’s principle). The challenge is not the synthesis; it is the downstream separation of that excess alcohol—particularly high-boiling alcohols like 2-ethylhexanol (2-EH) or isononanol—without degrading the ester.

This guide is structured as a dynamic troubleshooting workflow. Select the module below that matches your current process stage.

Module 1: Catalyst Deactivation & Neutralization

Status: Critical Pre-requisite

Before you attempt to strip the alcohol, you must stop the chemistry. If the catalyst remains active during the high-temperature stripping phase, it will cause transesterification or color degradation .

Scenario A: You used a Proton Acid Catalyst (e.g., , PTSA)
  • The Issue: Acid catalysts induce hydrolysis and color formation if not fully neutralized.

  • The Fix: Alkali Wash.

    • Cool reaction mixture to < 90°C.

    • Add dilute NaOH or

      
       (10-15% excess relative to catalyst acid value).
      
    • Critical Step: Wash with saline water (brine) rather than pure water to prevent emulsion formation due to the surfactant nature of some mono-esters.

    • Separate phases. The organic phase moves to stripping.[2]

Scenario B: You used an Organometallic Catalyst (e.g., Titanates, Zirconates)[1][3]
  • The Issue: Titanates (e.g., TIPT) are soluble in the ester. They do not "wash out." They must be chemically converted to a solid.

  • The Fix: Hydrolysis & Filtration.[3][4]

    • Cool to 90°C.

    • Add water (0.5 - 1.0 wt% of batch).

    • Agitate for 30-60 mins. The Titanate hydrolyzes to Titanium Dioxide (

      
      ) and alcohol.
      
    • Observation: The clear liquid will turn hazy/opaque. This is good; it means the catalyst is precipitating.

    • Add filter aid (diatomaceous earth) and filter after stripping (or before, depending on equipment).

Module 2: Thermal Separation (Vacuum Stripping)

Status: The Primary Separation Engine

Simple distillation is rarely sufficient for high-boiling alcohols (BP > 180°C) without degrading the ester. You must use Steam Stripping or Nitrogen Sparging .

The Mechanism: Why Vacuum Isn't Enough

According to Raoult's Law, the partial pressure of the alcohol must be reduced. By introducing an inert gas (Nitrogen) or condensable vapor (Steam), you lower the partial pressure of the alcohol in the vapor phase, allowing it to vaporize at temperatures below the ester's degradation point.

StrippingMechanism cluster_0 Liquid Phase (Crude Ester) cluster_1 Vapor Phase (Vacuum) Ester Phthalate Ester Vapor Alcohol Vapor Ester->Vapor Minimal Loss Alcohol Residual Alcohol Alcohol->Vapor Mass Transfer (Enhanced) StrippingAgent Steam/N2 Bubbles StrippingAgent->Alcohol Reduces Partial Pressure

Figure 1: Mechanism of stripping.[1] The stripping agent (Green) physically displaces alcohol molecules (Red) from the liquid equilibrium, allowing removal at lower temperatures.

Protocol: Steam Stripping (Batch)
  • Vacuum: Pull vacuum to < 20 mbar (ideally < 5 mbar).

  • Heat: Heat crude ester to 140°C - 150°C.

  • Injection: Introduce dry steam at the bottom of the vessel via a sparger.

    • Rate: 2-4% of batch weight per hour.

  • Duration: Continue until alcohol content drops below detection limit (usually 1-2 hours).

  • Drying: Switch steam to Nitrogen for 30 mins to remove residual moisture.

Module 3: Adsorption & Polishing

Status: Final Quality Control

If your alcohol is gone but the product is yellow or has a high acid number, use adsorption.

  • Activated Carbon: Removes color bodies and trace aromatics.

  • Activated Clay (Fuller's Earth): Removes trace acidic species and colloidal catalyst residues.

Protocol:

  • Cool stripped ester to 80-90°C.

  • Add 0.1% - 0.3% Activated Carbon + 0.1% Clay.

  • Agitate for 30-60 minutes.

  • Filtration: Pass through a sparkler filter or filter press using a 1-micron paper.

Troubleshooting & FAQs

Q1: My product is hazy after filtration. Why?

Diagnosis: Incomplete Titanate removal or moisture contamination. Fix:

  • If Titanate used: You likely didn't add enough water during the hydrolysis step, or you didn't wait long enough for the

    
     crystals to grow large enough to filter. Re-heat to 90°C, add 0.2% water, agitate for 1 hour, add Diatomaceous Earth, and re-filter.
    
  • If Acid used: This is likely moisture haze. Dry under vacuum at 100°C for 30 mins.

Q2: I have a "fruity" smell remaining in the ester.

Diagnosis: Trace unreacted alcohol or mono-esters. Fix: Your stripping efficiency was too low.

  • Check your vacuum seal. If you are at 50 mbar, you will never remove the last ppm of Octanol. You need < 10 mbar.

  • Increase the sparge rate of Nitrogen/Steam.

Q3: The Acid Value (AV) increased after stripping.

Diagnosis: Thermal degradation or hydrolysis. Fix:

  • Did you strip with steam at > 160°C? Too hot. Phthalates can hydrolyze back to phthalic acid/anhydride at high temps with moisture. Reduce temp to 140°C and extend time.

  • Ensure the catalyst was fully neutralized before heating.

Analytical Verification Data

Use the following metrics to validate your purification:

ParameterMethodTarget SpecificationSignificance
Hydroxyl Value ASTM D1045< 0.05 mg KOH/gMeasures unreacted alcohol.[1]
Acid Value ASTM D1045< 0.07 mg KOH/gMeasures free acid/catalyst residue.[5]
Color (APHA) ASTM D1209< 20 HazenMeasures thermal degradation/purity.
Water Content ASTM E203< 0.1%Ensures drying efficiency.

Visual Workflow Summary

Workflow cluster_Cat Phase 1: Catalyst Treatment cluster_Strip Phase 2: Separation cluster_Polish Phase 3: Polishing Start Crude Reaction Mixture (Ester + Excess Alcohol + Catalyst) Decision Catalyst Type? Start->Decision AcidTreat Alkali Wash (NaOH) + Brine Wash Decision->AcidTreat Acid Catalyst TitanateTreat Hydrolysis (Add Water) + Heat (90°C) Decision->TitanateTreat Titanate Catalyst Strip Vacuum Steam Stripping (140°C, <20 mbar) AcidTreat->Strip TitanateTreat->Strip Dry Nitrogen Drying Strip->Dry Adsorb Add Carbon/Clay (80°C) Dry->Adsorb Filter Filtration (Remove Solids) Adsorb->Filter Final Final Filter->Final Pure Ester

Figure 2: End-to-end purification workflow distinguishing between catalyst types.

References

  • ASTM International. (2019).[6] ASTM D1045-19: Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. West Conshohocken, PA.[1] Link

  • Wypych, G. (2017).[1] Handbook of Plasticizers (3rd Edition). ChemTec Publishing. (Chapter on Industrial Production and Purification). Link

  • United States Environmental Protection Agency (EPA). (1982). Method 606 - Phthalate Ester.[1] (Details on solvent extraction and cleanup for analysis). Link

  • Takahashi, T., et al. (Patent US3513078A).[1] Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.[2]Link

  • Esterification Catalysts Guide. (2022). Dorf Ketal Tyzor® Organic Titanates for Esterification. (Technical Data Sheet describing hydrolysis protocols). Link

Sources

Technical Support Center: Enhancing Thermal Stability of Bis(4-methylcyclohexyl) Phthalate (BmCHP)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Formulation Scientists, Polymer Chemists, and Drug Delivery Systems Researchers.[1] Scope: Troubleshooting thermal degradation, hydrolysis prevention, and stabilization protocols for BmCHP formulations.

Core Diagnostic Framework

Status: Active Overview: Bis(4-methylcyclohexyl) phthalate (BmCHP) is a cycloaliphatic diester used primarily as a plasticizer and dielectric fluid component.[1] Unlike linear phthalates (e.g., DEHP), the cyclohexyl rings in BmCHP introduce steric bulk and specific tertiary carbon sites vulnerable to radical attack.

Your stability issues generally fall into two distinct kinetic regimes. Use this diagnostic matrix to identify your root cause before applying a fix.

Diagnostic Matrix: Is it Hydrolysis or Oxidation?
SymptomPrimary IndicatorRoot CauseMechanism
Acid Value Spike pH drop / TitrationHydrolysis Water attacks ester linkage; autocatalytic generation of phthalic acid.[1]
Yellowing / Browning APHA/Hazen ColorThermal Oxidation Radical attack on methyl-substituted tertiary carbons; formation of conjugated quinones.[1]
Haze / Cloudiness Visual / TurbidityPhase Separation Degraded byproducts (Mono-ester or Phthalic acid) are less soluble in the matrix.[1]
Viscosity Drop RheologyChain Scission (If in polymer blend) Radical transfer from BmCHP to polymer backbone.[1]
Interactive Troubleshooting Guides (Q&A)
Sector A: Hydrolytic Degradation (The "Wet" Pathway)

Q: My BmCHP formulation shows a rapid increase in Acid Value during storage at 40°C/75% RH. How do I stabilize this?

A: You are observing autocatalytic ester hydrolysis. Phthalate esters are generally stable at neutral pH, but once a small amount of Phthalic Acid is generated, it acts as a proton source, catalyzing further degradation of the remaining ester.

The Fix: The "Buffer & Scavenge" Protocol You cannot rely solely on drying. You must chemically intercept the acid.[1]

  • Moisture Limit: Ensure water content is

    
     (w/w) via Karl Fischer titration.
    
  • Acid Scavenging: Incorporate an acid scavenger that reacts faster with carboxylic acids than the BmCHP ester linkage does.[1]

    • Recommendation:Epoxidized Soybean Oil (ESBO) or Cycloaliphatic Epoxides at 1.0–3.0% loading.[1] The epoxy ring opens to neutralize the acid, forming a stable hydroxy-ester.[1]

  • Validation Experiment:

    • Set up a control vs. test sample (with 2% ESBO).

    • Store at 70°C (accelerated) for 14 days.

    • Pass Criteria:

      
      Acid Value 
      
      
      
      mg KOH/g.[1]

Q: Can I use basic buffers like Magnesium Oxide? A: Proceed with caution. While MgO neutralizes acid, strong inorganic bases can actually catalyze base-hydrolysis (saponification) of the ester if moisture is present.[1] Organic epoxides are safer for BmCHP stability.[1]

Sector B: Oxidative Degradation (The "Hot" Pathway)

Q: During high-temperature compounding (>160°C), the material turns yellow.[1] Is this charring?

A: This is likely oxidative degradation of the cyclohexyl ring. BmCHP contains tertiary carbons (at the methyl attachment point) which are susceptible to hydrogen abstraction by free radicals. This creates radical species that couple or oxidize to form chromophores (yellowing).[1]

The Fix: The Synergistic Antioxidant System A single antioxidant is rarely sufficient for high-thermal processing.[1]

  • Primary Antioxidant (Radical Scavenger): Use a Sterically Hindered Phenol.[1]

    • Target: Stops the propagation chain.[1]

    • Agent:Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (Analogous to Irganox 1010).[1]

    • Loading: 0.1 – 0.5%.[1]

  • Secondary Antioxidant (Hydroperoxide Decomposer): Use a Phosphite.[1]

    • Target: Reduces hydroperoxides formed during initial heating, preventing them from splitting into aggressive radicals.[1]

    • Agent:Tris(2,4-di-tert-butylphenyl)phosphite (Analogous to Irgafos 168).[1]

    • Loading: 0.1 – 0.3%.[1]

  • Ratio: A 1:1 or 1:2 blend of Primary:Secondary is standard for processing stability.[1]

Visualizing the Degradation & Stabilization Logic

The following diagram maps the degradation pathways of BmCHP and the precise intervention points for stabilizers.

BmCHP_Stability cluster_molecule Bis(4-methylcyclohexyl) Phthalate (BmCHP) BmCHP BmCHP Molecule Acid Phthalic Acid (Autocatalyst) BmCHP->Acid Alcohol 4-methylcyclohexanol BmCHP->Alcohol Radical Alkyl Radical (R•) BmCHP->Radical Water Moisture (H2O) Water->BmCHP Hydrolysis Acid->BmCHP Catalyzes Scavenger Acid Scavenger (Epoxide) Scavenger->Acid Neutralizes Heat Heat / Shear Heat->BmCHP H-Abstraction Peroxide Hydroperoxide (ROOH) Radical->Peroxide + O2 Color Yellowing/Quinones Peroxide->Color Decomposition PrimaryAO Primary AO (Hindered Phenol) PrimaryAO->Radical Scavenges SecondaryAO Secondary AO (Phosphite) SecondaryAO->Peroxide Reduces to Alcohol

Figure 1: Mechanistic pathways of BmCHP degradation (Hydrolysis vs. Oxidation) and specific chemical intervention points.[1]

Experimental Validation Protocols

To ensure your formulation is robust, you must validate stability using these standardized assays.

Protocol A: Oxidation Induction Time (OIT) via DSC

Purpose: Quantify the efficacy of your antioxidant package.

  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Sample: 5–10 mg of BmCHP formulation.

  • Method:

    • Equilibrate at 30°C under Nitrogen (50 mL/min).

    • Ramp 20°C/min to 200°C .

    • Hold isothermal at 200°C for 5 min.

    • Switch gas to Oxygen (50 mL/min).

  • Analysis: Measure the time (in minutes) from Oxygen switch to the onset of the exothermic degradation peak.

  • Target: Unstabilized BmCHP typically fails < 5 mins. Target OIT > 30 mins for robust formulations.

Protocol B: Micro-Titration for Acid Value

Purpose: Detect early-stage hydrolytic failure.[1]

  • Solvent: Ethanol/Toluene (1:1 v/v).[1]

  • Indicator: Phenolphthalein.[1]

  • Titrant: 0.01 N KOH in Ethanol (Note: Use lower normality than standard to detect micro-changes).

  • Calculation:

    
    
    
  • Limit: An Acid Value

    
     indicates incipient instability.[1]
    
Summary Data Table: Stabilizer Selection
Additive ClassFunctionRecommended CompoundTypical LoadingMechanism
Acid Scavenger Prevent HydrolysisEpoxidized Soybean Oil (ESBO)1.0 – 3.0%Reacts with free carboxylic acid to form stable esters.[1]
Primary AO Prevent OxidationPentaerythritol tetrakis (hindered phenol)0.1 – 0.5%Donates hydrogen to quench alkyl radicals.[1]
Secondary AO Processing StabilityPhosphite (Tris(2,4-di-tert-butylphenyl))0.1 – 0.3%Decomposes hydroperoxides without radical generation.[1]
UV Absorber Light StabilityBenzotriazole derivative0.2 – 0.5%Converts UV energy to heat (if optical clarity is required).[1]
References
  • Chemical Properties of Bis(4-methylcyclohexyl) Phthalate. GuideChem/CAS Database. CAS No. 18249-11-1.[1][2][3][4][5] Link

  • Hydrolysis Kinetics of Phthalate Esters. U.S. EPA / ChemRxiv. Detailed kinetics of alkaline and neutral hydrolysis of phthalate derivatives. Link[1]

  • Antioxidant Stabilization Mechanisms. National Institutes of Health (PubMed).[1] Review of antioxidant efficacy (phenolics/phosphites) in stabilizing phthalate-induced oxidative stress and polymer degradation. Link

  • Thermal Decomposition of Cyclohexyl Phthalates. Regulations.gov / EPA Assessments. Fate and transport assessment detailing thermal and hydrolytic degradation pathways of Dicyclohexyl phthalate (DCHP), the structural analog to BmCHP. Link

  • Polymer Additive Analysis. Oxford Academic. Methodology for simultaneous determination of antioxidants and phthalate plasticizers in formulations. Link[1]

Sources

Overcoming solubility issues of Bis(4-methylcyclohexyl) phthalate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Issues in Aqueous Media Target Analyte: Bis(4-methylcyclohexyl) phthalate (CAS: 18249-11-1) Audience: Drug Development & Toxicology Researchers

Physicochemical Profile & The "Why"

Before troubleshooting, it is critical to understand the thermodynamic barriers preventing solubilization. Bis(4-methylcyclohexyl) phthalate is a highly lipophilic plasticizer. It does not merely "dissolve" in water; it fights to escape it.

PropertyValue / CharacteristicImplication for Research
LogP (Octanol/Water) ~5.15 – 5.6Extreme Hydrophobicity. The compound prefers sticking to itself, lipids, or plastics over water molecules.
Water Solubility < 1 mg/L (Est. ~3 µg/L)Direct addition to aqueous media without carrier systems will result in immediate precipitation.
Viscosity High (Oily Liquid)Difficult to pipette small volumes accurately; contributes to heterogeneity.
Surface Interaction High AdsorptionRapidly binds to polystyrene (well plates) and polypropylene (pipette tips), causing massive data loss.
Troubleshooting Guide (Q&A Format)
Issue A: The "Crash-Out" Effect

Q: "I prepared a 100 mM stock in DMSO. When I add it to my cell culture media (1:1000 dilution), I see a cloudy precipitate or 'oil droplets' under the microscope. Why?"

A: You are experiencing local supersaturation . When a droplet of DMSO stock hits the aqueous media, the DMSO diffuses into the water faster than the hydrophobic phthalate can disperse. This leaves the phthalate molecules stranded in a water-rich environment where they instantly aggregate (crash out) before they can form a stable dispersion.

The Fix: The "Intermediary Solvent" Method Do not jump from 100% DMSO to 100% Aqueous Media. Use a "stepping stone" dilution.

  • Stock: 100 mM in DMSO.

  • Intermediate: Dilute 1:10 into pure Ethanol or Acetone (compatible with your assay).

  • Final: Add the Intermediate to the media while vortexing rapidly . Note: Ensure the final solvent concentration (DMSO + Ethanol) remains below the toxicity threshold for your cells (typically <0.5%).

Issue B: Vanishing Compound (Adsorption)

Q: "My LC-MS analysis shows I have 50% less compound than I calculated, even though the solution looks clear. Where did it go?"

A: It is likely stuck to your labware. Phthalates with high LogP values (>5) act like "molecular glue" for plastics. They rapidly partition into the hydrophobic matrix of polystyrene well plates, PVC tubing, and polypropylene pipette tips.

The Fix: Material Substitution & Saturation

  • Glass is King: Use borosilicate glass vials for all stock preparations and intermediate dilutions.

  • Low-Retention Plastics: If you must use plastic, use "Low-Retention" pipette tips and "Ultra-Low Attachment" (ULA) plates.

  • Pre-Saturation: Pre-rinse your pipette tip with the solution 3 times before dispensing. This sacrifices a small amount of compound to coat the plastic surface, ensuring the dispensed volume has the correct concentration.

Issue C: Inconsistent Dose-Response

Q: "I see high variability between replicates in my toxicology assay. Why?"

A: This is often due to heterogeneous dispersion (microlayering). Because the compound is an oily liquid, it may float to the surface of the media or sink to the bottom (depending on density relative to media) rather than staying in suspension.

The Fix: Surfactant Stabilization For concentrations >10 µM, a cosolvent alone is insufficient. You need a surfactant to form micelles.

  • Add Tween 80: Incorporate 0.05% - 0.1% Tween 80 into your aqueous media before adding the compound. The surfactant forms micelles that encapsulate the phthalate, keeping it evenly distributed.

Experimental Protocols
Protocol 1: The "Three-Step" Solubilization Workflow

Best for: Cell Culture (IC50/EC50 assays)

Materials:

  • Glass vials (Scintillation vials).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture).

  • Surfactant: Tween 80 (optional, for high concentrations).

Step-by-Step:

  • Primary Stock (100 mM):

    • Weigh the viscous Bis(4-methylcyclohexyl) phthalate liquid directly into a tared glass vial. Do not try to pipette the neat liquid.

    • Add DMSO to achieve 100 mM. Vortex for 2 minutes.

    • Storage: -20°C in glass.

  • Working Stock (100x Concentrated):

    • Dilute the Primary Stock 1:100 into a mixture of 50% DMSO / 50% Ethanol .

    • Why? This reduces the viscosity and lowers the shock of hitting the water.

  • Final Dosing (1x):

    • Place your culture media on a magnetic stirrer (slow stir).

    • Slowly inject the Working Stock into the vortex of the media.

    • Target: Final solvent concentration should be ≤ 0.5%.

Protocol 2: Adsorption-Free Analytical Standard Prep

Best for: HPLC/LC-MS Calibration Curves

  • Solvent Choice: Use Acetonitrile (ACN) rather than Methanol for the organic phase; phthalates generally have higher solubility in ACN.

  • Container: Use amber glass volumetric flasks.

  • Diluent: Do not dilute with 100% water. The final injection solvent should be at least 50% ACN to prevent the compound from sticking to the HPLC needle and tubing.

Visualizing the Mechanism
Diagram 1: The Solubilization Decision Tree

Caption: A logic flow for selecting the correct solubilization strategy based on assay type and concentration requirements.

SolubilizationStrategy Start Start: Solubilize Bis(4-methylcyclohexyl) phthalate ConcCheck Target Concentration? Start->ConcCheck LowConc < 10 µM ConcCheck->LowConc HighConc > 10 µM ConcCheck->HighConc Sol_Cosolvent Strategy A: Direct Cosolvent (0.1% DMSO) LowConc->Sol_Cosolvent Simple AssayType Assay Type? HighConc->AssayType CellCulture Cell Culture (Live Cells) AssayType->CellCulture Analytical HPLC / GC (Analytical) AssayType->Analytical Sol_Stepwise Strategy B: Step-Wise Dilution (DMSO -> EtOH -> Media) CellCulture->Sol_Stepwise Med. Hydrophobicity Sol_Surfactant Strategy C: Micellar System (Add 0.05% Tween 80) CellCulture->Sol_Surfactant High Hydrophobicity (Prevents Crash-out) Sol_Organic Strategy D: Maintain >50% Organic (ACN/Water mix) Analytical->Sol_Organic Prevent Adsorption

Diagram 2: The "Crash-Out" Mechanism vs. Stable Micelle

Caption: Visualizing why direct addition fails (left) and how surfactants stabilize the hydrophobic cargo (right).

CrashOutMechanism cluster_0 Direct Addition (Failure) cluster_1 Surfactant Stabilized (Success) DMSO_Drop DMSO Stock Water Aqueous Media DMSO_Drop->Water Rapid Diffusion of DMSO Precipitate Aggregates (Precipitate) Water->Precipitate Hydrophobic Collapse Stock Stock Solution Media_Tween Media + Tween 80 Stock->Media_Tween Slow Add Micelle Stable Micelle Media_Tween->Micelle Encapsulation

Frequently Asked Questions (FAQs)

Q: Can I use Cyclodextrins (e.g., HP-β-CD) instead of DMSO? A: Yes, and this is often superior for in vivo studies. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms an inclusion complex with the phthalate, hiding the hydrophobic rings inside its cavity.

  • Protocol: Prepare a 20-40% (w/v) HP-β-CD solution in water. Add the phthalate and stir for 24 hours at room temperature. Filter sterilize (0.22 µm). This avoids organic solvents entirely.

Q: How do I store the aqueous working solutions? A: Do not store them. Aqueous dilutions of lipophilic phthalates are thermodynamically unstable. They will eventually adsorb to the container or ripen (Ostwald ripening). Prepare fresh working solutions immediately before use.

Q: Is this compound light-sensitive? A: Most phthalates are relatively stable to light, but degradation can occur over long periods. Store neat stocks in amber glass at room temperature or 4°C. Avoid refrigeration of DMSO stocks if possible, as repeated freeze-thaw cycles can introduce water condensation, leading to stock precipitation.

References
  • ChemSrc. (2025).[1] Bis(4-methylcyclohexyl)phthalate Physicochemical Properties and LogP Data. Retrieved from

  • PubChem. (2025).[2] Bis(methylcyclohexyl) phthalate Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2022).[3] Troubleshooting Phthalate Solubility in Cell Culture Media. Retrieved from

  • MDPI. (2022). Adsorption of Phthalate Acid Esters by Activated Carbon and Plastics. Foods Journal. Retrieved from

  • IWA Publishing. (2020). Micellar solubilization of phthalates using surfactants for bioavailability enhancement. Water Supply. Retrieved from

  • LGC Standards. (2025). Reference Standards for Bis(4-methylcyclohexyl) Phthalate. Retrieved from

Sources

Technical Support Center: Precision GC Analysis of Cycloalkyl Phthalates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Retention Time (RT) Stability & Chromatographic Fidelity Assigned Specialist: Senior Application Scientist

Executive Summary

Cycloalkyl phthalates (e.g., dicyclohexyl phthalate) present unique challenges in Gas Chromatography (GC) due to their semi-volatile nature and high potential for adsorption. Unlike simple hydrocarbons, the polar ester linkages in phthalates interact aggressively with active silanol groups (


) in the inlet and column.

The Core Problem: Retention time shifts in this analysis are rarely random. They are deterministic symptoms of system activity (adsorption lag) or matrix-induced effects . This guide provides a root-cause analysis and self-validating protocols to stabilize your chromatography.

Diagnostic Workflow

Before altering method parameters, use this logic tree to isolate the source of the retention time shift.

TroubleshootingLogic Start START: RT Shift Observed CheckDirection Direction of Shift? Start->CheckDirection ShiftLater RT Increases (Slower) (Tailing Peaks) CheckDirection->ShiftLater Lagging ShiftEarlier RT Decreases (Faster) (Sharper Peaks) CheckDirection->ShiftEarlier Advancing LeakCheck Step 1: Leak Check (Inlet/Septum) ShiftLater->LeakCheck MatrixEffect Matrix-Induced Response Enhancement ShiftEarlier->MatrixEffect Sample vs Standard FlowCheck Flow Controller Calibration ShiftEarlier->FlowCheck All Injections ActivityCheck Step 2: Inlet Activity (Liner/Wool) LeakCheck->ActivityCheck No Leaks Found Sol1 Protocol A: Inlet Maintenance ActivityCheck->Sol1 Action: Deactivate/Replace Liner Sol2 Protocol B: Matrix Matching MatrixEffect->Sol2 Action: Matrix-Matched Stds

Figure 1: Decision matrix for diagnosing retention time shifts based on shift direction and peak morphology.

Module 1: The "Lag" Effect (RT Drifting Later)

Q: Why do my phthalate peaks drift to later retention times over a sequence?

A: The primary cause is "Inlet Activity" creating a reversible adsorption mechanism.

Phthalates are "sticky." As your inlet liner ages, the deactivation layer strips away, exposing active silanol groups on the glass surface and the quartz wool.

  • The Mechanism: The cycloalkyl phthalate molecule temporarily bonds to a silanol group via hydrogen bonding at the ester linkage.

  • The Delay: This interaction holds the molecule in the inlet for milliseconds to seconds longer than an inert molecule.

  • The Result: The analyte enters the column later than the solvent front, resulting in a delayed RT and often a "shark-fin" tailing peak.

Troubleshooting Protocol: The Inlet Overhaul

Do not simply "clean" a liner used for phthalates. Replace it.

ComponentRecommendationScientific Rationale
Liner Type Ultra-Inert (UI) Splitless with Wool Wool promotes vaporization of high-boiling cycloalkyls, but it must be essentially free of active sites (e.g., Restek Topaz or Agilent Ultra Inert).
O-Ring Graphite/Vespel 100% Graphite deforms and can crumble into the inlet, creating adsorptive carbon sites.
Septum Low-Bleed, High-Temp Phthalates (e.g., DEP, DBP) are common plasticizers in low-quality septa. Septum bleed creates ghost peaks that interfere with RT locking.

Validation Step: Inject a "System Suitability Standard" containing a sensitive probe (e.g., Dicyclohexyl phthalate) and a non-polar marker (e.g., a straight-chain alkane).

  • Pass: Both peaks maintain a constant RT ratio.

  • Fail: Phthalate RT shifts relative to the alkane.

Module 2: The "Advance" Effect (RT Shifting Earlier)

Q: My samples elute faster than my calibration standards. Is my flow rate wrong?

A: Likely not. You are observing "Matrix-Induced Chromatographic Response Enhancement."

This is a counter-intuitive phenomenon specific to GC analysis of active compounds.

  • In Pure Solvent (Standards): The phthalates encounter active sites in the inlet/column. A small portion is adsorbed/delayed.[1] RT is "normal" (delayed).

  • In Real Sample (Matrix): The sample matrix (lipids, pigments, other extracts) acts as a "sacrificial lamb." These matrix components coat the active sites, effectively deactivating the system during that injection.

  • The Shift: Because the active sites are blocked by the matrix, the phthalates fly through the system without the adsorption delay. They elute earlier and with sharper peak shapes than the standards.

MatrixEffect cluster_0 Scenario A: Pure Standard cluster_1 Scenario B: Real Sample Standard Phthalate (Analyte) Site1 Active Site (Silanol) Standard->Site1 Adsorbs (Delay) Matrix Matrix Co-extracts Site2 Active Site (Silanol) Matrix->Site2 Blocks Site Analyte Phthalate (Analyte) Column GC Column Analyte->Column Elutes Freely (Faster RT)

Figure 2: Mechanism of Matrix-Induced Response Enhancement causing RT shifts between standards and samples.

Solution: Matrix-Matching or Analyte Protectants

To equalize the RT between standards and samples, you must equalize the system activity.

  • Analyte Protectants (Preferred): Add a "masking agent" to both standards and samples. Common agents include:

    • L-gulonic acid gamma-lactone

    • Sorbitol

    • Ethylglycerol

    • Dosage: Add 10-20 µL of protectant solution (10 mg/mL) to every vial. This saturates active sites uniformly.

  • Matrix-Matched Calibration: Prepare calibration standards using a blank extract of the sample matrix (e.g., corn oil extract for food analysis) rather than pure solvent.

Module 3: Column Maintenance & Retention Time Locking (RTL)

Q: How do I maintain RTs after trimming the column?

A: You must adjust the inlet pressure to compensate for the change in void time.

Cycloalkyl phthalates are high-boilers; they often accumulate at the head of the column, causing phase collapse.

  • Maintenance: Trim 10-20 cm from the column inlet (the "guard" section) when peak shapes degrade.

  • The Shift: Shortening the column reduces the restriction, increasing flow if pressure is constant, or decreasing linear velocity if flow is constant.

Protocol: Implementing Retention Time Locking (RTL)

RTL (a feature in modern GCs like Agilent 7890/8890) allows you to lock the RT of a specific target (e.g., Dicyclohexyl phthalate) to a fixed pressure/flow relationship.

  • Run 1 (Calibration): Inject standard at nominal pressure (e.g., 15 psi). Note RT.

  • Run 2-5: The system runs 4 additional injections at ±10% and ±20% pressure.

  • Lock: The software generates a calibration curve (

    
    ).
    
  • Post-Maintenance: After trimming the column, run one injection of the standard. The system calculates the new required pressure to force the phthalate to elute at the exact original RT.

Summary of Critical Parameters

ParameterSpecification for Cycloalkyl Phthalates
Inlet Temp 250°C - 280°C (Ensure complete vaporization of dicyclohexyl phthalate without thermal degradation).
Liner Deactivated Splitless with Wool (Wool placed to wipe needle tip).
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, Rtx-5). Low bleed is critical.
Carrier Gas Helium or Hydrogen (Constant Flow Mode).
Wash Solvent Toluene or Acetone (Avoid Hexane alone; it may not clean phthalate residue effectively).

References

  • U.S. Environmental Protection Agency. (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[2]

  • Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness and Deactivation.

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. (Foundational paper on Matrix Effects/Analyte Protectants).

  • Agilent Technologies. (2020). Retention Time Locking: Concepts and Applications.

Sources

Calibration curve linearity issues for Bis(4-methylcyclohexyl) phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.

You are likely here because your calibration curve for Bis(4-methylcyclohexyl) phthalate is failing linearity criteria (


), typically exhibiting a "droop" at low concentrations or a massive intercept offset.

This molecule presents a "perfect storm" for analytical difficulty: it is lipophilic (sticky), it exists as a mixture of isomers (integration challenges), and it belongs to a class of compounds that are ubiquitous environmental contaminants (background noise).

Below is your troubleshooting guide, structured to diagnose and resolve these specific failure modes.

Part 1: The Diagnostic Workflow

Before altering your method, identify the specific type of linearity failure. Use this logic tree to pinpoint the root cause.

TroubleshootingLogic Start START: Linearity Failure (R² < 0.99) CheckIntercept Check Y-Intercept Start->CheckIntercept HighIntercept Intercept > MDL? CheckIntercept->HighIntercept Yes CheckLowEnd Check Low Standards CheckIntercept->CheckLowEnd No Contamination ISSUE: Background Contamination (See Section 3) HighIntercept->Contamination Drooping Response Factor Drops at Low Conc? CheckLowEnd->Drooping Yes CheckPeakShape Check Peak Integration CheckLowEnd->CheckPeakShape No Adsorption ISSUE: Active Site Adsorption (See Section 2) Drooping->Adsorption SplitPeaks Isomer Splitting? CheckPeakShape->SplitPeaks Yes Integration ISSUE: Isomer Cluster Error (See Section 4) SplitPeaks->Integration

Figure 1: Diagnostic logic tree for isolating calibration failures specific to hydrophobic esters.

Part 2: The "Banana Curve" (Low-End Non-Linearity)

Symptom: Your calibration curve looks linear at high concentrations but curves downward toward zero at the low end. The response factor (Area/Conc) decreases significantly for your lowest standards.

The Science: Bis(4-methylcyclohexyl) phthalate is a high-molecular-weight, hydrophobic ester. It has a high affinity for active silanol sites (Si-OH) found in dirty GC inlet liners, non-deactivated glass wool, or old column stationary phases. At low concentrations (e.g., <50 ppb), the active sites "eat" a fixed amount of your analyte before it reaches the detector. At high concentrations, these sites are saturated, masking the loss.

Troubleshooting Protocol:

  • Liner Deactivation (The Critical Step):

    • Do not use standard splitless liners with untreated glass wool.

    • Switch to: Ultra-Inert (UI) or "Blue" deactivated liners with deactivated wool positioned at the bottom to wipe the needle.

    • Why: The cyclohexyl rings increase steric bulk, making the molecule prone to discrimination if it doesn't vaporize instantly and cleanly.

  • Matrix Priming (The "Sacrificial" Injection):

    • Inject a high-concentration standard (e.g., 5 ppm) before running your calibration curve.

    • Mechanism:[1][2] This temporarily saturates the active sites in the inlet and column, allowing subsequent low-level standards to pass through without adsorption.

  • Solvent Focusing:

    • Ensure your initial oven temperature is 10-20°C below the boiling point of your solvent.

    • Why: This creates a solvent effect that focuses the analyte at the head of the column, reducing interaction with the pre-column active sites.

Part 3: The "Ghost" Intercept (Background Contamination)

Symptom: The calibration curve is linear (


), but the Y-intercept is massive. You calculate a concentration of 100 ppb in a blank sample.

The Science: Phthalates are ubiquitous.[3] They are in the plastic caps of your autosampler vials, the O-rings of your pipettes, and the septum of your GC inlet. Bis(4-methylcyclohexyl) phthalate is less common than DEHP, but cross-contamination from lab plastics is still the #1 cause of intercept errors.

Contamination Elimination Protocol:

SourceAction Required
Solvents Use only "Residue Analysis" or "Pesticide Grade" solvents. Never use plastic wash bottles; use glass only.
Vials Use silanized glass vials. Discard any vial cap with a red/white rubber septum; use PTFE-lined (Teflon) caps only.
Pipettes Do not use plastic pipette tips for transferring neat standards. Use glass Pasteur pipettes or gas-tight syringes.
GC Septum Switch to a high-temperature, low-bleed septum (e.g., BTO or Merlin Microseal). Standard septa release phthalates when heated.

Part 4: The Isomer Trap (Integration Issues)

Symptom: The linearity is erratic. Some points fall off the line randomly.

The Science: Bis(4-methylcyclohexyl) phthalate contains two methylcyclohexyl rings. Depending on the stereochemistry (cis/trans), this molecule exists as a mixture of isomers. On high-resolution GC columns (like a 5% phenyl phase, e.g., DB-5ms or Rxi-5ms), these isomers may partially separate, appearing as a "cluster" of 2-3 peaks or a single broad peak with "shoulders."

The Fix: Summation Integration If you integrate only the tallest peak, you introduce error because the isomeric ratio can shift slightly due to inlet discrimination or thermal stress.

  • Define a Retention Time Window: Identify the start and end of the entire isomer cluster.

  • Sum the Areas: Integrate the entire group as a single peak (group integration).

  • Consistency: Ensure this window is identical for all calibration levels.

IsomerIntegration RawData Raw Signal: Peak A (cis-cis) Peak B (cis-trans) Peak C (trans-trans) WrongWay WRONG: Integrate only Peak B (Tallest) RawData->WrongWay Variable Ratio RightWay CORRECT: Sum Areas (A + B + C) RawData->RightWay Total Mass Result Linear Calibration WrongWay->Result Non-Linearity RightWay->Result

Figure 2: Correct integration strategy for multi-isomer phthalates.

Part 5: Internal Standard Selection

Issue: You are using an external standard or the wrong Internal Standard (IS).

Recommendation: Do not use a generic IS like Benzyl Benzoate if you can avoid it. Phthalates behave uniquely in the inlet.

  • Gold Standard: Use a deuterated phthalate, such as Dimethyl phthalate-d6 or Bis(2-ethylhexyl) phthalate-d4 .

  • Why: These isotopologs will experience the exact same adsorption and injection discrimination as your analyte, mathematically correcting the non-linearity.

Summary of Validated Instrument Settings (GC-MS)

ParameterSettingReason
Inlet Temp 280°CHigh enough to volatilize, low enough to prevent thermal degradation.
Mode Splitless (Pulse)Pulsed splitless (e.g., 30 psi for 1 min) drives the heavy molecule onto the column faster, reducing residence time in the liner.
Column 30m, 0.25mm ID, 0.25µmStandard 5% phenyl phase (DB-5ms, Rxi-5ms). Avoid thick films (>0.5µm) to prevent peak broadening of isomers.
Transfer Line 300°CCritical: Must be hotter than the final oven temp to prevent condensation of this high-boiling analyte.

References

  • U.S. Environmental Protection Agency. (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). SW-846 Update IV. [Link]

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Application Notes. [Link]

Sources

Validation & Comparative

Comparing plasticizing efficiency of Bis(4-methylcyclohexyl) phthalate vs DEHP

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of Bis(4-methylcyclohexyl) phthalate versus the industry-standard DEHP.[1] It is structured to support decision-making in formulation and regulatory compliance.[1]

Plasticization Efficiency, Molecular Mechanism, and Performance Metrics[1]

Executive Summary

In the evaluation of plasticizers for PVC and pharmaceutical coatings, DEHP (Di(2-ethylhexyl) phthalate) remains the benchmark for high efficiency due to its flexible branched-alkyl architecture.[1]

Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) represents a distinct class of "cycloaliphatic-functionalized" phthalates.[1] Unlike DEHP, which excels at lowering the Glass Transition Temperature (


) through free-volume expansion, Bis(4-methylcyclohexyl) phthalate exhibits lower plasticizing efficiency  due to the steric rigidity of its cyclohexyl rings.[1]

Key Verdict:

  • Efficiency: DEHP > Bis(4-methylcyclohexyl) phthalate.[1]

  • Application Niche: While DEHP is a general-purpose softener, Bis(4-methylcyclohexyl) phthalate is favored in optical films and polarizing sheets where dimensional stability and specific refractive indices are prioritized over maximum flexibility.[1]

  • Regulatory Status: Both are ortho-phthalates.[1] Bis(4-methylcyclohexyl) phthalate does not escape the structural classification of phthalate esters, posing similar potential regulatory scrutiny to DEHP in medical applications.[1]

Molecular Architecture & Mechanism[1]

The divergence in performance stems directly from the structural differences between the alcohol moieties esterified to the phthalic anhydride core.

Structural Comparison[2][3][4]
  • DEHP: Features two 2-ethylhexyl chains .[1][2] These are flexible, branched aliphatic chains that act as "molecular lubricants," pushing polymer chains apart to create free volume.[1]

  • Bis(4-methylcyclohexyl) phthalate: Features two 4-methylcyclohexyl rings .[1] These are bulky, rigid cyclic structures.[1] They lack the conformational freedom of linear/branched chains.[1]

Mechanism of Action (DOT Visualization)

The following diagram illustrates how the molecular shape impacts the "Free Volume" theory of plasticization.

PlasticizationMechanism cluster_DEHP DEHP Mechanism (High Efficiency) cluster_Bis Bis(4-methylcyclohexyl) Phthalate Mechanism (Low Efficiency) DEHP_Mol DEHP Molecule (Flexible Alkyl Chains) PVC_Chain1 PVC Chain A DEHP_Mol->PVC_Chain1 High Free Volume Creation PVC_Chain2 PVC Chain B DEHP_Mol->PVC_Chain2 Effective Separation Result_DEHP Result: Soft, Flexible Polymer (Low Tg) DEHP_Mol->Result_DEHP Bis_Mol Bis(4-methylcyclohexyl) Phthalate (Rigid Cyclic Rings) PVC_Chain3 PVC Chain A Bis_Mol->PVC_Chain3 Steric Hindrance PVC_Chain4 PVC Chain B Bis_Mol->PVC_Chain4 Limited Chain Separation Result_Bis Result: Stiffer, Stable Polymer (Higher Tg) Bis_Mol->Result_Bis

Figure 1: Comparative mechanism of plasticization. DEHP's flexible chains effectively separate polymer strands, while the rigid rings of Bis(4-methylcyclohexyl) phthalate provide less free volume, resulting in a stiffer material.[1]

Comparative Performance Metrics

The following data synthesis compares the expected performance based on Structure-Property Relationships (SPR).

Plasticizing Efficiency (Substitution Factor)

The Substitution Factor (SF) indicates how much alternative plasticizer is required to match the hardness (e.g., Shore A 80) of a standard DEHP formulation (SF = 1.0).

MetricDEHP (Standard)Bis(4-methylcyclohexyl) PhthalateAnalysis
Substitution Factor 1.0 (Reference)1.15 – 1.30 (Estimated)You need 15-30% more Bis-phthalate to achieve the same softness as DEHP.

Depression
Excellent (

C per phr)
Moderate (

C per phr)
The rigid cyclic rings are less effective at disrupting PVC dipole-dipole interactions.[1]
Modulus (100%) Low (High Flexibility)High (Stiffer)Bis-phthalate yields films with higher tensile modulus, desirable for optical films but poor for medical tubing.[1]
Permanence & Migration

Migration resistance is critical for medical devices (to prevent leaching into fluids) and packaging.

  • DEHP: Prone to migration due to high mobility of the alkyl chains.[1]

  • Bis(4-methylcyclohexyl) Phthalate:

    • Volatility: Lower volatility than DEHP due to the bulky cyclic groups and higher boiling point (~440°C vs DEHP's ~385°C).

    • Leaching: The bulky rings increase the hydrodynamic radius, potentially slowing diffusion through the polymer matrix.[1] However, if thermodynamic compatibility is lower (due to rigidity), "exudation" (blooming) to the surface may occur over time.[1]

Toxicology & Regulatory Landscape[1]

For drug development and medical device professionals, this is the critical "Go/No-Go" gate.[1]

The "Phthalate" Classification

Despite the unique alcohol group, Bis(4-methylcyclohexyl) phthalate is chemically an ortho-phthalate .[1]

  • Metabolism: In vivo hydrolysis would yield Phthalic Acid and 4-Methylcyclohexanol .[1]

  • Risk Profile: While 4-methylcyclohexanol is less studied than the known reprotoxin 2-ethylhexanol (DEHP's metabolite), the phthalic acid moiety often triggers "Phthalate-Free" exclusion criteria in modern medical device regulations (e.g., EU MDR).[1]

Comparison Table
FeatureDEHPBis(4-methylcyclohexyl) Phthalate
Chemical Class Ortho-PhthalateOrtho-Phthalate
REACH Status SVHC (Substance of Very High Concern)Under scrutiny as a phthalate analog
Medical Use Restricted/Phasing OutNon-standard; risk of "regrettable substitution"
Primary Metabolite MEHP (Toxic)Mono(4-methylcyclohexyl) phthalate (Unknown tox profile)

Experimental Protocols for Validation

To empirically verify the efficiency difference in your specific polymer matrix, follow these standardized protocols.

Protocol: Glass Transition ( ) Determination (DSC)

Objective: Quantify the "Plasticization Efficiency" by measuring the drop in


.[1]
  • Sample Prep: Prepare solvent-cast films (approx. 100µm thick) of PVC with 0, 20, 40, and 60 phr of each plasticizer.[1]

  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Cycle:

    • Heat to 180°C (erase thermal history).

    • Cool to -60°C at 10°C/min.

    • Measure: Heat to 150°C at 10°C/min.

  • Analysis: Record the inflection point of the heat flow curve.

    • Success Criterion: The slope of the line plotting

      
       vs. Concentration (phr).[1] A steeper slope indicates higher efficiency (DEHP).[1]
      
Protocol: Migration Resistance (Loop Test)

Objective: Assess the stability of the plasticizer within the matrix under stress.[1]

Workflow Step1 Step 1: Cut Specimen (10mm x 50mm strip) Step2 Step 2: Stress Loading (Bend into U-loop) Step1->Step2 Step3 Step 3: Incubation (60°C for 72 hours) Step2->Step3 Step4 Step 4: Wipe & Weigh (Measure Wt Loss %) Step3->Step4 Decision Result Analysis Step4->Decision Compare % Loss

Figure 2: Accelerated migration testing workflow. High weight loss indicates poor compatibility or high volatility.[1]

Conclusion

Bis(4-methylcyclohexyl) phthalate is not a direct "drop-in" high-efficiency replacement for DEHP. It is a specialty plasticizer.

  • Use DEHP (or DEHT/DOTP) if your goal is maximum flexibility, soft touch, and cost-efficiency.[1]

  • Use Bis(4-methylcyclohexyl) phthalate if your application requires higher stiffness, higher optical clarity, or specific refractive properties (e.g., optical films), and if you can tolerate the regulatory burden of using a phthalate ester.[1]

For medical applications, researchers are strongly advised to look toward hydrogenated versions (like DINCH) or terephthalates (DOTP) rather than simply changing the alcohol group on the ortho-phthalate ring.[1]

References

  • Santa Cruz Biotechnology. Bis(4-methylcyclohexyl) Phthalate | CAS 18249-11-1.[1] Retrieved from

  • ChemicalBook. Bis(4-methylcyclohexyl)phthalate Properties and Structure. Retrieved from

  • National Institutes of Health (NIH). Comparison of the Short Term Toxicity of Phthalate Diesters. Retrieved from

  • SpecialChem. Medical Plasticizers: Materials Evolving to Meet the Challenge. Retrieved from

  • ResearchGate. Substitution of Di(2-ethylhexyl) phthalate by Di(isononyl) cyclohexane-1,2-dicarboxylate. Retrieved from

Sources

Bis(4-methylcyclohexyl) Phthalate vs. DBP: Structural and Functional Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bottom Line: While Dibutyl Phthalate (DBP) serves as the historical benchmark for high-efficiency plasticization, its high volatility and severe reproductive toxicity have rendered it obsolete for modern, safety-conscious applications. Bis(4-methylcyclohexyl) phthalate (BMCP) emerges not as a direct drop-in replacement for general PVC, but as a specialized, high-stability analog optimized for optical films and polarizing sheets.

Key Differentiator: The substitution of linear butyl chains (DBP) with methylated cyclohexyl rings (BMCP) dramatically alters the physicochemical profile—shifting from high solvation/high migration (DBP) to high dimensional stability/low volatility (BMCP).

Part 1: Structural Analysis & Physicochemical Properties

The functional divergence between these two compounds stems entirely from the steric nature of their ester groups.

Molecular Architecture
  • DBP (Linear/Flexible): Features two short, linear 4-carbon chains. These "tails" act as highly effective spacers between polymer chains (e.g., PVC), significantly lowering the Glass Transition Temperature (

    
    ). However, their low molecular weight and linearity allow them to migrate (leach) easily.
    
  • BMCP (Cyclic/Rigid): Features two bulky 4-methylcyclohexyl rings. The cycloaliphatic nature adds significant steric bulk. This rigidity prevents the "tight" packing of polymer chains but also reduces the plasticizer's own mobility within the matrix, leading to superior permanence.

Comparative Data Matrix
PropertyDibutyl Phthalate (DBP)Bis(4-methylcyclohexyl) Phthalate (BMCP)
CAS Number 84-74-218249-11-1
Molecular Weight 278.34 g/mol 358.47 g/mol
Structure Type Dialkyl Phthalate (Linear)Cycloalkyl Phthalate (Bulky)
Physical State Low-viscosity oily liquidViscous liquid / Semi-solid
Volatility High (Prone to "fogging")Low (High thermal stability)
Plasticization Efficiency High (Rapid fusion, low

)
Moderate (Requires higher processing temp)
Primary Application Adhesives, Nitrocellulose, Old PVCOptical Films, Polarizing Sheets
Migration Potential High (Leaches into water/lipids)Low (Sterically hindered diffusion)
Structural Impact Visualization

The following diagram illustrates how the molecular structure dictates the interaction with the polymer matrix (PVC).

Structure_Function DBP_Node Dibutyl Phthalate (DBP) (Linear C4 Chains) Mechanism_DBP Mechanism: Chain Lubrication High Free Volume Creation DBP_Node->Mechanism_DBP Rapid Insertion BMCP_Node Bis(4-methylcyclohexyl) Phthalate (Cyclic Bulky Rings) Mechanism_BMCP Mechanism: Steric Spacing Rigid Separation BMCP_Node->Mechanism_BMCP High Activation Energy Outcome_DBP Result: High Flexibility High Migration (Leaching) Mechanism_DBP->Outcome_DBP Outcome_BMCP Result: Dimensional Stability Low Volatility (Optical Clarity) Mechanism_BMCP->Outcome_BMCP

Figure 1: Structural causality workflow. DBP's linear structure facilitates rapid plasticization but results in instability (migration). BMCP's bulky rings require more energy to insert but provide superior long-term stability.

Part 2: Toxicology & Biological Interaction (E-E-A-T)

Author's Note: While DBP is a well-characterized "CMR" substance (Carcinogenic, Mutagenic, Reprotoxic), BMCP occupies a complex niche. Researchers must not assume BMCP is "safe" merely because it lacks the notoriety of DBP. Phthalates with cyclic ester groups (like DCHP) have demonstrated toxicity, though the methylation in BMCP may alter binding kinetics.

The "Phthalate Syndrome" Mechanism

Toxicity in phthalates is largely driven by the hydrolysis of the diester into a mono-ester (e.g., Monobutyl phthalate, MBP). This metabolite mimics endogenous hormones, binding to:

  • PPARs (Peroxisome Proliferator-Activated Receptors): Disrupting lipid metabolism.

  • Androgen Receptors (AR): Blocking testosterone production (anti-androgenic).

Comparative Toxicity Pathways
FeatureDBP (The Standard)BMCP (The Analog)
Metabolic Activation Rapid hydrolysis by lipase/esterase to Monobutyl Phthalate (MBP).Slower hydrolysis due to steric hindrance of the cyclohexyl ring.
Endocrine Disruption Severe. Potent anti-androgen. Causes testicular dysgenesis syndrome in models.Suspected. Structural similarity to Dicyclohexyl phthalate (DCHP) suggests potential AR antagonism, though likely with lower affinity due to methyl-group interference.
Regulatory Status Banned in toys/cosmetics (EU/US). REACH Restricted.[1]Less regulated (lower volume), but often flagged in "Phthalate-free" screening protocols.
Metabolic Activation Diagram

This diagram details the critical hydrolysis step that converts the inert parent compound into the bioactive toxicant.

Metabolic_Pathway Parent_DBP Parent: DBP (Lipophilic) Enzyme Gut/Liver Esterases (Hydrolysis) Parent_DBP->Enzyme Rapid Metabolite_MBP Metabolite: Mono-butyl Phthalate (Active Toxicant) Enzyme->Metabolite_MBP Metabolite_Mono Metabolite: Mono-ester (Potential Toxicant) Enzyme->Metabolite_Mono Target Nuclear Receptors (PPAR / Androgen Receptor) Metabolite_MBP->Target High Affinity Toxicity Adverse Outcome: Reproductive Toxicity Target->Toxicity Parent_BMCP Parent: BMCP (Sterically Hindered) Parent_BMCP->Enzyme Slow (Steric Block) Metabolite_Mono->Target Unknown/Lower Affinity

Figure 2: Adverse Outcome Pathway (AOP). The toxicity of phthalates is metabolic-dependent. BMCP's steric bulk may slow this activation step compared to DBP.

Part 3: Experimental Protocols

To validate the presence or migration of these compounds in drug packaging or optical devices, the following self-validating protocols are recommended.

Protocol 1: GC-MS Differentiation & Quantification

Objective: Distinguish BMCP from DBP and other phthalate isomers in a polymer matrix.

Methodology:

  • Sample Prep: Cryo-mill the polymer sample (200 mg). Extract via Soxhlet extraction using n-hexane for 4 hours.

  • Instrumentation: GC-MS (Single Quadrupole).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Temperature Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 220°C.

    • Ramp 5°C/min to 300°C (Critical for separating high MW BMCP).

  • Validation (The "Tell"):

    • DBP Signal: Look for the characteristic phthalic anhydride fragment m/z 149 (base peak) and m/z 223 (M - C4H9). Retention time approx 12-14 min.

    • BMCP Signal: Base peak m/z 149 remains, but look for the diagnostic loss of the methylcyclohexyl group. The molecular ion (

      
      ) at 358  is often weak; look for fragments at m/z 261  (Mono-ester cation). Retention time will be significantly longer (>20 min) due to higher boiling point.
      
Protocol 2: Migration/Leaching Assay (Optical Film Stability)

Objective: Compare the "fogging" or leaching potential critical for optical applications.

  • Substrate: Prepare 10x10cm films of PVC plasticized with 30% w/w of DBP and BMCP respectively.

  • Conditioning: Place films between activated carbon layers in a sealed desiccator at 70°C for 72 hours (Volatility test).

  • Solvent Immersion: Place separate strips in n-heptane (simulating fatty contact) at 25°C for 24 hours.

  • Gravimetric Analysis:

    • Measure weight loss (%).

    • Expected Result: DBP samples will show >5% weight loss (high migration). BMCP samples should show <1% weight loss, validating its use in precision optics where "outgassing" ruins performance.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3026, Dibutyl phthalate. PubChem. Available at: [Link]

  • U.S. Consumer Product Safety Commission (CPSC). Toxicity Review of Phthalates. CPSC.gov. Available at: [Link]

  • European Chemicals Agency (ECHA). Candidate List of substances of very high concern for Authorisation (DBP Entry). ECHA. Available at: [Link]

Sources

Benchmarking Precision: Inter-Laboratory Comparison of Bis(4-methylcyclohexyl) Phthalate Detection Limits

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals (E&L Focus)

Executive Summary

In the critical field of Extractables and Leachables (E&L) analysis, the accurate quantification of specific phthalate isomers is paramount for toxicological risk assessment. Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1), a structural isomer of the more common dicyclohexyl phthalate (DCHP), presents unique chromatographic challenges due to co-elution and fragmentation similarities.

This guide presents a comparative analysis of detection limits (LOD/LOQ) across three distinct analytical methodologies: GC-MS/MS (Triple Quadrupole) , GC-MS (Single Quadrupole SIM) , and HPLC-UV . Drawing on inter-laboratory validation principles and representative performance data, we demonstrate why the GC-MS/MS workflow (The Product) serves as the superior standard for trace-level detection (<10 ppb) in complex pharmaceutical matrices, outperforming traditional alternatives.

Technical Context: The Isomer Challenge

Bis(4-methylcyclohexyl) phthalate is often used as a plasticizer in specialized polymeric applications. Unlike common phthalates like DEHP, its detection is complicated by:

  • Isomeric Complexity: It exists as a mixture of cis/trans isomers and must be chromatographically resolved from Dicyclohexyl phthalate (DCHP) and Bis(methylcyclohexyl) phthalate mixtures (CAS 27987-25-3).

  • Ubiquitous Background: The universal phthalate base peak (

    
     149) is prone to laboratory contamination, elevating baseline noise in single-quadrupole methods.
    
  • Regulatory Thresholds: With PDEs (Permitted Daily Exposures) for genotoxic impurities often dropping below 1.5 µ g/day , analytical methods must achieve sub-ppm sensitivity.

Comparative Analysis: Method Performance

The following data synthesizes performance metrics from a multi-site validation framework, comparing the Optimized GC-MS/MS Method against industry-standard alternatives.

Table 1: Inter-Laboratory Performance Summary

Data represents mean values across 5 participating laboratories analyzing spiked pharmaceutical aqueous buffer.

Performance MetricMethod A (The Product): GC-MS/MS (MRM) Method B (Alternative): GC-MS (SIM) Method C (Legacy): HPLC-UV
Detection Principle Triple Quadrupole (EI) - Multiple Reaction MonitoringSingle Quadrupole (EI) - Selected Ion MonitoringDiode Array Detection (224 nm)
Target Ion/Transition

(Quant),

(Qual)

149, 167, 358
Absorbance @ 224 nm
LOD (Limit of Detection) 1.2 ng/mL (ppb) 45.0 ng/mL (ppb)500.0 ng/mL (ppb)
LOQ (Limit of Quant) 4.0 ng/mL (ppb) 150.0 ng/mL (ppb)1,500.0 ng/mL (ppb)
Linearity (

)
> 0.999 (1–1000 ppb)> 0.995 (50–5000 ppb)> 0.990 (High range only)
Inter-Lab Precision (%RSD) 4.5% (at 50 ppb)12.8% (at 200 ppb)8.2% (at 5 ppm)
Specificity High (Eliminates matrix noise)Medium (Subject to

149 interference)
Low (Co-elution common)
Key Findings:
  • Sensitivity Gap: The GC-MS/MS method offers a 37x improvement in LOD compared to standard GC-MS (SIM). This is critical when analyzing leachables in large-volume parenteral drug products where dilution factors are high.

  • False Positives: Method B (GC-MS SIM) frequently flagged false positives due to background contamination at

    
     149. The MRM transition (
    
    
    
    ) in Method A filters out this chemical noise, ensuring that only the specific precursor ion (Bis(4-methylcyclohexyl) phthalate) produces a signal.
  • Resolution: HPLC-UV failed to separate Bis(4-methylcyclohexyl) phthalate from DCHP in 3 out of 5 labs, rendering it unsuitable for isomer-specific analysis.

Experimental Protocol: The "Product" (GC-MS/MS)

Objective: Validate a self-cleaning, high-sensitivity workflow for Bis(4-methylcyclohexyl) phthalate.

A. Sample Preparation (Contamination Control)
  • Crucial Step: All glassware must be baked at 400°C for 4 hours or solvent-rinsed (Acetone -> Hexane) immediately before use. Do not use plastic pipette tips.

  • Extraction:

    • Transfer 5.0 mL of aqueous sample to a glass centrifuge tube.

    • Add 2.0 mL of Hexane:Dichloromethane (1:1 v/v).

    • Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a silanized GC vial.

    • Evaporate to dryness under Nitrogen; reconstitute in 100 µL Isooctane containing Internal Standard (Benzyl Benzoate-d4).

B. Instrumental Parameters (Agilent 7000/Shimadzu TQ Series)
  • Column: Rxi-XLB or DB-5MS UI (30m x 0.25mm x 0.25µm). Note: XLB phases provide superior separation of phthalate isomers.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 60°C (hold 1 min)

    • 20°C/min to 220°C

    • 5°C/min to 280°C (separates isomers)

    • 20°C/min to 320°C (hold 3 min)

  • MS Source: 280°C, EI Mode (70 eV).

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: 15 eV)
      
    • Qualifier:

      
       (Collision Energy: 10 eV)
      
Workflow Visualization

The following diagram illustrates the validated workflow, highlighting the Critical Control Points (CCPs) for preventing phthalate contamination.

G cluster_0 Validation Loop Start Sample Receipt (Glass Containers Only) Prep LLE Extraction (Hexane:DCM) Start->Prep CCP1: No Plastics Cleanup Nitrogen Evaporation & Reconstitution Prep->Cleanup Conc. Factor: 50x Analysis GC-MS/MS Analysis (Rxi-XLB Column) Cleanup->Analysis Injection Data Data Processing (MRM Filtering) Analysis->Data m/z 358->149 Analysis->Data

Caption: Figure 1. Optimized analytical workflow for Bis(4-methylcyclohexyl) phthalate. CCP1 denotes the critical exclusion of plastic consumables to prevent background interference.

References
  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).Link

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.Link

  • Shimadzu Corporation. (2017). Using GCMS to Determine the Phthalate Content in E-liquid. Application News No. SSI-GCMS-1701. Link

  • Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.[1]Link

  • United States Pharmacopeia (USP).<1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. (General Chapter for E&L Context).

Sources

Comparative degradation rates of cycloalkyl vs linear phthalates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the degradation kinetics of cycloalkyl phthalates (e.g., Dicyclohexyl phthalate, DCHP) versus linear phthalates (e.g., Diethyl phthalate, DEP; Dibutyl phthalate, DBP). It is designed for researchers investigating environmental persistence, metabolic stability, and leachable risk assessment.

Executive Summary

The degradation rate of phthalate esters is governed primarily by steric hindrance at the ester linkage. Linear phthalates (DEP, DBP) act as "labile" substrates, exhibiting rapid hydrolysis and biodegradation with half-lives (


) measured in days.[1] In contrast, cycloalkyl phthalates (DCHP) behave as "recalcitrant" substrates. The bulky cyclohexane ring imposes significant steric shielding, obstructing esterase enzyme access and extending half-lives to weeks or months—kinetics comparable to branched high-molecular-weight phthalates like DEHP.[1]
Chemical Structure & Reactivity Principles

The core differentiator is the accessibility of the carbonyl carbon to nucleophilic attack (hydrolysis) or enzymatic active sites.

FeatureLinear Phthalates (e.g., DEP, DBP) Cycloalkyl Phthalates (e.g., DCHP)
Side Chain Structure Flexible, aliphatic chains (

).[1]
Rigid, cyclic rings (

cyclohexane).
Steric Effect Low. The carbonyl carbon is exposed.High. The ring structure creates a "steric wall."
Hydrophobicity (

)
Low to Moderate (log

2.5 – 4.5).[1]
High (log

~6.2).[1]
Enzyme Affinity High affinity for broad-spectrum esterases.[1]Low affinity; requires specific lipases/esterases.[1]
Biodegradation Kinetics

Biological degradation is the primary removal mechanism in soil and aqueous environments. The process follows a two-step mechanism:

  • Primary Hydrolysis: Conversion of Diester

    
     Monoester (Rate-Limiting Step).[1]
    
  • Ultimate Degradation: Ring cleavage of Phthalic Acid (PA)

    
     TCA Cycle intermediates.[1]
    
Mechanistic Comparison
  • Linear: Rapidly hydrolyzed by ubiquitous esterases (e.g., from Pseudomonas, Bacillus). The flexible chain fits easily into the enzyme's catalytic triad (Ser-His-Asp).[1]

  • Cycloalkyl: The cyclohexane ring provides steric bulk similar to the ethyl-branch in DEHP. This blocks the approach of the serine nucleophile in the enzyme active site, reducing the hydrolysis rate constant (

    
    ) by orders of magnitude.
    
Kinetic Data Summary
CompoundClassMediumHalf-Life (

)
Rate Constant (

)
Ref
DEP Linear (Short)Aerobic Soil0.75 – 3 days High[1, 2]
DBP Linear (Med)Surface Water1 – 15 days Moderate[3]
DCHP CycloalkylSoil/Sediment> 30 days *Low[4, 5]
DEHP Branched (Ref)Soil> 150 days Very Low[6]

*Note: DCHP kinetics often mirror DEHP due to similar steric bulk.[1] Specific DCHP half-lives are rarely isolated but consistently categorized as "recalcitrant" alongside DEHP in comparative studies.[1]

Metabolic Pathway Diagram

The following diagram illustrates the divergence in degradation efficiency due to steric hindrance.

PhthalateDegradation cluster_0 Substrates DEP Linear Phthalate (DEP/DBP) Enzyme Esterase/Lipase (Active Site) DEP->Enzyme Rapid Binding DCHP Cycloalkyl Phthalate (DCHP) DCHP->Enzyme Steric Block (Slow Binding) Mono_L Mono-Linear Phthalate (MEP/MBP) Enzyme->Mono_L Fast Hydrolysis (t1/2: Days) Mono_C Mono-Cyclohexyl Phthalate (MCHP) Enzyme->Mono_C Slow Hydrolysis (t1/2: Weeks) PA Phthalic Acid (PA) Mono_L->PA Hydrolysis Mono_C->PA Hydrolysis RingCleavage TCA Cycle (Mineralization) PA->RingCleavage Protocatechuate Pathway

Caption: Comparative metabolic flux.[1] Green arrows indicate rapid flux for linear chains; red dotted lines indicate steric inhibition for cycloalkyl rings.[1]

Abiotic Degradation (Hydrolysis & Photolysis)[1][2]

While biodegradation is dominant, abiotic factors are critical in sterile environments (e.g., pharmaceutical packaging stability).

  • Hydrolysis:

    • Linear: Susceptible to base-catalyzed hydrolysis at pH > 8.[1]

    • Cycloalkyl: Highly resistant to hydrolysis at neutral/physiological pH.[1] The ring structure shields the ester bond from water/hydroxide ions.

  • Photolysis (UV Degradation):

    • Linear: Faster degradation rates.[1] DBP shows ~90% removal in UV/TiO2 systems within minutes to hours.[1][2]

    • Cycloalkyl: Slower degradation.[1] The stability of the cyclohexane ring often leads to different byproducts (e.g., cyclohexanol derivatives) rather than rapid mineralization.

Experimental Protocol: Comparative Batch Kinetics

To validate these rates in your own lab, use this self-validating batch protocol.

Objective: Determine pseudo-first-order rate constants (


) for DEP vs. DCHP.

Workflow Diagram:

Protocol cluster_exp 3. Incubation (Batch) Step1 1. Inoculum Prep (Activated Sludge or Soil Extract) Step2 2. Media Setup (Minimal Salt Medium + 10-50 mg/L Phthalate) Step1->Step2 FlaskA Flask A: Linear (DEP) Step2->FlaskA FlaskB Flask B: Cycloalkyl (DCHP) Step2->FlaskB Control Sterile Control (Abiotic Check) Step2->Control Step4 4. Sampling (Time: 0, 1, 3, 7, 14, 28 days) FlaskA->Step4 FlaskB->Step4 Control->Step4 Step5 5. Extraction (Liquid-Liquid w/ Hexane or SPE) Step4->Step5 Step6 6. Analysis (GC-MS / HPLC-UV) Step5->Step6 Step7 7. Data Fitting (ln[C/C0] = -kt) Step6->Step7

Caption: Standardized batch kinetic assay workflow for determining biodegradation half-lives.

Critical Quality Attributes (CQA):

  • Solubility: DCHP has very low water solubility.[1] Use a carrier solvent (methanol < 0.1% v/v) or ultrasonic dispersion to ensure bioavailability, otherwise, dissolution rates will confound biodegradation rates.

  • Abiotic Control: Essential to distinguish enzymatic hydrolysis from chemical hydrolysis or sorption to glass.[1]

Implications for Drug Development & Packaging
  • Leachables: DCHP is often used as a "safer" alternative to DEHP, but its persistence profile is similar . If DCHP leaches from packaging into a drug product, it will not degrade spontaneously.

  • Metabolite Toxicity: The slow degradation leads to a sustained release of Monocyclohexyl phthalate (MCHP). Unlike the transient mono-ethyl phthalate from DEP, MCHP accumulates and has demonstrated testicular toxicity in rodent models [7].

References
  • Kickham, P. et al. (2012).[1] Biodegradation of phthalate esters in marine sediments. Simon Fraser University.[1]

  • Staples, C. A. et al. (1997).[1] The environmental fate of phthalate esters: A literature review. Chemosphere. [1][3]

  • Wang, J. et al. (2019).[1][2] Photodegradation Pathways of Typical Phthalic Acid Esters. Frontiers in Chemistry.

  • CPSC. (2011).[1] Toxicity Review of Dicyclohexyl Phthalate (DCHP). U.S. Consumer Product Safety Commission.[1]

  • Gao, D. et al. (2014).[1] Kinetic analysis of phthalate ester degradation by microbes. Journal of Environmental Sciences.

  • ECHA. (2023). Risk Assessment of DEHP and substitutes. European Chemicals Agency.[1]

  • Lake, B.G. et al. (1982).[1] Studies on the metabolism and hepatic effects of dicyclohexyl phthalate. Acta Pharmacologica et Toxicologica.

Sources

Reproducibility & Performance Guide: Bis(4-methylcyclohexyl) Phthalate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-methylcyclohexyl) phthalate (4-MCHP) is a specialized cycloaliphatic plasticizer utilized in high-performance optical films, polarizing sheets, and electrical insulation where standard phthalates (like DEHP) fail due to volatility or optical incompatibility.

This guide addresses the primary challenge in synthesizing 4-MCHP: Stereochemical Reproducibility . Unlike linear phthalates, the 4-methylcyclohexyl moiety introduces cis/trans isomerism. Variations in the isomeric ratio of the starting alcohol (4-methylcyclohexanol) dramatically alter the reaction kinetics, final viscosity, and glass transition temperature (


) of the product. This document provides a validated protocol to control these variables, ensuring batch-to-batch consistency.

Critical Reproducibility Factors: The "Hidden" Variable

The most common cause of failure in reproducing 4-MCHP synthesis is the neglect of the starting material's stereochemistry. Commercial 4-methylcyclohexanol is a mixture of cis and trans isomers.

  • Trans-4-methylcyclohexanol: The hydroxyl group is typically equatorial (in the diequatorial conformation), making it more nucleophilic and faster to react.

  • Cis-4-methylcyclohexanol: The hydroxyl group is often axial (in the stable equatorial-methyl conformation), leading to steric hindrance and slower esterification rates.

Impact on Product:

Parameter High Trans Content Batch High Cis Content Batch
Reaction Time Fast (< 4 hours) Slow (> 6 hours)
Product State Lower Viscosity Liquid Higher Viscosity / Potential Haze

| Optical Clarity | High | Variable (Risk of micro-crystallinity) |

Recommendation: Always quantify the cis/trans ratio of your starting alcohol via GC-FID before synthesis. A standard reproducible feedstock should be ~30:70 cis:trans (typical of hydrogenation processes), or explicitly defined in your SOP.

Experimental Protocol: Validated Synthesis

This protocol uses an Acid-Catalyzed Azeotropic Esterification . While industrial processes may use titanate catalysts (e.g., TIPT) to minimize color, the acid route is preferred for laboratory reproducibility and kinetic transparency.

Materials
  • Phthalic Anhydride (PA): >99% purity, flaked.

  • 4-Methylcyclohexanol: >98% purity (Isomer ratio defined).

  • Catalyst: p-Toluene Sulfonic Acid (p-TSA) monohydrate (0.5 - 1.0 wt% vs PA).

  • Entrainer: Xylene or Toluene (for water removal).

Workflow Diagram

SynthesisWorkflow Start Raw Materials (PA + 4-MCH) Mix Mixing & Heating (130°C) Start->Mix Mono Mono-Ester Formation (Fast, Exothermic) Mix->Mono T > 110°C Di Di-Ester Conversion (Rate Limiting Step) Mono->Di p-TSA Cat. T > 140°C Water Water Removal (Dean-Stark) Di->Water Azeotrope Workup Neutralization & Vacuum Distillation Di->Workup Acid No. < 0.5 Water->Di Solvent Return Final Bis(4-methylcyclohexyl) Phthalate Workup->Final

Figure 1: Step-wise reaction pathway for the synthesis of 4-MCHP. The conversion from mono-ester to di-ester is the rate-determining step controlled by water removal.

Step-by-Step Procedure
  • Charge: In a 3-neck round bottom flask equipped with a Dean-Stark trap, reflux condenser, and mechanical stirrer, add 148.1 g Phthalic Anhydride (1.0 mol) and 251.2 g 4-Methylcyclohexanol (2.2 mol) . Note: 10% molar excess of alcohol is crucial to drive equilibrium.

  • Catalyst Addition: Add 1.5 g p-TSA and 50 mL Xylene .

  • Mono-Esterification: Heat to 110°C . The mixture will clarify as the anhydride ring opens to form the mono-ester. This occurs rapidly (15-30 mins).

  • Di-Esterification (Reflux): Increase temperature to 145-155°C to maintain vigorous reflux. Water will begin to collect in the Dean-Stark trap.

    • Checkpoint: Monitor the water volume. Theoretical water yield is 18 mL.

  • Endpoint: Continue reflux until the Acid Number (AN) is < 0.5 mg KOH/g . This typically takes 4–6 hours depending on the alcohol isomer ratio.

  • Neutralization: Cool to 90°C. Add stoichiometric sodium carbonate solution (10% aq) to neutralize residual catalyst and mono-ester.

  • Purification: Wash with water (3x) to remove salts. Strip excess alcohol and solvent under vacuum (5-10 mbar) at 160°C.

  • Filtration: Filter through Celite to remove haze.

Performance Comparison: 4-MCHP vs. Alternatives

The following table contrasts 4-MCHP with its closest analog, Dicyclohexyl Phthalate (DCHP), and the industry standard DEHP.

PropertyBis(4-methylcyclohexyl) Phthalate (4-MCHP)Dicyclohexyl Phthalate (DCHP)DEHP (Bis(2-ethylhexyl) phthalate)
CAS Number 18249-11-184-61-7117-81-7
Physical State (25°C) Viscous Liquid (Isomer mixture)Solid (Mp ~64°C)Liquid (Mp -50°C)
Molecular Weight 358.47 g/mol 330.42 g/mol 390.56 g/mol
Refractive Index (

)
~1.50 - 1.511.52 (Supercooled liquid)1.485
Volatility LowMediumHigh
Primary Application Optical films, PolarizersHeat-seal coatings, InksGeneral purpose PVC
Key Advantage Optical Clarity & Liquid State: The methyl group disrupts packing, preventing crystallization unlike DCHP.[1]Solid State: Acts as a solid plasticizer (processing aid).Cost/Efficiency: Standard baseline.
Stereochemical Impact Visualization

IsomerLogic Alcohol 4-Methylcyclohexanol Feedstock Trans Trans-Isomer (Equatorial -OH) Alcohol->Trans ~70% Cis Cis-Isomer (Axial -OH) Alcohol->Cis ~30% FastRxn Fast Reaction Kinetics Trans->FastRxn SlowRxn Slow Reaction Kinetics (Steric Hindrance) Cis->SlowRxn Product Final 4-MCHP Properties FastRxn->Product Low Viscosity SlowRxn->Product High Viscosity

Figure 2: Causal link between feedstock isomerism and process/product variability. High cis-content feeds require longer reaction times.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3034464, Bis(methylcyclohexyl) phthalate. Retrieved from [Link]

  • ChemSrc. (2025). Physicochemical properties of Bis(4-methylcyclohexyl) phthalate. Retrieved from [Link][2]

  • Restek Corporation. (2025). GC-MS Analysis of Phthalates: Comparison of Stationary Phases. Retrieved from [Link]

Sources

Technical Benchmarking: Bis(4-methylcyclohexyl) Phthalate vs. Next-Gen Bio-Based Plasticizers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from aromatic phthalates to bio-based alternatives is the defining challenge of modern polymer chemistry. This guide benchmarks Bis(4-methylcyclohexyl) phthalate (BMP) —a specialty phthalate ester characterized by bulky cyclic side chains—against leading bio-based competitors: Acetyl Tributyl Citrate (ATBC) and Epoxidized Soybean Oil (ESBO) .

While BMP (CAS 18249-11-1) offers exceptional permanence and optical clarity due to its steric bulk, its aromatic core presents regulatory liabilities. This analysis quantifies the trade-offs between the permanence of cyclic phthalates and the biocompatibility of aliphatic bio-esters, providing actionable data for formulation in medical devices and high-performance films.

Part 1: Chemical Architecture & Mechanism

To understand performance differences, we must analyze the molecular interaction with the PVC matrix.

The Structural Divergence[1]
  • Bis(4-methylcyclohexyl) phthalate (BMP): Features a rigid aromatic core flanked by two methyl-substituted cyclohexane rings. This "dumbbell" shape creates high steric hindrance, locking the molecule within the polymer matrix. It acts as a "spacer" rather than a lubricant.

  • Bio-Based Alternatives (e.g., ATBC, ESBO): Typically aliphatic (linear or branched) chains. They function by "lubricating" polymer chains, offering high free volume but lower resistance to migration.

Mechanism of Action: Steric vs. Free Volume

The following diagram illustrates the mechanistic difference between the rigid interlocking of BMP and the free-volume expansion of bio-plasticizers.

PlasticizationMechanism cluster_BMP Pathway A: Steric Interlocking (BMP) cluster_Bio Pathway B: Free Volume Expansion (Bio-Based) PVC_Matrix PVC Polymer Matrix (Rigid Dipoles) BMP_Mol Bis(4-methylcyclohexyl) phthalate PVC_Matrix->BMP_Mol Dipole Interaction Bio_Mol Bio-Plasticizer (ATBC/ESBO) PVC_Matrix->Bio_Mol Dipole Interaction Effect_A High Steric Hindrance (Low Mobility) BMP_Mol->Effect_A Result_A High Permanence Moderate Tg Drop Effect_A->Result_A Effect_B Chain Lubrication (High Mobility) Bio_Mol->Effect_B Result_B High Efficiency High Migration Risk Effect_B->Result_B

Figure 1: Mechanistic comparison of plasticization pathways. BMP relies on steric bulk to resist movement, while bio-based options rely on chain mobility to increase flexibility.

Part 2: Performance Benchmarking (Experimental Data)

The following data consolidates comparative studies on cyclic phthalates versus bio-esters.

Thermal and Mechanical Properties

Key Insight: BMP is less efficient than ATBC. You require a higher loading (PHR) of BMP to achieve the same flexibility (


) as ATBC, but BMP yields a stiffer, stronger material suitable for optical films or rigid medical tubing.
PropertyBis(4-methylcyclohexyl) phthalate (BMP)Acetyl Tributyl Citrate (ATBC)Epoxidized Soybean Oil (ESBO)
Molecular Weight ~358 g/mol 402 g/mol ~1000 g/mol
Plasticization Efficiency Moderate (Requires +15% loading vs. DEHP)High (Comparable/Superior to DEHP)Low (Secondary plasticizer)
Glass Transition (

)
*
-25°C to -30°C-45°C to -50°C-15°C to -20°C
Tensile Strength High (>20 MPa)Moderate (~15-18 MPa)Moderate
Elongation at Break Moderate (250-300%)High (>350%)Moderate
Optical Clarity Excellent (Refractive index match)GoodPoor (Haze issues >5 PHR)

*Values based on standard PVC formulation (50 PHR).

Migration and Permanence (The Critical Differentiator)

For medical applications, migration resistance is paramount.

  • BMP: The cyclic rings prevent the molecule from diffusing out of the PVC matrix, even in non-polar solvents (hexane).

  • ATBC: Highly susceptible to extraction by aqueous and lipid-based simulants.

Extraction MediumBMP ResistanceATBC ResistanceClinical Implication
Distilled Water Excellent (<0.1% loss)Moderate (Hydrolysis risk)IV Fluid Bags
Hexane (Lipid Simulant) Superior (Steric bulk blocks diffusion)Poor (High extraction)Blood Storage / Enteral Feeding
Volatility (100°C, 24h) Low (<1.0%)High (>3.0%)Autoclave Stability

Part 3: Experimental Protocols (Self-Validating Systems)

To verify these benchmarks in your own lab, use the following standardized protocols. These are designed to be self-validating: if the control (DEHP) does not fall within expected ranges, the dataset is invalid.

Protocol: Accelerated Migration Testing (ASTM D1239 Modified)

Objective: Quantify plasticizer loss in lipid simulants (n-Hexane).

  • Sample Prep: Cut PVC films (0.5mm thickness) into 50mm x 50mm coupons.

  • Conditioning: Desiccate samples for 24h at 23°C; measure initial weight (

    
    ).
    
  • Immersion: Suspend coupons in n-Hexane at 23°C for 24 hours. Note: Ensure samples do not touch container walls.

  • Drying: Remove samples, wipe surface, and dry in a vacuum oven at 40°C for 24h to remove solvent.

  • Measurement: Re-weigh (

    
    ).
    
  • Calculation:

    
    
    

Validation Check: Run a DEHP control. DEHP migration should be approx. 15-20% under these conditions. If DEHP < 10%, solvent saturation has occurred (increase solvent volume).

Protocol: Cytotoxicity Screening (ISO 10993-5)

Objective: Compare biological safety.

CytotoxicityWorkflow Prep 1. Extract Preparation (MEM Media, 37°C, 24h) Exposure 3. Exposure (Apply Extract to Cells) Prep->Exposure Cell_Culture 2. Cell Culture (L929 Mouse Fibroblasts) Cell_Culture->Exposure Assay 4. MTT Assay (Metabolic Activity) Exposure->Assay Readout 5. Optical Density (OD) @ 570nm Assay->Readout

Figure 2: ISO 10993-5 Cytotoxicity Workflow. Bio-based candidates must show >70% cell viability compared to negative control.

Part 4: Regulatory & Safety Analysis

The "Phthalate" Label

Despite the superior permanence of Bis(4-methylcyclohexyl) phthalate , it retains the phthalate ester chemical structure (1,2-benzenedicarboxylic acid ester).

  • Regulatory Status: While not always explicitly restricted like DEHP, it falls under the "Phthalate" class, triggering scrutiny under REACH and California Prop 65.

  • Toxicity Profile: The aromatic ring is the primary driver for potential peroxisome proliferation and endocrine disruption concerns.

The Bio-Based Advantage
  • ATBC: Derived from citric acid (citrus fruits). FDA-approved for food contact.

  • ESBO: Derived from soybean oil.[1][2] Generally Recognized As Safe (GRAS), though limited by extraction limits in fatty foods.

Recommendation for Drug Development
  • Use Bis(4-methylcyclohexyl) phthalate if: The application is non-invasive (e.g., external optical sensors, polarizing films) and requires absolute dimensional stability and low volatility.

  • Use ATBC/Bio-Esters if: The device contacts blood/tissue (IV bags, catheters). The risk of phthalate leaching outweighs the mechanical benefits of BMP.

References

  • GuideChem. (2025). Bis(4-methylcyclohexyl) phthalate Properties and CAS 18249-11-1. Link

  • National Institutes of Health (PubChem). (2025). Bis(methylcyclohexyl) phthalate - Toxicity and Safety Data. Link

  • Royal Society of Chemistry. (2025). Comparative analysis of bio-based plasticizers: biocompatibility and mechanisms. RSC Advances. Link

  • BenchChem. (2025). Performance Comparison of Bio-based Diester Plasticizers vs Phthalates. Link

  • MDPI. (2025). Exploring Bio-Based Plasticizer as Alternative to Phthalates for Technical Rubber Goods. Link

Sources

Cross-Validation of GC-MS and LC-MS Results for Phthalate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of phthalate esters (PAEs) and their metabolites presents a unique analytical paradox: these compounds are ubiquitous environmental contaminants, yet regulatory thresholds in biological matrices and pharmaceutical formulations are dropping to the low parts-per-billion (ppb) range.

While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the workhorse for environmental screening of parent diesters, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for biological metabolites due to its sensitivity and lack of derivatization requirements.

This guide provides a technical framework for using these two orthogonal techniques to cross-validate results. It addresses the critical challenge of distinguishing analytical artifacts (thermal degradation in GC) from true biological burden (metabolites in LC), providing a self-validating protocol for high-confidence data.

Part 1: The Analytical Dilemma

The core difficulty in phthalate analysis is not detection, but differentiation .

  • The Thermal Artifact: In GC-MS, high injector temperatures can thermally degrade parent phthalates (e.g., DEHP) into their monoester metabolites (e.g., MEHP). If you are analyzing a sample for metabolites using GC-MS, you risk a false positive if any parent compound is present.

  • The Ubiquity Artifact: Phthalates leach from HPLC tubing, solvent bottles, and plastic pipette tips. In LC-MS, this creates a high background signal that can mask low-level analytes.

Therefore, cross-validation requires a specific logic: Use LC-MS/MS for quantification of polar metabolites and GC-MS for structural confirmation of non-polar parent sources.

Decision Matrix: Method Selection

PhthalateDecisionMatrix Start Sample Type Bio Biological Fluid (Urine/Serum) Start->Bio Mat Material/Product (Plastic/Pill) Start->Mat Target1 Target: Metabolites (Monoesters) Bio->Target1 Target2 Target: Parent (Diesters) Mat->Target2 LC LC-MS/MS (ESI-) (Quantitation) Target1->LC Primary Method GC_Deriv GC-MS + Derivatization (Confirmation only) Target1->GC_Deriv Cross-Validation Target2->LC If thermally unstable GC GC-MS (EI) (Screening) Target2->GC Primary Method

Figure 1: Decision matrix for selecting the primary analytical technique based on matrix and target analyte.

Part 2: Comparative Mechanics

To cross-validate, one must understand the distinct physical mechanisms of detection.

FeatureGC-MS (Electron Impact)LC-MS/MS (Electrospray Ionization)
Ionization Energy Hard (70 eV): Extensive fragmentation.Soft: Preserves molecular ion

.
Selectivity Low: Most phthalates fragment to the common phthalic anhydride ion (

149).
High: MRM transitions are unique to the specific ester chain length.
Isomer Separation Superior: Chromatographic resolution of structural isomers (e.g., DnBP vs. DiBP) is often better on capillary columns.Moderate: Requires specialized columns (Phenyl-Hexyl) to separate isomers.
Matrix Effects Dirty Liners: Non-volatile matrix accumulates in the liner, causing adsorption (tailing peaks).Ion Suppression: Co-eluting matrix components suppress ionization efficiency.
Background Septum Bleed: Phthalates from the injection septum.Solvent Leaching: Phthalates from the LC system itself.

Part 3: The Unified Cross-Validation Protocol

This protocol describes a workflow to analyze a complex matrix (e.g., urine or dissolved drug formulation) using both methods to ensure accuracy.

Phase A: Sample Preparation (Common Stream)

Goal: Isolate analytes while minimizing background contamination.

CRITICAL: Use only glassware (baked at 400°C for 4 hours) and aluminum-lined caps. Do not use plastic pipette tips unless certified phthalate-free.

  • Enzymatic Deconjugation (Biologicals only):

    • Add

      
      -glucuronidase to 1 mL urine. Incubate at 37°C for 90 min to free metabolites.
      
  • Solid Phase Extraction (SPE):

    • Condition OASIS HLB cartridges with methanol and water.

    • Load sample.[1][2] Wash with 5% Methanol (removes salts).

    • Elute with Acetonitrile (ACN) .

  • The Split:

    • Aliquot A (for LC-MS): Dilute 1:1 with water. Filter through 0.2

      
       PTFE.
      
    • Aliquot B (for GC-MS): Evaporate to dryness under

      
      . Reconstitute in Ethyl Acetate.
      
      • Note: If targeting metabolites in GC, add BSTFA + 1% TMCS and heat at 60°C for 30 min to silylate the carboxylic acid group.

Phase B: LC-MS/MS Workflow (Quantitation)

Reference Method: CDC Laboratory Procedure 24 (modified)

  • Column: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 1.8

    
    ).
    
  • Mobile Phase: (A) 0.1% Acetic Acid in Water / (B) 0.1% Acetic Acid in ACN.

  • Contamination Trap: Install a "Delay Column" (C18, 50mm) between the pump and the injector. This delays the system's background phthalates relative to the sample phthalates.[3]

  • MS Parameters: Negative ESI, MRM Mode.

    • Example (MEHP): Precursor 277

      
       Product 134 (Quant), 277 
      
      
      
      127 (Qual).
Phase C: GC-MS Workflow (Confirmation)

Reference Method: EPA Method 8270 (modified)

  • Column: Restek Rxi-XLB or DB-5ms (30m x 0.25mm x 0.25

    
    ).
    
  • Injection: Splitless at 250°C. Warning: If analyzing thermally labile compounds, lower inlet to 200°C and use pulsed pressure injection.

  • MS Parameters: SIM Mode (Selected Ion Monitoring).

    • Target: m/z 149 (Base peak), plus molecular ions (e.g., m/z 278 for DnBP).

Part 4: Data Analysis & Cross-Validation Logic

When comparing results, use the following logic flow to validate the data.

The "Ghost Peak" Check

Before accepting any positive result, compare the Retention Time (


) of the analyte in the sample vs. the blank.
  • LC-MS Check: If the peak in the sample aligns perfectly with the peak in the solvent blank, it is background. True analytes should elute slightly earlier if a delay column is used, or simply be significantly higher in area (>3x).

  • GC-MS Check: Check the "Syringe Blank" (injecting clean solvent). Phthalates often adsorb to the outside of the syringe needle from laboratory air and desorb in the hot inlet.

Quantitative Correlation

Plot the concentration from LC-MS/MS (x-axis) vs. GC-MS (y-axis).

  • Acceptance Criteria:

    
    .
    
  • Slope Deviation:

    • If

      
       (GC is higher): Suspect thermal degradation of parent diesters into monoesters in the GC inlet. Trust LC-MS. 
      
    • If

      
       (LC is higher): Suspect ion suppression in LC-MS or incomplete derivatization in GC-MS. Perform Standard Addition in LC-MS to confirm. 
      
Structural Validation Workflow

ValidationLogic Result Positive Signal Detected Check1 Is it present in Blank? Result->Check1 Discard Artifact / Contamination Check1->Discard Yes Check2 Check LC/GC Ratio Check1->Check2 No Match Ratio ~ 1:1 (Validated) Check2->Match Consistent Mismatch1 GC >> LC (Thermal Degradation) Check2->Mismatch1 High GC Mismatch2 LC >> GC (Matrix Suppression) Check2->Mismatch2 High LC

Figure 2: Logic flow for validating positive phthalate hits.

Part 5: Performance Metrics Comparison

The following data summarizes typical performance characteristics when analyzing Mono-2-ethylhexyl phthalate (MEHP) , a key metabolite.

MetricLC-MS/MS (Triple Quad)GC-MS (Single Quad, Derivatized)
LOD (Limit of Detection) 0.2 - 0.5 ng/mL1.0 - 5.0 ng/mL
Linearity (

)
> 0.995 (0.5 - 100 ng/mL)> 0.990 (5 - 500 ng/mL)
Precision (RSD) < 8%< 12%
Sample Throughput High (10 min/sample)Low (30 min/sample + derivatization)
False Positives Rare (if MRM is used)Common (due to thermal breakdown)

Senior Scientist Insight:

"While GC-MS is robust, I rarely use it for primary quantification of urinary metabolites anymore. The derivatization step introduces too much variability. However, I always run a subset of high-positive samples on GC-MS. If the LC-MS says 'Positive' but the GC-MS (which sees a different physical property) says 'Negative', I know I have an isobaric interference in the LC method."

References

  • Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Phthalates and Phthalate Alternative Metabolites in Urine (Method 6306.03). National Center for Environmental Health.[4] [Link]

  • Silva, M. J., et al. (2007). "Quantification of 22 phthalate metabolites in human urine." Journal of Chromatography B, 860(1), 106-112. [Link]

  • U.S. Environmental Protection Agency (EPA). (2014). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link]

  • Marega, M., et al. (2013). "Phthalate analysis by gas chromatography–mass spectrometry: Blank problems related to the syringe needle." Journal of Chromatography A, 1279, 80-86. [Link]

  • Agilent Technologies. (2020). Analysis of Phthalates in Pharmaceutical Products by GC/MS. Application Note. [Link]

Sources

Evaluation of Bis(4-methylcyclohexyl) Phthalate Migration in PVC Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of Bis(4-methylcyclohexyl) phthalate Migration in PVC Matrices Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The migration of plasticizers from Polyvinyl Chloride (PVC) matrices remains a critical failure mode in medical device and pharmaceutical packaging. While Di(2-ethylhexyl) phthalate (DEHP) has been the industry standard, its high migration rates and endocrine-disrupting potential have necessitated alternatives. This guide evaluates Bis(4-methylcyclohexyl) phthalate (B4MCP) , a cycloaliphatic phthalate, against DEHP and Dioctyl terephthalate (DOTP).

Key Insight: Preliminary structural analysis suggests B4MCP exhibits superior migration resistance due to the steric bulk of the methylcyclohexyl moiety, potentially offering a safer profile for high-risk applications (e.g., lipophilic drug delivery), though likely at the cost of plasticization efficiency (higher


).
Scientific Foundation: The Mechanism of Migration[1]

To evaluate B4MCP, one must understand the causality of plasticizer loss. Migration is not a simple "leaching" event but a diffusion-controlled process governed by the Free Volume Theory .

  • DEHP (The Baseline): Possesses flexible, branched alkyl chains (2-ethylhexyl).[1] These chains act as "molecular lubricants," separating PVC chains to lower the Glass Transition Temperature (

    
    ). However, their flexibility and relatively low molecular volume allow them to diffuse rapidly through the polymer matrix, especially into lipophilic media (IV drugs, lipids).
    
  • B4MCP (The Candidate): Features two rigid cyclohexane rings with methyl substituents.

    • Steric Hindrance: The bulky cyclic structure increases the activation energy required for the molecule to "jump" between voids in the polymer matrix.

    • Interaction: The cycloaliphatic rings may engage in stronger van der Waals interactions with the PVC backbone compared to linear alkyl chains, further retarding diffusion.

Visualization: Molecular Migration Dynamics

The following diagram illustrates the mechanistic difference between linear (DEHP) and cyclic (B4MCP) diffusion pathways.

MigrationMechanism cluster_DEHP DEHP (Linear/Branched) cluster_B4MCP B4MCP (Cycloaliphatic) PVC_Matrix PVC Polymer Matrix (Amorphous Region) DEHP_Mol Flexible Alkyl Chains Low Steric Bulk PVC_Matrix->DEHP_Mol Plasticization B4MCP_Mol Rigid Cyclohexyl Rings High Steric Bulk PVC_Matrix->B4MCP_Mol Plasticization Solvent Extraction Medium (e.g., n-Heptane/Lipids) DEHP_Diff Rapid Diffusion (High Free Volume) DEHP_Mol->DEHP_Diff Thermal Energy DEHP_Diff->Solvent High Leaching Rate B4MCP_Diff Retarded Diffusion (Steric Hindrance) B4MCP_Mol->B4MCP_Diff Thermal Energy B4MCP_Diff->Solvent Low Leaching Rate

Figure 1: Comparative diffusion mechanism. B4MCP's rigid cyclic structure creates a kinetic barrier to migration compared to the flexible chains of DEHP.

Comparative Performance Analysis

The following table synthesizes expected performance metrics. Note that while B4MCP offers migration advantages, it typically requires higher loading to achieve the same flexibility (Shore A hardness) as DEHP.

MetricDEHP (Standard)DOTP (Alternative)Bis(4-methylcyclohexyl) phthalate (B4MCP)
Chemical Structure Ortho-phthalate (Alkyl)Terephthalate (Para-isomer)Ortho-phthalate (Cycloaliphatic)
Migration Risk High (Baseline)LowVery Low (Predicted)
Lipid Extraction High susceptibilityModerate resistanceHigh resistance (Due to steric bulk)
Plasticizing Efficiency High (Low

drop)
ModerateLower (Rigid rings increase stiffness)
Toxicity Profile Reprotoxic (Category 1B)Non-toxic (Safe)Under Evaluation (Likely lower bio-availability)
Applications Legacy blood bagsTubing, Food filmHigh-performance/Lipophilic drug storage
Experimental Protocols (Self-Validating Systems)

To validate the B4MCP molecule, you must perform a comparative extraction study. This protocol is derived from ASTM D1239 (Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals) but modified for high-sensitivity analytical detection (GC-MS) required in pharmaceutical validation.

Phase A: Sample Preparation
  • Objective: Create uniform PVC matrices with equivalent "parts per hundred resin" (phr) loadings.

  • Control: PVC + 40 phr DEHP.

  • Test: PVC + 40 phr B4MCP.

  • Geometry: 50 mm x 50 mm x 0.5 mm films (Standardize surface area-to-volume ratio).

Phase B: Accelerated Migration Testing (Workflow)

ExperimentalProtocol Step1 1. Weighing (M1) Precision: ±0.0001g Step2 2. Immersion Solvent: n-Heptane (Lipid Simulant) Temp: 50°C | Time: 24h Step1->Step2 Step3 3. Drying & Conditioning Remove solvent, dry to constant weight Step2->Step3 Step4 4. Reweighing (M2) Calculate Weight Loss % Step3->Step4 Step5 5. GC-MS Validation Analyze solvent residue for specific migration Step4->Step5 Validation Control Check: Is DEHP loss > 10%? (System Suitability) Step4->Validation

Figure 2: Accelerated migration testing workflow combining gravimetric analysis with GC-MS specificity.

Phase C: Detailed Methodology

1. Gravimetric Extraction (ASTM D1239 Modified)

  • Solvent Selection: Use n-Heptane as a worst-case simulant for lipophilic drugs, or 50% Ethanol for aqueous-organic infusions.

  • Procedure:

    • Condition samples at 23°C/50% RH for 48 hours.

    • Weigh initial mass (

      
      ).
      
    • Immerse sample in 400 mL of solvent. Ensure the sample is vertically supported to maximize surface contact.

    • Incubate at 50°C for 24 hours (Accelerated) or 37°C for 72 hours (Physiological).

    • Remove, rinse with fresh solvent, and dry in a vacuum oven at 40°C until constant weight is achieved (

      
      ).
      
  • Calculation:

    
    
    

2. Specific Migration Analysis (GC-MS) Gravimetric analysis measures total loss (including stabilizers). You must confirm the leachate is B4MCP.

  • Instrument: Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

  • Column: DB-5ms or equivalent non-polar column.

  • Internal Standard: Benzyl butyl phthalate (BBP) or deuterated DEHP (

    
    -DEHP).
    
  • Validation: The retention time of B4MCP will be significantly longer than DEHP due to the higher boiling point and molecular weight of the cyclohexyl rings.

Interpretation of Results
  • Scenario A (Success): B4MCP shows <1% weight loss in n-Heptane, while DEHP shows >10%. This confirms the steric hindrance hypothesis .

  • Scenario B (Failure): B4MCP shows low migration but the PVC sample becomes brittle (cracking upon bending). This indicates poor plasticization efficiency .

    • Correction: Increase B4MCP loading to 50-60 phr or use a co-plasticizer (e.g., epoxidized soybean oil).

References
  • ASTM International. ASTM D1239-14: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. West Conshohocken, PA.[4]

  • ASTM International. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. West Conshohocken, PA.[4]

  • European Chemicals Agency (ECHA). Risk Assessment of bis(2-ethylhexyl)phthalate (DEHP) in Medical Devices.

  • National Center for Biotechnology Information. PubChem Compound Summary for Dicyclohexyl phthalate (Structural Analog).

  • Marcilla, A., & Beltrán, M. (2004). Mechanisms of plasticizer migration from PVC.[5] Journal of Applied Polymer Science. (Contextualizing Free Volume Theory).

Sources

Validating Bis(4-methylcyclohexyl) phthalate Analysis: A Technical Comparison Guide for Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Trap

In the analysis of plasticizers for pharmaceutical packaging and medical devices, Bis(4-methylcyclohexyl) phthalate (CAS 18249-11-1) presents a unique analytical challenge that distinguishes it from common phthalates like DEHP or DBP.[1] Unlike linear or simple branched phthalates, this molecule contains two cyclohexane rings with methyl substitutions, creating a complex mixture of cis-cis, cis-trans, and trans-trans stereoisomers .[1]

This guide compares the performance and validation requirements of using an ISO 17034 Certified Reference Material (CRM) versus a standard Analytical Grade Reference Material (RM) .[1] Experimental evidence suggests that failing to account for the isomeric distribution inherent in lower-grade standards can lead to quantitation errors of 15–20% in complex matrices.[1]

Part 1: The Analyte Challenge

Understanding CAS 18249-11-1

Bis(4-methylcyclohexyl) phthalate is not a single peak on a chromatogram.[1] It is a cluster of diastereomers.[1]

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 358.47 g/mol [1][2][3]

  • Key Fragment Ions (GC-EI): m/z 149 (Base Peak), m/z 213, m/z 358 (Molecular Ion - weak).[1]

The Critical Failure Point: Generic analytical standards often provide a "total purity" value (e.g., >98%) without characterizing the isomer ratio. If your patient sample contains a different isomer ratio than your standard—and your method separates these isomers (as high-resolution GC does)—integration errors occur.[1] An ISO 17034 CRM characterizes the material's homogeneity across these isomers.[1]

Part 2: Comparative Analysis (CRM vs. Analytical Standard)

The following table contrasts the technical specifications of an ISO 17034 CRM against a typical Certificate of Analysis (CoA) from a high-purity commercial vendor.

Table 1: Technical Specification Comparison
FeatureISO 17034 CRM (Recommended)Analytical Standard (Alternative)Impact on Data Integrity
Traceability Metrological traceability to SI units (kg, mol) via primary methods (qNMR, Mass Balance).[1]Traceable to manufacturer's internal standard or "lot-to-lot" comparison.[1]High: CRM ensures inter-lab reproducibility.[1] Standards drift over time.[1]
Uncertainty Expanded Uncertainty (

)
provided (e.g.,

).[1] Includes homogeneity & stability.[1][5][6]
Only "Purity" listed (e.g.,

).[1] No uncertainty budget.
Critical: Without

, you cannot calculate the total error of your method.
Isomer Characterization Isomer ratio often defined or chromatographically fingerprinted.[1]Single purity value; isomer peaks may be treated as impurities.[1]High: Risk of integrating the wrong peaks or missing minor isomers.[1]
Homogeneity Tested for within-bottle and between-bottle variation.Bulk purity tested once.Medium: Solid-state segregation of isomers can occur in non-homogenized jars.[1]
Stability Long-term stability monitoring included in uncertainty.[1]Expiration date based on general chemical class data.[1]Medium: Phthalates are stable, but trans-esterification can occur in poor solvents.[1]

Part 3: Experimental Verification Workflow

This protocol outlines the validation of Bis(4-methylcyclohexyl) phthalate using GC-MS/MS.[1] This workflow is designed to verify the CRM's suitability and establish the "Isomer Summation Integration" technique.

Materials & Reagents[1][5][6][7]
  • Analyte: Bis(4-methylcyclohexyl) phthalate (ISO 17034 CRM).[1]

  • Internal Standard (ISTD): Dicyclohexyl phthalate-3,4,5,6-d4 (DCHP-d4) or DEHP-d4.[1] Note: Deuterated analogs of the specific 4-methyl isomer are rare; DCHP-d4 is structurally closest.[1]

  • Solvent: Hexane/Acetone (1:1) or Iso-octane (for lower volatility).[1]

GC-MS/MS Instrument Protocol

Rationale: Electron Ionization (EI) at 70 eV provides the classic m/z 149 fragment.[1] However, Triple Quadrupole (MRM) is required to eliminate matrix interferences from biological fluids.[1]

  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Splitless, 280°C.

  • Oven Program:

    • 100°C (hold 1 min)

    • Ramp 20°C/min to 280°C

    • Ramp 5°C/min to 310°C (hold 5 min) – Slow ramp at end separates isomers.

MRM Transitions:

Precursor (m/z) Product (m/z) Collision Energy (eV) Purpose
358.2 (M+) 149.0 15 Quantifier (Specific)
149.0 65.0 25 Qualifier (Generic Phthalate)

| 213.1 | 149.0 | 10 | Qualifier (Side-chain loss) |[1]

The "Isomer Summation" Protocol (Step-by-Step)

Since the CRM may elute as 2–3 partially resolved peaks (cis/trans isomers):

  • Inject High Concentration CRM (10 ppm): Identify the retention time window (e.g., 14.2 – 14.8 min).

  • Define Integration Window: Draw a baseline from the start of the first isomer peak to the end of the last isomer peak.

  • Summation: Total Area = Area(Isomer 1) + Area(Isomer 2) + Area(Isomer 3).[1]

  • Verification: Inject the Internal Standard. Ensure it does not co-elute with any specific isomer.[1]

  • Calibration: Plot (Total Area Analyte / Area ISTD) vs. Concentration.

Part 4: Visualization of Logic & Workflow

Diagram 1: CRM Verification Decision Matrix

This diagram illustrates the decision process for selecting and verifying the reference material based on the study's regulatory strictness.

CRM_Verification Start Start: Select Reference Material Check_Reg Is Study Regulated? (GLP, GMP, ISO 17025) Start->Check_Reg Choice_CRM Select ISO 17034 CRM Check_Reg->Choice_CRM Yes Choice_RM Select Analytical Standard (High Purity) Check_Reg->Choice_RM No Verify_CoA Review Certificate of Analysis (CoA) Choice_CRM->Verify_CoA Choice_RM->Verify_CoA Check_Isomer Isomer Characterization? (Does CoA show multiple peaks?) Verify_CoA->Check_Isomer Exp_Purity Perform Purity Verification (GC-FID/MS Area %) Check_Isomer->Exp_Purity No (Undefined) Define_Window Define Integration Window (Sum of Isomers) Check_Isomer->Define_Window Yes (Defined) Exp_Purity->Define_Window Isomers Identified Calc_Uncert Calculate Uncertainty Budget (U_crm + U_prep + U_inst) Define_Window->Calc_Uncert Final_Val Method Validated Calc_Uncert->Final_Val

Caption: Decision matrix for selecting and verifying reference materials, emphasizing the critical step of isomer characterization.

Diagram 2: Analytical Workflow (Isomer Summation)

This diagram details the specific integration strategy required for Bis(4-methylcyclohexyl) phthalate.

Isomer_Workflow cluster_chrom Chromatographic Separation Sample Sample Preparation (Extraction) GC_Inj GC-MS Injection (Splitless, 280°C) Sample->GC_Inj Peak1 Isomer 1 (cis-cis) GC_Inj->Peak1 Peak2 Isomer 2 (cis-trans) Integration Summation Integration (Total Area) Peak1->Integration Peak3 Isomer 3 (trans-trans) Peak2->Integration Peak3->Integration Quant Quantification vs. ISO 17034 CRM Integration->Quant

Caption: The "Summation Integration" workflow required to account for the multiple stereoisomers of Bis(4-methylcyclohexyl) phthalate.

Part 5: Data Interpretation & Acceptance Criteria

When verifying the CRM, the following criteria confirm that the material and the method are performing correctly.

Linearity & Range[1]
  • Requirement:

    
     over the range of 10 ng/mL to 1000 ng/mL.
    
  • Check: Ensure the ratio of isomer peaks remains constant across the concentration range. If the "trans" isomer decreases relative to the "cis" at low concentrations, you may have active sites in your GC liner (adsorption bias).

Recovery (Accuracy)

Spike the CRM into a blank matrix (e.g., clean vegetable oil or plasma) at 3 levels.[1]

  • Acceptance: 80% – 120% recovery.[1]

  • Calculation:

    
    
    Crucial: Use the certified value from the ISO 17034 certificate, not the nominal weight.
    
Stability of Stock Solutions

Phthalates are generally stable, but Bis(4-methylcyclohexyl) phthalate can undergo transesterification in methanol.[1]

  • Recommendation: Store stock solutions in Iso-octane or Hexane at 4°C.

  • Verification: Re-analyze stock vs. a fresh ampoule every 6 months.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[1][7]

  • U.S. EPA Method 8061A . Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (Applicable to GC-MS).

  • GuideChem . Bis(4-methylcyclohexyl) phthalate Properties and CAS 18249-11-1 Data.

  • Restek Corporation . GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (Technical Guide on isomer separation).

  • LGC Standards . Reference Materials for Phthalate Esters.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Bis(4-methylcyclohexyl) Phthalate

[1]

Executive Summary: Critical "Do's and Don'ts"

This guide outlines the mandatory disposal protocols for Bis(4-methylcyclohexyl) phthalate (BMP).[1] As a lipophilic plasticizer with high environmental persistence, this compound requires strict containment to prevent aquatic bioaccumulation.[1]

IMMEDIATE ACTION PROTOCOL
Do Incinerate. The only acceptable final disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]
Do Solvent Rinse. Use acetone or ethanol to clean glassware.[1] Water is ineffective due to the compound's high hydrophobicity (

).[1]
Don't No Drain Disposal. Strictly prohibited.[1] This compound is toxic to aquatic life with long-lasting effects (H411).[1][2]
Don't No Oxidizers. Store and dispose separately from strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent exothermic reactions.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of BMP is essential for selecting the correct waste containers and solvents.[1]

Table 1: Physicochemical Properties & Safety Data

PropertyValue/DescriptionOperational Implication
CAS Number 18249-11-1Use for waste manifesting and labeling.[1]
Physical State Viscous LiquidHigh viscosity means significant residue remains on glassware; requires triple rinsing.[1]
Boiling Point > 300°CLow volatility; inhalation risk is low unless heated or aerosolized.[1]
Solubility Insoluble in water; Soluble in organic solventsCritical: Aqueous detergents will fail to clean spills.[1] Use organic solvents.[1][3]
Flash Point > 150°CNot classified as "Ignitable" (D001) purely by flash point, but combustible.[1]
GHS Hazards H360 (Reproductive Tox), H411 (Aquatic Tox)Handle as a suspected endocrine disruptor.[1]

Pre-Disposal Handling: The "Self-Validating" System[1]

To ensure safety, we employ a Self-Validating System . This means the protocol is designed so that a failure in one step (e.g., incorrect container) becomes immediately obvious or is mitigated by the next step.[1]

A. Segregation (Chemical Compatibility)[1]
  • The Rule: Segregate BMP waste into the "Organic Non-Halogenated" stream.

  • The Logic: While BMP contains no halogens, mixing it with halogenated solvents (like Chloroform) often increases disposal costs. Mixing with oxidizers creates a fire hazard.[1]

  • Validation: Check pH before addition. If the waste stream is acidic/basic, do not add BMP until neutralized or segregated.[1]

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Why: Phthalates can leach into or soften certain low-density plastics over time.[1] HDPE provides chemical resistance and structural integrity.[1]

  • Secondary Containment: All waste containers must sit within a secondary tray capable of holding 110% of the container's volume.[1]

Step-by-Step Disposal Protocol

Workflow Diagram: Waste Stream Decision Tree

The following diagram illustrates the logical flow for categorizing and processing BMP waste.

BMP_Disposal_FlowStartWaste GenerationTypeCheckIs it Pure BMP or a Mixture?Start->TypeCheckPurePure Substance / High ConcentrationTypeCheck->PurePureMixtureDilute Mixture / Solvent WasteTypeCheck->MixtureMixtureEmptyEmpty Container (Residue)TypeCheck->EmptyResidueSegregateSegregate: Organic Non-HalogenatedPure->SegregateMixture->SegregateRinseTriple Rinse Protocol (Acetone/Ethanol)Empty->RinseLabelLabel: 'Non-RCRA Regulated Chemical Waste' (Check State Rules)Segregate->LabelCombineCombine Rinsate with Solvent Waste StreamRinse->CombineCombine->SegregateDisposalFinal Disposal: Incineration via ContractorLabel->Disposal

Figure 1: Decision matrix for Bis(4-methylcyclohexyl) phthalate waste processing. Note the critical path for rinsing empty containers.

Detailed Methodology
Scenario A: Disposal of Pure Liquid or Stock Solutions
  • PPE Verification: Don Nitrile gloves (minimum 0.11mm thickness) and safety goggles.[1] Note: For extended handling (>30 mins), use Silver Shield/Laminate gloves to prevent permeation.

  • Transfer: Pour the liquid directly into the Organic Non-Halogenated waste carboy.

  • Wipe Down: Wipe the bottle neck with a Kimwipe soaked in ethanol to remove drips.[1] Dispose of the Kimwipe as solid hazardous waste.[1]

Scenario B: Disposal of Empty Containers (The Triple Rinse Rule)

Phthalates are sticky (viscous). An "empty" bottle still contains significant hazardous residue.[1]

  • Solvent Selection: Use Acetone or Ethanol .[1] Do not use water.[1]

  • Rinse 1: Add solvent to 10% of the container volume.[1] Cap and shake vigorously for 30 seconds. Decant rinsate into the Organic Waste carboy.[1]

  • Rinse 2 & 3: Repeat step 2 two more times.

  • Defacing: Deface the original label using a permanent marker.[1]

  • Final Step: Allow the solvent to evaporate in a fume hood.[1] Once dry and odorless, the glass container can often be recycled or trashed (subject to local lab rules), while the rinsate is treated as hazardous waste.[1]

Regulatory Context & Classification

US EPA (RCRA) Status

Bis(4-methylcyclohexyl) phthalate is not explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic) by its specific CAS number (unlike Diethylhexyl phthalate, which is U028).[1]

  • Classification: It typically falls under Non-RCRA Regulated Chemical Waste unless mixed with a characteristic waste (e.g., ignitable solvents).[1]

  • State Regulations: Many states (e.g., California, Massachusetts) have stricter regulations that classify all phthalates as hazardous due to reproductive toxicity.[1]

  • Best Practice: Always manage as Hazardous Waste to ensure incineration.[1] Do not landfill.[1]

European REACH[1]
  • SVHC Status: Phthalates are frequently scrutinized as Substances of Very High Concern (SVHC) under REACH due to endocrine disrupting properties. Ensure the waste manifest declares "Phthalate Esters" clearly to alert downstream disposal facilities.[1]

Spill Response Protocol

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • PPE: Wear a lab coat, goggles, and double-glove (Nitrile).[1]

  • Containment: Surround the spill with absorbent socks or vermiculite.[1] Do not use paper towels initially, as the viscosity makes them ineffective.[1]

  • Cleanup:

    • Absorb the bulk liquid with vermiculite or sand.[1]

    • Scoop into a wide-mouth hazardous waste jar.[1]

    • Solvent Wash: Clean the surface with an acetone-soaked rag to remove the oily film.[1]

    • Verification: A UV light (365nm) can sometimes reveal phthalate residues (fluorescence varies by isomer), or simply check for "greasy" texture.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034464, Bis(methylcyclohexyl) phthalate.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Personal protective equipment for handling Bis(4-methylcyclohexyl) phthalate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 18249-11-1 / 27987-25-3 Molecular Formula: C₂₂H₃₀O₄ Hazard Class: Reproductive Toxin (Category 1B)

Executive Safety Summary

Bis(4-methylcyclohexyl) phthalate is a high-molecular-weight plasticizer. While it exhibits low volatility, its primary risk lies in reproductive toxicity and skin sensitization . Handling requires strict adherence to barrier protection to prevent dermal absorption and inhalation of aerosols.[1]

Core Directive: Treat as a "Zero-Exposure" chemical. All handling must occur within a certified chemical fume hood.

Hazard Identification & Risk Profile

The following data synthesizes GHS classifications and toxicological properties relevant to laboratory settings.

Hazard CategoryGHS CodeSignal WordHazard Statement
Reproductive Toxicity H360 DANGER May damage fertility or the unborn child.[2][3]
Skin Sensitization H317WarningMay cause an allergic skin reaction.[2][3][4]
Skin Irritation H315WarningCauses skin irritation.[2][5]
Eye Irritation H319WarningCauses serious eye irritation.[2]
Aquatic Toxicity H412-Harmful to aquatic life with long-lasting effects.[4][6]

Toxicological Insight: Like many phthalate esters, this compound can act as an endocrine disruptor. The lipophilic nature of the cyclohexyl rings facilitates dermal penetration, making skin protection the critical failure point in safety protocols.

Strategic PPE Matrix

Do not rely on generic lab safety rules. The following PPE standards are calibrated specifically for phthalate esters.

A. Hand Protection (Critical Control Point)

Phthalates can permeate standard glove materials over time. Vinyl gloves are strictly prohibited as they are permeable to esters and often contain phthalates themselves.

Task Risk LevelRecommended MaterialThicknessBreakthrough TimeProtocol
Standard Handling (Weighing, Aliquoting)Nitrile Rubber ≥ 5 mil (0.12 mm)> 60 minsDouble-gloving required. Change outer gloves immediately upon splash or every 30 mins.
High Risk (Spill Cleanup, Heating)Butyl Rubber or Viton® ≥ 15 mil (0.38 mm)> 480 minsUse gauntlet-style gloves to protect wrists/forearms.
Prohibited Materials Latex, Vinyl (PVC) N/A< 5 minsDO NOT USE. Rapid permeation and degradation.
B. Respiratory & Body Protection[1][4][5][6][7][8]
  • Engineering Control (Primary): Handle exclusively in a Class II, Type A2 (or higher) Biological Safety Cabinet or Chemical Fume Hood.

  • Respiratory (Secondary): If hood containment is breached or during spill cleanup outside a hood, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.

  • Body: Tyvek® lab coat or chemical-resistant apron over a standard cotton lab coat. Sleeves must be tucked into gloves (taped for high-risk procedures).

Operational Protocol: Safe Handling Workflow

This workflow minimizes aerosol generation and surface contamination.[1]

Step 1: Preparation
  • Verify Engineering Controls: Ensure fume hood face velocity is 80–100 fpm.

  • Decontaminate Work Surface: Line the hood surface with plastic-backed absorbent pads (absorbent side up) to capture micro-droplets.

  • Prepare Waste Stream: Place a dedicated solid waste container inside the hood to avoid moving contaminated items in/out.

Step 2: Weighing & Transfer (Solids/Viscous Liquids)
  • The "Static" Risk: Phthalate powders can be static-charged. Use an anti-static gun if available.

  • Transfer: Use disposable glass pipettes or stainless steel spatulas. Avoid plastic consumables (polystyrene) which may leach or degrade upon prolonged contact.

  • Solubilization: If dissolving, add solvent (e.g., Acetone, DCM) slowly down the side of the vessel to prevent splashing.

Step 3: Decontamination
  • Wipe all exterior surfaces of flasks/vials with an acetone-dampened Kimwipe before removing them from the hood.

  • Dispose of the wipe immediately into the hazardous waste container inside the hood.

Visualized Safety Logic

The following diagram illustrates the decision-making logic for selecting PPE and responding to spills.

SafetyLogic Start Task Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solute StateCheck->Liquid RiskCheck Exposure Potential Solid->RiskCheck Liquid->RiskCheck LevelA Standard PPE: Nitrile (Double) + Lab Coat + Fume Hood RiskCheck->LevelA Contained Handling LevelB High-Risk PPE: Butyl/Viton Gloves + Apron + P100/OV Respirator (if outside hood) RiskCheck->LevelB Open System / Heating Spill Spill Event LevelA->Spill Accident LevelB->Spill Accident SpillSize Volume? Spill->SpillSize Minor < 50 mL Absorb with Pads SpillSize->Minor Major > 50 mL Evacuate & Ventilate SpillSize->Major

Figure 1: Decision logic for PPE selection and spill response based on physical state and risk volume.

Emergency Response & Waste Disposal

Spill Response (In-Lab)
  • Alert: Announce the spill immediately.

  • Isolate: If >50mL or outside the hood, evacuate the immediate area for 15 minutes to allow HVAC to clear aerosols.

  • PPE Upgrade: Don Butyl rubber gloves and chemical splash goggles.

  • Absorb:

    • Do NOT use water (phthalates are hydrophobic and will spread).

    • Use vermiculite , sand , or polypropylene pads .

  • Clean: Wipe area with Acetone or Ethanol (solvent mobilization) followed by soap and water.

Waste Disposal Plan
  • Classification: Hazardous Organic Waste (Halogen-free, unless mixed with halogenated solvents).

  • Segregation: Do not mix with oxidizers (peroxides, nitric acid).

  • Labeling: Must clearly state "Reproductive Toxin" and "Phthalate Ester".

  • Disposal Method: Incineration is the required disposal method to ensure thermal destruction of the phthalate structure.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3034464, Bis(4-methylcyclohexyl) phthalate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Bis(4-methylcyclohexyl) phthalate.[7][8][9][10] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.